Ethyl 2-bromonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKYVXBHUEWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362859 | |
| Record name | ethyl 2-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53087-78-8 | |
| Record name | ethyl 2-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-Bromonicotinate: A Comprehensive Technical Guide
Introduction
Ethyl 2-bromonicotinate is a halogenated pyridine derivative that serves as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl ester at the 3-position, imparts a versatile reactivity profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The strategic placement of the bromo and ester functionalities allows for a wide array of chemical transformations, making it an indispensable intermediate in the synthesis of complex pharmaceutical agents and novel materials.[1][2][3]
Molecular and Physical Properties
A thorough understanding of the physical characteristics of a reagent is fundamental to its effective application in synthesis and process development. The key physical and molecular properties of this compound are summarized below.
Structural and Molecular Data
| Property | Value | Source |
| Chemical Formula | C₈H₈BrNO₂ | [4][5] |
| Molecular Weight | 230.06 g/mol | [4] |
| IUPAC Name | ethyl 2-bromopyridine-3-carboxylate | [4] |
| CAS Number | 53087-78-8 | [4][6] |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)Br | [5] |
| InChI Key | QOFKYVXBHUEWBX-UHFFFAOYSA-N | [5] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to yellow liquid or low melting solid | |
| Boiling Point | 271.3°C | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a quartet for the methylene (-CH₂) group of the ethyl ester, and a triplet for the methyl (-CH₃) group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine atom and the ester group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester group, typically in the range of 1700-1750 cm⁻¹. Vibrations associated with the C-Br bond and the aromatic ring will also be present.[7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[8][9]
Diagram 2: Predicted Spectroscopic Features
Caption: Generalized workflow for a Suzuki coupling reaction.
A typical experimental protocol for a Suzuki coupling reaction involving an aryl bromide is as follows:
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. [6]
-
Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this compound. [6]* First Aid:
-
Skin Contact: In case of contact, immediately wash with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. [10] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [6]* Storage: Store in a well-ventilated place and keep the container tightly closed. [10]
-
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of substituted pyridine derivatives that are prevalent in pharmaceuticals and agrochemicals. [1][2]A comprehensive understanding of its physical, chemical, and spectroscopic properties, as well as its reactivity and safe handling procedures, is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge required for scientists to harness the full potential of this important chemical intermediate.
References
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PubChem. Ethyl 2-bromoisonicotinate | C8H8BrNO2 | CID 3847769. National Institutes of Health. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Enhancing Organic Synthesis with a Key Intermediate. Ethyl 2-chloronicotinate. Available from: [Link]
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PubChem. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785. National Institutes of Health. Available from: [Link]
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ChemistNate. 1H NMR Spectrum of ethyl bromide (C2H5Br). YouTube. Available from: [Link]
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An In-depth Technical Guide to the Synthesis and Purification of Ethyl 2-bromonicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-bromonicotinate
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its pyridine core, substituted with both a bromine atom and an ethyl ester, offers two distinct and reactive sites for molecular elaboration. The bromine at the 2-position is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents. Concurrently, the ethyl ester at the 3-position serves as a handle for amide bond formation, reduction to an alcohol, or other ester manipulations. This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and agrochemicals.
This guide provides a comprehensive overview of the robust and widely adopted method for its synthesis—the Sandmeyer reaction—followed by a detailed discussion of effective purification strategies to yield high-purity material suitable for downstream applications.
Part 1: Synthesis via the Sandmeyer Reaction
The conversion of an aromatic primary amine to a halide is most effectively achieved through the Sandmeyer reaction.[1] This classic transformation proceeds via a two-step, one-pot process: the initial conversion of the amine to a diazonium salt, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1]
The Underlying Principle: Mechanism of Action
The synthesis of this compound from its precursor, Ethyl 2-aminonicotinate, is a prime example of this reaction's utility.
-
Diazotization: The process begins with the reaction of Ethyl 2-aminonicotinate with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this transformation.[2] The amine attacks the nitrosonium ion (+NO), and a series of proton transfer and elimination steps ensue, ultimately yielding a pyridine-2-diazonium bromide salt. This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate.[3]
-
Copper-Catalyzed Bromination: The prepared diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the reaction, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂).[1] The aryl radical then abstracts a bromine atom from the resulting copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]
Caption: Mechanism of the Sandmeyer Reaction.
Quantitative Data: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Molar Eq. | Comments |
| Ethyl 2-aminonicotinate | 166.18 | 1.0 | Starting Material |
| Hydrobromic Acid (48%) | 80.91 | ~3.0 | Acidic medium for diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 - 1.2 | Diazotizing agent |
| Copper(I) Bromide (CuBr) | 143.45 | 1.1 - 1.2 | Catalyst for bromination |
| Ethyl Acetate | 88.11 | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | - | Neutralizing Wash |
| Saturated NaCl (Brine) | - | - | Aqueous Wash |
| Anhydrous Na₂SO₄/MgSO₄ | - | - | Drying Agent |
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure synthesized from established methods for Sandmeyer reactions and diazotization of aminopyridines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Ethyl 2-aminonicotinate (1.0 eq.) in 48% hydrobromic acid (~3.0 eq.) with stirring. Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of deionized water and transfer it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (a drop of the reaction mixture turns the paper blue/black).[4]
-
Catalyst Preparation: In a separate beaker, dissolve copper(I) bromide (1.1 eq.) in a small amount of 48% HBr.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition often results in the evolution of nitrogen gas.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt and cessation of gas evolution.
-
Aqueous Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Part 2: Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual copper salts. A systematic purification workflow is essential to obtain the high-purity compound required for subsequent research and development.
Caption: General Purification Workflow.
Flash Column Chromatography: The Primary Method
Flash column chromatography is the most effective technique for separating this compound from closely related organic impurities.[5]
Protocol 2: Flash Column Chromatography
-
Solvent System Optimization: Before performing the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a gradient of ethyl acetate in hexanes.[6] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[5]
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into a glass column and use gentle air pressure to pack the silica bed, ensuring it is uniform and free of cracks. Do not let the silica run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 10%, 15%, etc., ethyl acetate in hexanes) to facilitate the separation.
-
Collect fractions in separate test tubes and monitor their composition by TLC.[5]
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Causality and Field-Proven Insights:
-
Why a Gradient Elution? A gradient elution is superior to an isocratic (constant solvent mixture) elution for complex mixtures. It allows for the efficient removal of non-polar impurities first, followed by the elution of the product, and finally, the stripping of highly polar impurities from the column.
-
Addressing Peak Tailing: Pyridine derivatives can interact with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. If this is observed on TLC or during the column, adding a small amount (0.1-1%) of a competing base, such as triethylamine, to the eluent system can significantly improve the peak shape and resolution.[5]
Part 3: Product Characterization
The identity and purity of the final product must be confirmed through analytical methods.
| Property | Data |
| CAS Number | 53087-78-8 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm) ~8.6 (dd, 1H), ~8.2 (dd, 1H), ~7.4 (dd, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm) ~164, ~153, ~142, ~140, ~128, ~127, ~62, ~14 |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument. The pattern (quartet for -OCH₂- and triplet for -CH₃) is characteristic of an ethyl ester.[7]
Part 4: Safety and Handling
The synthesis of this compound involves several hazardous materials. Adherence to strict safety protocols is mandatory.
-
Sodium Nitrite (NaNO₂): A strong oxidizing agent and is toxic if swallowed.[8] It can cause methemoglobinemia.[9] Avoid contact with skin and eyes, and prevent the generation of dust. Store away from combustible materials and acids.[10]
-
Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage. Work must be conducted in a chemical fume hood.
-
Copper(I) Bromide (CuBr): Harmful if swallowed or in contact with skin and causes serious eye damage. It is also very toxic to aquatic life.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[10]
-
Engineering Controls: All steps, particularly the diazotization and handling of HBr, must be performed in a well-ventilated chemical fume hood.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[8]
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb organic spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Conclusion
The synthesis of this compound via the Sandmeyer reaction is a reliable and scalable method for producing this important synthetic intermediate. The success of the procedure hinges on careful control of the reaction temperature during diazotization and a systematic approach to purification, with flash column chromatography being the method of choice. By understanding the chemical principles behind each step and adhering to rigorous safety protocols, researchers can confidently and safely produce high-purity this compound for applications in drug discovery and materials science.
References
- Current time information in Jabalpur Division, IN. (n.d.). Google Search.
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Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet. (2023). Retrieved from [Link]
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Safety Data Sheet: sodium nitrite. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
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What are the safety precautions when handling Sodium Nitrite? (2025). Blog. Retrieved from [Link]
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Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2018). RSC Advances. Retrieved from [Link]
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Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube. Retrieved from [Link]
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Diazotization titrations. (n.d.). Slideshare. Retrieved from [Link]
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Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Journal of Visualized Experiments. Retrieved from [Link]
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Diazotization Method. (n.d.). ResearchGate. Retrieved from [Link]
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Application of Flash Chromatography in Purification of Natural and Synthetic Products. (n.d.). ResearchGate. Retrieved from [Link]
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DIAZOTIZATION TITRATION. (n.d.). KK Wagh College of Pharmacy. Retrieved from [Link]
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Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (2023). Journal of the Serbian Chemical Society. Retrieved from [Link]
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Basic Principles, Methods and Application of Diazotization Titration. (n.d.). Pharmaguideline. Retrieved from [Link]
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Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. (2025). ResearchGate. Retrieved from [Link]
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Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Overview
The molecular structure of Ethyl 2-bromonicotinate forms the basis for interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethyl ester group at the 3-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electronegativity of the bromine atom, the nitrogen atom in the pyridine ring, and the carbonyl group of the ester.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | dd | 1H | H-6 |
| ~8.2 | dd | 1H | H-4 |
| ~7.4 | dd | 1H | H-5 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the pyridine ring will appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The H-6 proton is expected to be the most downfield due to its proximity to the nitrogen atom. The H-4 proton will also be significantly downfield. The coupling between these protons (J-coupling) will result in doublet of doublets (dd) splitting patterns.
-
Ethyl Group Protons: The ethyl ester will give rise to two signals: a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons are deshielded by the adjacent oxygen atom and will appear around δ 4.4 ppm. The methyl protons will be found further upfield at approximately δ 1.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-6 |
| ~145 | C-2 |
| ~140 | C-4 |
| ~128 | C-3 |
| ~122 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and its resonance effects. The other ring carbons (C-3, C-4, C-5, and C-6) will have distinct chemical shifts based on their position relative to the nitrogen, bromine, and ester substituents.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be found around δ 62 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal, appearing around δ 14 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-Br stretch |
Interpretation:
-
C=O Stretch: The most characteristic absorption in the IR spectrum will be a strong, sharp peak around 1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, while the C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong absorption band around 1250 cm⁻¹ is expected for the C-O single bond stretching of the ester group.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 231/229 | Molecular ion peak [M]⁺• |
| 203/201 | [M - C₂H₄]⁺• |
| 186/184 | [M - OCH₂CH₃]⁺ |
| 158/156 | [M - COOCH₂CH₃]⁺ |
| 129 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ |
Interpretation:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 229 and 231. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of ethylene (C₂H₄) from the ethyl group, loss of the ethoxy radical (-OCH₂CH₃), and loss of the entire ethyl ester group as a radical. Subsequent fragmentation of the pyridine ring can also be observed.
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
To obtain high-quality spectroscopic data, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width is required compared to ¹H NMR. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Use a mass spectrometer capable of providing accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. While direct experimental data may be limited in public repositories, a thorough understanding of spectroscopic principles and the analysis of data from analogous structures allows for a confident prediction and interpretation of its spectral features. This guide serves as a valuable resource for scientists and researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development endeavors.
References
For the compilation of this guide, information from various chemical suppliers and databases was consulted. While direct spectral data for this compound was not available, the principles of spectroscopic interpretation are based on established chemical knowledge and data from related compounds.
CAS number and molecular structure of Ethyl 2-bromonicotinate
An In-Depth Technical Guide to Ethyl 2-bromonicotinate: Synthesis, Properties, and Applications in Drug Development
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and its versatile applications in modern synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions.
Core Compound Identification
This compound is a substituted pyridine derivative whose strategic placement of a bromine atom and an ethyl ester group makes it a highly valuable intermediate in the synthesis of complex organic molecules.
| Identifier | Value | Source(s) |
| CAS Number | 53087-78-8 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | ethyl 2-bromopyridine-3-carboxylate | [2] |
| Synonyms | 2-Bromo-nicotinic acid ethyl ester, Ethyl 2-bromopyridine-3-carboxylate | [3] |
| SMILES | CCOC(=O)c1c(Br)nccc1 | [3] |
Molecular Structure:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
In a round-bottom flask, suspend 2-bromonicotinic acid (1.0 equiv) in ethanol (used as both reactant and solvent, ~10-20 equiv).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv) to the mixture. [4]3. Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. [4]6. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
| Property | Value / Description |
| Appearance | Yellow Solid [1] |
| Boiling Point | 271.3 °C [1] |
| Storage | Store at 2-8°C [1] |
Spectroscopic Analysis (Expected)
While a publicly available, high-resolution spectrum for this compound is not readily found, its structure allows for a confident prediction of its key spectroscopic features.
¹H NMR Spectroscopy:
-
Ethyl Group: An ethyl group will be clearly visible. The -CH₂- protons will appear as a quartet due to coupling with the adjacent -CH₃ protons. The -CH₃ protons will appear as a triplet.
-
Expected Chemical Shift: The -OCH₂- quartet would likely be around δ 4.0-4.5 ppm, and the -CH₃ triplet around δ 1.2-1.5 ppm.
-
-
Pyridine Ring Protons: The three protons on the pyridine ring will show characteristic splitting patterns and chemical shifts in the aromatic region (δ 7.0-9.0 ppm), influenced by the positions of the nitrogen, bromine, and ester groups.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A peak for the ester carbonyl carbon is expected in the range of δ 160-175 ppm.
-
Ethyl Group Carbons: Two peaks corresponding to the -OCH₂- and -CH₃ carbons.
-
Pyridine Ring Carbons: Five distinct peaks for the carbons of the pyridine ring, with chemical shifts influenced by the attached substituents and the ring nitrogen.
Infrared (IR) Spectroscopy: The IR spectrum will show key functional group absorptions:
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found around 1700-1740 cm⁻¹. [5]* C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ region corresponding to the C-O single bond of the ester. [5]* C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and potentially weak absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds. [6]* C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring. [6]
Applications in Advanced Organic Synthesis
The true utility of this compound for drug development professionals lies in its capacity to serve as a scaffold in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position of the pyridine ring is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species. [7]Rationale: This reaction is favored in pharmaceutical synthesis due to its high functional group tolerance and the relatively low toxicity of the boron-containing reagents. [7]For a substrate like this compound, this allows for the introduction of various aryl or heteroaryl groups.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.0 - 1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 - 3.0 equiv). [7]2. Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring.
-
Monitor the reaction until completion (TLC or GC-MS).
-
After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for creating rigid molecular scaffolds. [8]Causality: The reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The copper co-catalyst reacts with the alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex, increasing the reaction rate and allowing for milder conditions. [8] Representative Protocol:
-
To a degassed solvent (e.g., THF or DMF) in a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%). [9]2. Add a degassed amine base, such as triethylamine or diisopropylethylamine, which also serves as a solvent.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, filter the mixture to remove amine salts, evaporate the solvent, and purify the residue by chromatography.
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct method for vinylation. [10]Rationale: This reaction is highly valuable for extending carbon chains and creating conjugated systems. The regioselectivity and stereoselectivity (typically favoring the E-isomer) are key advantages. [11] Representative Protocol:
-
Combine this compound (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF or acetonitrile. [10]2. Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere until the starting material is consumed. [12]3. Cool the reaction, filter off any solids, and perform a standard aqueous work-up.
-
Purify the resulting substituted alkene by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. [13]Causality: The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to form the C-N bond, preventing side reactions like β-hydride elimination. [13] Representative Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃). [14]2. Add the solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the mixture with stirring (typically 80-110 °C) for the required time.
-
After cooling, dilute the mixture with an organic solvent, filter through celite to remove palladium residues, and wash with water.
-
Dry the organic layer, concentrate, and purify the resulting arylamine product by chromatography. [14]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Remove person to fresh air.
-
In all cases of exposure, seek medical advice if symptoms persist.
-
Conclusion
This compound is a cornerstone intermediate for medicinal chemists and drug development scientists. Its robust synthesis and, more importantly, its versatile reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions make it an indispensable building block. A thorough understanding of the principles and protocols governing its use—from Suzuki to Buchwald-Hartwig reactions—empowers researchers to efficiently construct novel and complex molecular architectures, accelerating the discovery and development of new therapeutic agents.
References
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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Wikipedia. Heck reaction. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
- Cortesi, M., et al. (2024).
-
Cortesi, M., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
- Google Patents. US20080242877A1 - Intermediates and processes for the synthesis of Ramelteon.
- Google Patents.
-
MySkinRecipes. This compound. [Link]
- Google Patents.
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National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Protocols and Methods. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Athabasca University. Experiment 10: Fischer Esterification. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Unknown. Ester Synthesis Lab (Student Handout). [Link]
-
YouTube. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
YouTube. interpretation of two sample infrared spectra. [Link]
-
Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
PubChem. Ethyl 2-bromoisonicotinate. [Link]
-
MDPI. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
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ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
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UCLA. IR Chart. [Link]
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Patsnap. Preparation method of bilastine intermediate. [Link]
- Google Patents.
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University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]
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ResearchGate. Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. [Link]
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Reactivity and stability of Ethyl 2-bromonicotinate under various conditions
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-bromonicotinate
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethyl ester at the 3-position, provides two key points for chemical modification. The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-nitrogen bonds.[1] Concurrently, the ethyl ester group offers a site for hydrolysis or amidation to further diversify the molecular scaffold.
This guide provides a comprehensive overview of the reactivity and stability of this compound. We will delve into its performance in cornerstone cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering field-proven insights and detailed protocols. Furthermore, we will examine the compound's stability profile under various stress conditions, providing crucial data for process development, formulation, and storage.
Reactivity Profile: A Workhorse in Cross-Coupling Chemistry
The presence of the C(sp²)-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring generally facilitates the rate-limiting oxidative addition step in these catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, coupling an organohalide with an organoboron species.[3][4] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 2-position.
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. A crucial subsequent step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[5][6] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7] The presence of an electron-withdrawing group on the aryl halide, such as the ester and the pyridine nitrogen in the topic compound, can facilitate the initial oxidative addition step.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv) or a more specialized ligand like SPhos for challenging substrates.[9]
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a portion of the dioxane solvent.
-
Add the catalyst solution to the main reaction flask, followed by the remaining solvent mixture (dioxane/water).
-
Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common, cost-effective system. For higher yields, pre-catalysts with bulky, electron-rich ligands are preferred.[9] |
| Ligand | PPh₃ | Stabilizes the Pd(0) species. Bulky phosphine ligands can accelerate reductive elimination. |
| Base | K₂CO₃ | Essential for the formation of the boronate "ate" complex required for transmetalation.[5] |
| Solvent | Dioxane/Water | The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling an aryl halide with an amine.[10][11] This transformation is invaluable in medicinal chemistry, where the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of lead compounds.
Mechanistic Considerations: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of ligand is critical; bulky, electron-donating phosphine ligands (e.g., Josiphos, XPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step, preventing side reactions like β-hydride elimination.[12] A strong, non-nucleophilic base is necessary to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To couple this compound with Morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried flask.
-
Add Pd₂(dba)₃ and Xantphos, followed by anhydrous toluene.
-
Stir the mixture for 10 minutes, then add this compound and morpholine.
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and quench by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source that is readily activated in the reaction mixture. |
| Ligand | Xantphos | A bidentate phosphine ligand known to be effective for coupling with heteroaryl halides.[13] |
| Base | NaOtBu | A strong, non-nucleophilic base required to generate the palladium-amido complex. |
| Solvent | Toluene | Anhydrous, non-polar solvent suitable for this reaction type. Avoids competing hydrolysis of the ester. |
| Temperature | 100-110 °C | Ensures efficient catalysis and reaction completion in a reasonable timeframe. |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is particularly valuable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and medicinal chemistry.
Mechanistic Considerations: The reaction typically involves a dual catalytic system: a palladium complex and a copper(I) salt. The mechanism comprises two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper-acetylide species and subsequent reductive elimination.[16] In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form the crucial copper(I)-acetylide intermediate, which then participates in the transmetalation step.[14] The reaction is often carried out under mild conditions.[16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Objective: To couple this compound with Phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Some substrates may require gentle heating (40-50 °C).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper-acetylide, which is essential for the transmetalation step.[14][17] |
| Base | Et₃N | Acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[17] |
| Solvent | THF | A common aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temp | The reaction is often efficient at room temperature, highlighting its mild nature.[16] |
Stability Profile
Understanding the stability of this compound is critical for its handling, storage, and use in multi-step syntheses where it may be exposed to various reagents and conditions.
Hydrolytic Stability
The ester functionality is the primary site of hydrolytic instability.
-
Acidic Conditions: Under strong acidic conditions, the ester can undergo hydrolysis to the corresponding nicotinic acid derivative. The pyridine nitrogen will be protonated, which can influence the rate of hydrolysis.
-
Basic Conditions: Saponification (base-mediated hydrolysis) is typically faster and more facile than acid-catalyzed hydrolysis.[18] Exposure to strong bases like NaOH or KOH, especially at elevated temperatures, will readily convert the ethyl ester to the corresponding carboxylate salt. Weaker inorganic bases like K₂CO₃, especially in aqueous media at high temperatures, can also cause hydrolysis over extended periods.[18]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Stability Data Summary
| Condition | Stability | Degradation Product | Notes |
| Aqueous HCl (pH 1) | Moderate | 2-Bromonicotinic acid | Hydrolysis is slow at RT but accelerates with heat. |
| Aqueous NaOH (pH 13) | Low | Sodium 2-bromonicotinate | Rapid hydrolysis (saponification), even at room temperature. |
| Elevated Temperature | See Below | See Below | Decomposition depends on atmosphere and temperature. |
| UV Light (Photolytic) | Moderate | Potential for de-bromination or radical reactions. | Store in amber vials or protected from light. |
Thermal Stability
Thermogravimetric analysis (TGA) is used to determine the thermal stability of a compound by measuring mass loss as a function of temperature.[19] For compounds like this compound (Boiling Point: 271.3°C), significant thermal decomposition is expected to occur at temperatures approaching its boiling point. The degradation of similar acrylate esters often involves decarboxylation and rearrangements.[19] Pyrolysis studies on related furoate esters show a major decomposition pathway involving a six-center transition state to form an alkene (ethylene) and the corresponding carboxylic acid. A similar pathway is plausible for this compound.
Conclusion
This compound is a robust and highly valuable intermediate for synthetic chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions is well-established, providing reliable access to a diverse range of substituted pyridine derivatives. The key to its successful application lies in the rational selection of catalysts, ligands, and bases tailored to the specific coupling partners. While the compound exhibits good general stability, careful consideration must be given to the lability of the ethyl ester group, particularly in the presence of strong aqueous bases or prolonged exposure to high temperatures. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important building block.
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. ResearchGate. [Link]
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Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. University of Sussex. [Link]
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Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. ResearchGate. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
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Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. National Institutes of Health. [Link]
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Thermal unimolecular decomposition of ethyl 2-furoate and its reactivity toward OH radicals: A theoretical study | Request PDF - ResearchGate. ResearchGate. [Link]
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Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - MDPI. MDPI. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC - NIH. National Institutes of Health. [Link]
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A Technical Guide to the Solubility of Ethyl 2-bromonicotinate for Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 2-bromonicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the quality and consistency of the final API. This guide provides a comprehensive framework for characterizing the solubility of this compound. It outlines the underlying theoretical principles, presents a detailed experimental protocol for solubility determination, and discusses the practical application of this critical data in a drug development context. While extensive quantitative data for this specific molecule is not widely published, this document provides scientists with the methodology and interpretive framework required to generate and leverage this essential information.
Introduction: The Critical Role of Solubility in Process Chemistry
In pharmaceutical development, the efficiency of a synthetic route and the purity of the final compound are deeply interconnected with the solubility of its intermediates.[1][2] Poor solubility can lead to challenges in reaction kinetics, mass transfer limitations, and difficulties in purification, ultimately impacting yield, cost, and timelines.[1] For a key intermediate like this compound, a thorough understanding of its solubility profile is not merely academic; it is a cornerstone of process robustness and quality control.
This guide will empower researchers and drug development professionals to:
-
Predict suitable solvents based on chemical principles.
-
Accurately measure solubility using a validated experimental method.
-
Apply solubility data to optimize critical manufacturing processes like reactions and crystallizations.[3]
Physicochemical Profile of this compound
Before exploring its behavior in solution, it is essential to understand the intrinsic properties of the this compound molecule.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[4] |
| Molecular Weight | 230.06 g/mol | PubChem[4] |
| Appearance | White to off-white solid | Thermo Fisher Scientific[3] |
| Melting Point | 37.0 - 44.0 °C | Thermo Fisher Scientific[3] |
| Predicted XLogP | 2.1 | PubChemLite[4] |
The molecule's structure features a pyridine ring (a polar, aromatic heterocycle), an ethyl ester group (polar, hydrogen bond acceptor), and a bromo substituent (lipophilic, polarizable). The predicted XLogP of 2.1 suggests a moderate degree of lipophilicity, indicating that it will require solvents with a balance of polar and non-polar characteristics for effective dissolution.
Theoretical Principles of Solubility
A predictive understanding of solubility begins with the fundamental principle of "like dissolves like," which can be quantified using tools like Hansen Solubility Parameters (HSP).[5]
Qualitative Assessment: "Like Dissolves Like"
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the carbonyl group of the ester lends the molecule significant polarity. This suggests poor solubility in non-polar aliphatic solvents like Hexane.
-
Aromaticity (π-π Interactions): The aromatic pyridine ring suggests favorable interactions with other aromatic solvents, such as Toluene or Xylene.
-
Hydrogen Bonding: While this compound has no hydrogen bond donors, the ester's carbonyl oxygen and the pyridine nitrogen are hydrogen bond acceptors. This indicates it will interact favorably with protic solvents (like alcohols) and other hydrogen bond donors.
Quantitative Prediction: Hansen Solubility Parameters (HSP)
HSP theory refines the "like dissolves like" principle by breaking down a substance's cohesive energy into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will dissolve best in solvents that have the closest HSP values. The distance (Ra) between a solvent and solute in Hansen space is calculated, and if this distance is less than the solute's interaction radius (R₀), dissolution is likely.
While the exact HSP values for this compound are not published, they can be determined experimentally by assessing its solubility in a range of well-characterized solvents.[1] A selection of common solvents and their HSP values are provided below for reference.
| Solvent | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Data sourced from various HSP references. |
Based on its structure, this compound is expected to have moderate δd, δp, and δh values, suggesting good solubility in solvents like esters, ketones, and chlorinated solvents.
Experimental Methodology for Solubility Determination
The Isothermal Shake-Flask method is the gold-standard for determining thermodynamic solubility. It is a robust and reliable technique that ensures the system reaches true equilibrium.
Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm filter (e.g., PTFE) to remove any microscopic solid particles.
-
Quantification: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.
References
Ethyl 2-bromonicotinate: A Strategic Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-bromonicotinate has emerged as a pivotal heterocyclic building block, particularly within the pharmaceutical and agrochemical industries.[1][2] Its intrinsic electronic properties—an electron-deficient pyridine ring activated by both the ring nitrogen and an ester functional group—make the C2-bromine an exceptionally versatile handle for a multitude of synthetic transformations. This guide provides an in-depth exploration of the core reactions involving this compound, moving beyond simple procedural lists to offer mechanistic insights and the strategic rationale behind experimental design. We will dissect the most powerful palladium-catalyzed cross-coupling reactions, copper-mediated transformations, and nucleophilic substitution pathways, equipping researchers with the foundational knowledge to leverage this reagent's full synthetic potential.
The Strategic Value of this compound: An Electronic and Steric Profile
This compound is more than a simple halogenated pyridine; it is a carefully orchestrated scaffold for molecular construction. The bromine atom at the 2-position is strategically positioned adjacent to the electron-withdrawing pyridine nitrogen. This, combined with the C3-ester group, renders the C2-carbon highly electrophilic and susceptible to oxidative addition by low-valent transition metals, the crucial first step in most cross-coupling reactions. This inherent reactivity makes it a prime substrate for creating complex molecular architectures.[1]
This guide will focus on the primary reaction classes that define the utility of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions: The cornerstone of its application, enabling the formation of C-C, C-N, and C-S bonds with high precision.
-
Copper-Catalyzed Ullmann-Type Reactions: A classic and often complementary approach for C-O, C-N, and C-S bond formation.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by potent nucleophiles.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions have revolutionized synthetic chemistry, and this compound is an ideal substrate. These reactions generally follow a well-established catalytic cycle, providing a reliable and modular approach to bond formation.
Workflow: The Universal Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the low toxicity and high stability of the requisite boronic acid or ester coupling partners.[3][4] The reaction couples an organoboron species with an organohalide.[3]
Mechanistic Insight: The key to the Suzuki reaction is the activation of the organoboron species by a base.[4] This activation forms a borate complex, which enhances the nucleophilicity of the organic group, thereby facilitating the crucial transmetalation step where the organic moiety is transferred from boron to the palladium center.[4] The presence of an electron-withdrawing group on the aryl halide, as in our substrate, generally accelerates the initial rate-limiting oxidative addition step.[5]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O.
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Rationale / Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pre-catalyst that generates the active Pd(0) species in situ. Choice depends on substrate reactivity and stability. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd(0) center and modulates its reactivity. Bulky, electron-rich phosphines accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[4] Carbonates are common, while phosphates are used for more sensitive substrates. |
| Solvent | Toluene, Dioxane, DMF, often with H₂O | Aprotic organic solvents solubilize the reactants; water is often required to dissolve the inorganic base and facilitate borate formation. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[6] This reaction is exceptionally valuable for creating rigid, linear extensions in molecules, a common motif in materials science and medicinal chemistry. It uniquely employs a dual-catalyst system of palladium and copper(I).[6][7]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.[8] In the palladium cycle, oxidative addition of this compound occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the product.[8]
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., Et₃N or DIPEA, 2.0-5.0 equiv.), which often serves as both the base and a co-solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours until completion.
-
Work-up: Dilute the mixture with Et₂O or EtOAc and filter through a pad of Celite® to remove catalyst residues.[8] Wash the filtrate with saturated aq. NH₄Cl, water, and brine, then dry and concentrate.[8]
-
Purification: Purify via flash column chromatography.
| Parameter | Typical Conditions | Rationale / Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | The primary catalyst for the oxidative addition and reductive elimination steps.[9] |
| Copper(I) Co-catalyst | CuI, CuBr | Activates the terminal alkyne by forming a copper acetylide, which is essential for efficient transmetalation.[9] |
| Base | Et₃N, DIPEA, Piperidine | Deprotonates the terminal alkyne and neutralizes the H-X acid formed during the cycle.[8] |
| Solvent | THF, DMF, MeCN | Aprotic polar solvents are used to dissolve the reactants and catalysts effectively. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a strong, non-nucleophilic base.[10]
Mechanistic Insight: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are critical.[11][12] They promote the rate-limiting reductive elimination step, preventing undesirable side reactions like β-hydride elimination, and also facilitate the initial oxidative addition.[10] A strong base is required to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination.[13]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.5 equiv. relative to Pd), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and an anhydrous, aprotic solvent (e.g., Toluene or Dioxane).
-
Amine Addition: Add the amine coupling partner (1.2-1.5 equiv.).
-
Reaction Execution: Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through Celite®, washing with an organic solvent.[12] Concentrate the filtrate and partition between water and an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Typical Conditions | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) or Pd(0) sources that form the active catalyst in situ with the added ligand.[13] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich phosphines are essential to promote the reductive elimination of the C-N bond and prevent catalyst decomposition.[11][12] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate Pd-amine complex.[13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary as the base and intermediates are moisture-sensitive. |
Stille and Negishi Couplings: Expanding the C-C Bond Toolbox
While the Suzuki coupling is often preferred, the Stille and Negishi reactions offer unique advantages and expanded substrate scope.
-
Stille Coupling: Utilizes organostannane (R-SnBu₃) reagents.[14] Its main advantage is the exceptional tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture.[14][15] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[16] The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway.[14][15]
-
Negishi Coupling: Employs organozinc (R-ZnX) reagents.[17] Organozincs are more reactive than their boron or tin counterparts, often allowing for faster reactions at lower temperatures.[17][18] This heightened reactivity, however, necessitates strict anhydrous and oxygen-free conditions, as organozinc reagents are sensitive to both moisture and air.[17][18] This reaction is particularly powerful for creating C(sp³)–C(sp²) bonds.[19]
Caption: Coupling partners for key palladium-catalyzed reactions.
Alternative Pathways: Beyond Palladium
While palladium catalysis dominates, other reaction classes are indispensable for a comprehensive synthetic strategy.
Ullmann Condensation: The Copper-Catalyzed Classic
The Ullmann reaction is the copper-promoted coupling of an aryl halide with nucleophiles like alcohols, amines, or thiols.[20] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols with soluble copper catalysts and ligands have improved their scope.[20] The Ullmann condensation can be an effective alternative to the Buchwald-Hartwig amination, particularly for C-O bond formation (Ullmann ether synthesis).[21]
Mechanistic Insight: The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination.[21] The electron-withdrawing groups on this compound help to activate the substrate for this transformation.[20]
Nucleophilic Aromatic Substitution (SNAr)
In some cases, the C2-bromide can be displaced directly by a strong nucleophile without a metal catalyst. This SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring.[22] The nitrogen atom and the C3-ester group act as electron sinks, stabilizing the negative charge developed in the Meisenheimer complex intermediate.
Applicability: This pathway is most effective with potent, soft nucleophiles like thiolates (R-S⁻) or alkoxides (R-O⁻). The reaction typically requires a polar aprotic solvent (e.g., DMF, DMSO) to solvate the cation of the nucleophilic salt and proceed at elevated temperatures.
Conclusion: A Versatile and Indispensable Reagent
This compound is a cornerstone reagent whose value is defined by its predictable and versatile reactivity. Its utility is primarily anchored in modern palladium-catalyzed cross-coupling reactions, which provide modular and reliable routes to complex substituted pyridines. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions, in particular, offer unparalleled access to diverse chemical space crucial for drug discovery and materials science. By understanding the mechanistic underpinnings and the causal relationships between reagents, catalysts, and conditions, researchers can strategically deploy this compound to achieve their synthetic goals with precision and efficiency.
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- Stille Coupling. NROChemistry.
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- Write the reactions to show how you can use a nucleophilic substitution reaction of ethyl bromide.... Homework.Study.com.
- Negishi coupling. Wikipedia.
- The Stille Reaction. Chem 115 Myers.
- Ullmann condens
- Stille Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- Stille reaction. Wikipedia.
- Suzuki reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Stille Coupling. OpenOChem Learn.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Negishi Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Sonogashira Coupling. NROChemistry.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. pubs.acs.org.
- The Negishi Cross-Coupling Reaction. Denmark Group.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Ethyl 5-bromonicotin
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Grignard Reagent Reaction Mechanism. YouTube.
- 21.01.1: Heck Reaction. Chemistry LibreTexts.
- Ullmann Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- Nucleophilic substitution. Wikipedia.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Practice with Bimolecular Nucleophilic Substitution Reactions. YouTube.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. adichemistry.com.
- Ullmann reaction. Wikipedia.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Which conditions are favorable for the efficient Suzuki coupling?.
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The Versatile Virtuoso: A Technical Guide to the Applications of Ethyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of modern organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with precision and efficiency. Ethyl 2-bromonicotinate, a halogenated pyridine derivative, stands as a testament to this principle. Its strategic placement of a reactive bromine atom and an ester functionality on the pyridine ring unlocks a vast landscape of chemical transformations, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide, designed for the discerning eye of researchers and drug development professionals, delves into the core applications of this compound, offering not just a compilation of reactions, but a deeper understanding of the principles that govern its reactivity and utility.
Core Chemical Characteristics: A Foundation for Reactivity
This compound, with the chemical formula C₈H₈BrNO₂, possesses a unique electronic and steric profile that dictates its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack and a prime candidate for a variety of cross-coupling reactions.
| Property | Value |
| Molecular Weight | 230.06 g/mol |
| Appearance | Yellow Solid |
| Boiling Point | 271.3°C |
| Storage | 2-8°C |
Table 1: Physicochemical Properties of this compound[1]
The bromine atom at the 2-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This strategic placement allows for the introduction of a wide array of substituents at this position, leading to a diverse library of functionalized pyridine derivatives.
The Power of Palladium: Cross-Coupling Reactions as a Gateway to Complexity
The true synthetic prowess of this compound is unleashed in the realm of palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[2] The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base provides a direct route to 2-aryl-nicotinic acid esters.
Causality in Experimental Choices: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond.[3] The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylnicotinate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[6]
Causality in Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[5] The palladium catalyst facilitates the oxidative addition to the C-Br bond of this compound, while the copper(I) salt activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.[5]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equiv)
-
THF (degassed)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield ethyl 2-(phenylethynyl)nicotinate.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality in Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand.[3] Ligands such as XPhos and DavePhos are commonly used to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add degassed toluene followed by aniline via syringe.
-
Heat the reaction mixture to 100°C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield ethyl 2-(phenylamino)nicotinate.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Medicinal Chemistry: Building the Scaffolds of Life-Saving Drugs
The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the 2-position using this compound has led to the discovery of numerous potent and selective therapeutic agents.
Anti-inflammatory Agents
Derivatives of nicotinic acid have been shown to possess significant anti-inflammatory and analgesic properties.[1][10][11] By employing Suzuki-Miyaura coupling, a variety of aryl groups can be introduced at the 2-position of the nicotinic acid scaffold, leading to compounds with enhanced biological activity. For instance, compounds with a 2-bromophenyl substituent have demonstrated notable analgesic and anti-inflammatory effects, comparable to the reference drug mefenamic acid.[11]
| Compound | Substituent at 2-position | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% edema reduction) | Ulcerogenic Potential |
| 4a | 2-Bromophenyl | 61.7 ± 4.8 | Significant | Low |
| 4c | 2-Bromo-4-methylphenyl | 73.7 ± 6.2 | Significant | Similar to reference |
| 4d | 2-Bromo-5-methylphenyl | Significant | Significant | Low |
| Mefenamic Acid | - | 72.4 ± 4.6 | - | - |
Table 2: Biological Activity of 2-Aryl Nicotinic Acid Derivatives[11]
These compounds have been shown to reduce the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their potential as therapeutic agents for inflammatory diseases like osteoarthritis and rheumatoid arthritis.[11]
Kinase Inhibitors for Cancer Therapy
Kinase inhibitors have revolutionized cancer treatment by targeting specific signaling pathways that are dysregulated in cancer cells.[12] The quinazoline and related heterocyclic scaffolds are common features of many approved kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[13] this compound serves as a key starting material for the synthesis of various heterocyclic systems that can be further elaborated into potent kinase inhibitors.
The general strategy involves the use of cross-coupling reactions to introduce various aryl and heteroaryl moieties at the 2-position of the pyridine ring, followed by cyclization and further functionalization to generate the desired kinase inhibitor scaffold. For example, nicotinamide-based derivatives have been synthesized and shown to be potent VEGFR-2 inhibitors.[12]
Emerging Frontiers: Materials Science and Agrochemicals
Beyond its established role in medicinal chemistry, this compound is finding increasing application in the development of advanced materials and agrochemicals.
Functional Polymers and Organic Light-Emitting Diodes (OLEDs)
The introduction of pyridine units into conjugated polymers can significantly influence their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[14][15] The reactive nature of this compound allows for its incorporation into polymer backbones through various polymerization techniques, including palladium-catalyzed polycondensation reactions. These pyridine-containing polymers can exhibit high electron affinity, which is beneficial for improving the performance and stability of OLED devices.[14]
Agrochemicals
The pyridine ring is a common structural motif in many commercially successful fungicides and herbicides.[16] this compound can be used as a precursor for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. The ability to introduce diverse functional groups at the 2-position through cross-coupling reactions allows for the fine-tuning of the biological activity and selectivity of these compounds.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique combination of a reactive bromine atom and an ester group on a pyridine scaffold provides a powerful platform for the construction of a wide array of complex molecules. From life-saving pharmaceuticals to cutting-edge materials, the applications of this unassuming molecule continue to expand, driven by the ingenuity of researchers and the ever-evolving landscape of synthetic chemistry. As our understanding of catalysis and reaction mechanisms deepens, the full potential of this compound is yet to be fully realized, promising a future filled with new discoveries and innovations.
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Bak, A., et al. (2019). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC medicinal chemistry, 10(12), 1960–1965. [Link]
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Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3333-3348. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of organic chemistry, 80(15), 7939–7942. [Link]
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Kashani, S. K., Jessiman, J. E., & Sullivan, A. C. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
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Pennecke, C., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2026-2029. [Link]
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Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR protocols, 5(1), 102871. [Link]
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Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2683. [Link]
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Wu, C. H., et al. (2021). Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. Polymers, 13(21), 3786. [Link]
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Safety and handling precautions for Ethyl 2-bromonicotinate
An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Utility and Risks
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an activating bromo group and a directing carboxylate ester, makes it a versatile precursor for introducing the nicotinoyl moiety through various cross-coupling reactions. This reactivity, however, necessitates a comprehensive understanding of its potential hazards. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The core philosophy is not merely procedural compliance but fostering a proactive safety culture through informed risk assessment.
Section 1: Hazard Identification and Risk Profile
Understanding the intrinsic hazards of a chemical is the foundational step in any safety protocol. This compound is classified as an irritant, and its handling requires precautions to mitigate exposure.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal standard for hazard communication. Based on available safety data sheets, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] | Warning | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] | Warning | GHS07 |
Toxicological Profile
While comprehensive toxicological data is not available for every chemical intermediate, the hazard classification points to specific risks upon exposure:
-
Skin Contact: Direct contact is likely to cause redness, itching, and irritation.[1] Prolonged contact may lead to more severe dermal effects.
-
Eye Contact: As a serious eye irritant, contact can cause significant pain, redness, and potential damage to the cornea if not promptly addressed.[1][2]
-
Inhalation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1]
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.
Physicochemical Properties and Associated Risks
The physical state and chemical reactivity of a compound influence its handling requirements.
| Property | Value | Implication for Handling |
| Molecular Formula | C₈H₈BrNO₂ | - |
| Molecular Weight | 230.06 g/mol [3] | Relevant for stoichiometric calculations. |
| Physical State | Solid (Crystal/Powder)[4][5] | Risk of dust inhalation; requires careful weighing and transfer. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[2] | Risk of vigorous or exothermic reactions. Segregate from these materials. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Bromine, Hydrogen bromide[2] | Toxic and corrosive gases can be released in a fire. |
Section 2: Exposure Control and Personal Protection
A multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential to minimize exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.
-
Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to control airborne dust and prevent inhalation.[2] Ensure the fume hood has a verified face velocity appropriate for handling solid reagents.
-
Designated Workstations: Establish a designated area for working with this compound to prevent cross-contamination. Eyewash stations and safety showers must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a passive choice but an active risk mitigation strategy. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE selection decision tree based on GHS hazards.
Protocol for Donning and Doffing PPE:
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the laboratory coat.
-
Put on safety goggles.
-
Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove the laboratory coat, turning it inside out as it is removed.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.[2]
-
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.
Handling and Dispensing
-
Preparation: Before handling, review this guide and the relevant Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials.[2]
-
Weighing: Weigh the solid compound within the fume hood or in a ventilated weighing enclosure to prevent dust dispersal. Use a tared, sealed container for transport to the reaction vessel.
-
Transfer: Use a spatula or powder funnel to transfer the solid. Avoid creating dust clouds. If a solution is required, add the solvent to the solid slowly in the reaction vessel within the fume hood.
-
Post-Handling: After use, ensure the container is tightly sealed.[2] Decontaminate the spatula and weighing paper/vessel before removing them from the fume hood. Clean the work surface thoroughly.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a dry, cool, and well-ventilated area designated for chemical reagents.[2]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
-
Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Light Sensitivity: Protect from light to prevent potential degradation.[2]
Section 4: Emergency Response Protocols
A clear, rehearsed emergency plan is the most effective tool for mitigating the consequences of an incident.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Self-Protection of the First Aider: Ensure you are aware of the material involved and take precautions to protect yourself from exposure during rescue and first aid administration.[1]
Accidental Release (Spill) Response
A systematic approach to spill cleanup is essential to prevent secondary contamination and exposure.
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Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling of Ethyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial settings, particularly in pharmaceutical development where the construction of complex biaryl and hetero-biaryl structures is paramount.[2][4] Ethyl 2-bromonicotinate is a valuable building block, as the resulting 2-substituted nicotinate ester core is a prevalent motif in a wide array of biologically active molecules and advanced materials.[5]
This guide provides a detailed, experience-driven protocol for the Suzuki cross-coupling of this compound with various boronic acids. Beyond a simple recitation of steps, this document delves into the rationale behind reagent selection and reaction conditions, equipping researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it for their specific synthetic challenges.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[1][6][7] The electron-deficient nature of the pyridine ring facilitates this step.[1]
-
Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the bromide.[4][6][7] This step is critically dependent on the presence of a base.[4][8][9][10] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium complex.[4][8][10]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4][6][7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol: Coupling of this compound with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas. |
| Phenylboronic acid | ≥97% | Combi-Blocks, Sigma-Aldrich | Can be sensitive to air and moisture. |
| Pd(PPh₃)₄ (Tetrakis) | 99% | Strem, Sigma-Aldrich | Air-sensitive. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powder before use for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use a freshly opened bottle or distill. |
| Deionized Water | N/A | In-house | Must be thoroughly degassed. |
| Schlenk flask / Reaction vial | N/A | Chemglass | Must be flame-dried or oven-dried before use. |
| Magnetic stir bar | N/A | N/A | |
| Inert gas (Argon or Nitrogen) | High purity | N/A |
Step-by-Step Experimental Procedure
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature. This step is crucial to remove adsorbed water, which can interfere with the reaction.
-
Reagent Addition: Under a positive pressure of inert gas, add the following reagents to the flask:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.). A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or decomposition.[1]
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely powdered.[11] A powdered base provides a larger surface area, enhancing reaction rates.
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%). This is a robust and versatile catalyst for many Suzuki couplings.[11]
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[11] The aqueous/organic solvent system is highly effective; water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[4][12] Degassing the solvents (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is critical to prevent oxidation of the Pd(0) catalyst.[13]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction temperature is a key parameter; higher temperatures can increase the rate of reaction but may also lead to decomposition of sensitive substrates or the catalyst.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.
Key Considerations and Optimization
Choice of Catalyst, Ligand, and Base
The success of a Suzuki coupling, especially with challenging heteroaromatic substrates, hinges on the careful selection of the catalytic system.[11]
| Component | Options | Rationale and Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: A reliable Pd(0) source, used directly. Can be sluggish for less reactive substrates. Pd(OAc)₂ / Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalyst in situ. This allows for greater modularity and tuning.[9] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | PPh₃: Often sufficient for simple couplings. Buchwald Ligands: Bulky, electron-rich phosphines that are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners.[11][14] They accelerate both oxidative addition and reductive elimination. NHCs: Offer high stability and are excellent for creating highly active catalysts, often leading to lower catalyst loadings and faster reactions.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Organic bases (e.g., Et₃N) | K₂CO₃: A good, general-purpose, and cost-effective base.[10] Cs₂CO₃: More soluble and often more effective for difficult couplings, but more expensive. K₃PO₄: A stronger base that can be effective when others fail, particularly with alkylboronic acids.[15] KF: A milder base useful for substrates with base-sensitive functional groups, such as esters, to prevent hydrolysis.[9] |
Solvent Effects
While dioxane/water is a common and effective solvent system, other options can be beneficial. Toluene, THF, and DMF are frequently used. For substrates with poor solubility, a solvent screen may be necessary. The use of aqueous media is not only practical and green but often essential for the reaction's success.[4]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor solubility of starting material.4. Ineffective base or catalyst system. | 1. Use fresh catalyst; handle under inert gas.2. Ensure rigorous degassing of all solvents.3. Try a different solvent system (e.g., Toluene/water, DMF/water).4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and more active ligands (e.g., SPhos). |
| Protodebromination (Loss of Bromine) | 1. Presence of water/protons with an inefficient catalyst.2. Slow transmetalation step. | 1. Ensure anhydrous conditions if using a non-aqueous protocol.2. Use a more active ligand to accelerate the catalytic cycle. Increase boronic acid equivalents slightly. |
| Boronic Acid Homocoupling | 1. Presence of oxygen or Pd(II) species.2. Slow oxidative addition. | 1. Rigorously degas the reaction mixture.[1]2. Ensure the Pd(0) catalyst is active. A more electron-rich ligand can promote oxidative addition. |
| Ester Hydrolysis | 1. Base is too strong or reaction temperature is too high. | 1. Switch to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[16]2. Reduce the reaction temperature and extend the reaction time. |
Safety Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Always use from a freshly opened bottle and handle in a fume hood.
-
Exotherms: Palladium-catalyzed reactions can be exothermic, especially at scale.[17][18] For larger-scale reactions, monitor the internal temperature and consider controlled addition of reagents or use an ice bath for cooling if necessary.
-
Inert Atmosphere: Proper handling of air-sensitive reagents under an inert atmosphere is crucial not only for reaction success but also to prevent potential hazards from pyrophoric byproducts, though less common in Suzuki reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
PubMed. A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
ResearchGate. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
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Application Note & Protocol: Sonogashira Coupling of Ethyl 2-Bromonicotinate with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This application note provides a detailed technical guide for the successful execution of the Sonogashira coupling between ethyl 2-bromonicotinate and various terminal alkynes. Derivatives of nicotinic acid are prevalent scaffolds in medicinal chemistry, and their functionalization via C-C bond formation is of significant interest in the development of novel therapeutic agents. This document delves into the reaction mechanism, provides insights into the optimization of key experimental parameters, and offers a robust, step-by-step protocol for researchers.
Scientific Foundation: The Sonogashira Reaction Mechanism
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[4][5]
-
The Palladium Cycle: This cycle is responsible for the core cross-coupling event. It begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the final product and regenerates the active Pd(0) catalyst.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[6] In the presence of a base, the terminal alkyne coordinates to the copper(I) salt (e.g., CuI), increasing the acidity of the terminal proton and facilitating its removal by the base to form a highly nucleophilic copper acetylide species.[5] This intermediate is the key player in the transmetalation step with the palladium complex.
While highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][7] In such cases, copper-free Sonogashira protocols have been developed, which often require more active palladium catalysts, different ligands, or more forcing conditions.[8][9]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Causality Behind Experimental Choices: Optimizing the Protocol
The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. As an electron-deficient heteroaryl bromide, this substrate is generally highly reactive towards oxidative addition, which is a favorable characteristic.[10]
A. Catalyst System:
-
Palladium Source: Both Pd(0) complexes like Pd(PPh₃)₄ and Pd(II) salts such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ are effective. Pd(II) precatalysts are often more stable to air and moisture and are reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1] For challenging substrates, pre-catalysts with bulky, electron-rich phosphine ligands like XPhos can improve yields.[11]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It dramatically accelerates the reaction, allowing for milder conditions.[1][6] Its use is standard unless significant alkyne homocoupling is observed.
-
Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand that stabilizes the palladium catalyst. The Pd:P ratio is crucial; typically, a 1:2 or 1:4 ratio is employed when starting from a palladium salt without pre-bound ligands.
B. The Role of the Base: The base is not merely a spectator; it plays at least two critical roles.[12]
-
Neutralization: It neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction.
-
Deprotonation: It facilitates the deprotonation of the terminal alkyne, enabling the formation of the copper acetylide.[5] Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used and can sometimes double as the solvent.[1][7] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF.[7][13]
C. Solvent Selection: The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature.[14]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and Tetrahydrofuran (THF) are excellent choices that can solvate the catalyst, base, and substrates effectively.
-
Non-polar Solvents: Toluene is a good option, especially for higher temperature reactions.[14]
-
Amine as Solvent: Using an amine base like Et₃N as the solvent is a common strategy, particularly in copper-free variants, as the high concentration of the base can drive the reaction forward.[11]
D. Reaction Temperature: The coupling of aryl bromides typically requires heating.[10] A temperature range of 50-100 °C is common. For the activated this compound, reactions often proceed efficiently at the higher end of this range (e.g., 80-100 °C) to ensure full conversion in a reasonable timeframe.[15][16]
Experimental Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate
This protocol is a robust starting point for the coupling of this compound with phenylacetylene. The conditions can be adapted for other terminal alkynes.
A. Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)
-
Copper(I) Iodide [CuI] (5.0 mol%)
-
Triethylamine [Et₃N] (2.0 eq relative to aryl bromide)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
B. Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 230 mg).
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, add PdCl₂(PPh₃)₂ (0.025 mmol, 17.5 mg) and CuI (0.05 mmol, 9.5 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 0.28 mL).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) to the stirring mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, ethyl 2-(phenylethynyl)nicotinate.
Data Presentation: Substrate Scope
The described protocol is applicable to a range of terminal alkynes. The following table provides representative examples.
| Entry | Alkyne Substrate | Product Structure | Typical Conditions | Expected Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C, 4h | 85-95% | |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C, 6h | 75-85% | |
| 3 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C, 5h | 80-90% | |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 65 °C, 8h | 80-90% |
Yields are based on published results for structurally similar substrates and may vary.[15][17]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient heat; Presence of oxygen/moisture. | Use fresh catalyst; Ensure temperature is stable; Degas solvent and maintain a robust inert atmosphere. |
| Glaser Homocoupling | High concentration of CuI; Reaction temperature too high. | Reduce CuI loading to 1-2 mol%; Consider a copper-free protocol; Add the alkyne slowly via syringe pump.[1][7] |
| Formation of Byproducts | Catalyst decomposition (black precipitate); Side reactions of functional groups. | Use a phosphine ligand if starting from a bare Pd salt; Lower reaction temperature; Protect sensitive functional groups if necessary. |
| Ester Hydrolysis | Presence of water with a strong base during workup or reaction. | Ensure anhydrous conditions. Most amine bases used are not strong enough to cause significant hydrolysis under these conditions.[18] |
Experimental Workflow Diagram
Caption: A generalized workflow for the Sonogashira coupling experiment.
References
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Cross-Coupling Reaction. BYJU'S. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
What is the best procedure for Sonogashira coupling? ResearchGate. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. [Link]
-
The Sonogashira coupling reaction mechanism. ResearchGate. [Link]
-
Sonogashira Coupling. BYJU'S. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Springer. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Effect of different bases in the Sonogashira reaction. ResearchGate. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
-
Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. NIH National Center for Biotechnology Information. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. PubMed. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. ACS Publications. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. ElectronicsAndBooks. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH National Center for Biotechnology Information. [Link]
-
Sonogashira coupling. YouTube. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
-
Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? ResearchGate. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 2-Bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of 2-Aminonicotinates
The 2-aminonicotinate scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional organic molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these compounds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide, in this case, ethyl 2-bromonicotinate, and a primary or secondary amine.[1][3][4] The reaction is renowned for its functional group tolerance, broad substrate scope, and generally high yields, making it an indispensable tool for synthetic chemists.[2][5]
This document provides a detailed guide to the experimental procedure for the Buchwald-Hartwig amination of this compound, including a discussion of the key reaction parameters, a step-by-step protocol, and an overview of the catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) in an oxidative addition step, forming a Pd(II) intermediate.[6][7][8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center, and in the presence of a base, undergoes deprotonation to form an amido-palladium complex.[9]
-
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][8]
A visual representation of this catalytic cycle is provided below:
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reaction Parameters: A Guide to Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For the amination of this compound, a heteroaryl halide, the following considerations are crucial:
-
Palladium Precursor: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being the most common.[5][9][10] Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness.
-
Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction.[8] For electron-deficient heteroaryl halides like this compound, bulky and electron-rich biarylphosphine ligands such as Xantphos or dppf can be effective.[6][11] These ligands promote the rates of both oxidative addition and reductive elimination.[8]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine.[9] Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently employed.[10][12] The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.[5]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene and 1,4-dioxane are common choices, with toluene often being preferred for its higher boiling point, allowing for higher reaction temperatures.[13]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a generic primary or secondary amine. The specific amounts and reaction time may require optimization depending on the nature of the amine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 230.05 | 1.0 | 1.0 |
| Amine | Varies | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or a sealed reaction vial, add this compound (1.0 mmol, 230 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23 mg).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-(amino)nicotinate product.
Concluding Remarks
The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of ethyl 2-aminonicotinates. The protocol described herein serves as a robust starting point for researchers. However, optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve the highest yields for specific amine coupling partners. Careful execution under an inert atmosphere is paramount to the success of this powerful transformation.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MacMillan, D. W. C., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2019. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3, 2019. [Link]
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ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Romero, R. M., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Ananikov, V. P., et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 2021. [Link]
-
ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Romero, R. M., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. OUCI, 2019. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2024. [Link]
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de Oliveira, A. C., et al. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 2023. [Link]
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Motyka, R., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 2021. [Link]
-
ResearchGate. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
-
ResearchGate. Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. [Link]
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The Strategic Role of Ethyl 2-bromonicotinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Abstract
Ethyl 2-bromonicotinate has emerged as a pivotal structural synthon in the landscape of agrochemical research and development. Its inherent reactivity, characterized by the electrophilic nature of the C2-carbon and the utility of the ester moiety, renders it a versatile precursor for a diverse array of fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the strategic applications of this compound, detailing the key chemical transformations it undergoes. We will elucidate the causality behind experimental choices in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for foundational synthetic methods are provided to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Pyridine Ring in Agrochemicals
Pyridine-based compounds are a cornerstone of the agrochemical industry, valued for their broad spectrum of biological activity and tunable physicochemical properties.[1][2][3] The pyridine scaffold is a key structural component in numerous commercially successful fungicides, herbicides, and insecticides.[3][4] this compound, as a functionalized pyridine derivative, offers a strategic entry point into this chemical space. The bromine atom at the 2-position serves as a versatile handle for introducing molecular complexity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond. This bond is susceptible to cleavage and substitution through several key reaction classes, which are instrumental in the synthesis of complex agrochemical molecules.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2-position towards nucleophilic attack, making SNAr reactions a cornerstone of its application. This is particularly relevant for the synthesis of pyridyl-ether herbicides.
A prime example of a commercial agrochemical synthesized through a related pathway is the herbicide Diflufenican .[6] The synthesis of Diflufenican involves the formation of an ether linkage at the 2-position of a nicotinic acid derivative.[6] this compound is an ideal starting material for analogous syntheses.
Conceptual Workflow for Pyridyl-Ether Herbicide Synthesis
Caption: Ullmann condensation workflow for pyridyl-ether synthesis.
Protocol 1: Generalized Ullmann Condensation for the Synthesis of Pyridyl-Ethers
This protocol describes a generalized procedure for the copper-catalyzed reaction of this compound with a phenolic nucleophile, a key step in the synthesis of many pyridyl-ether herbicides.[7][8][9]
Materials:
-
This compound
-
Substituted phenol (e.g., 3-(trifluoromethyl)phenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the substituted phenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add copper(I) iodide (0.1 eq) to the flask.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyridyl-ether intermediate.
Causality and Insights:
-
Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations, facilitating the coupling of the aryl halide with the alcohol.[7]
-
Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[8] This reaction is widely used in the synthesis of complex organic molecules, including agrochemicals.
General Scheme for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 2: Generalized Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of toluene and ethanol.
-
Add the 2M aqueous sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Heat the reaction mixture to reflux (80-100 °C) and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the coupled product.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst that is effective for a wide range of Suzuki couplings.
-
Base: The base is crucial for the activation of the boronic acid and for the transmetalation step in the catalytic cycle.[10]
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents.
-
Degassing: Removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12][13] This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in agrochemicals. For instance, the insecticide Flupyradifurone contains a pyridyl-amine linkage, which can be conceptually formed through such a coupling.[14][15]
Protocol 3: Generalized Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is essential for an efficient catalytic cycle, promoting both oxidative addition and reductive elimination.[16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.
Tabular Summary of Applications
| Agrochemical Class | Key Reaction Type | Example Agrochemical (Analogous Synthesis) | Core Transformation |
| Herbicides | Nucleophilic Aromatic Substitution (Ullmann Condensation) | Diflufenican[6], Picolinafen[1] | Formation of a pyridyl-ether linkage |
| Fungicides | Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) | Picoxystrobin[4][17] (Aryl-Aryl ether formation) | Creation of a biaryl or heteroaryl-aryl scaffold |
| Insecticides | Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) | Flupyradifurone[14][15] | Formation of a pyridyl-amine bond |
Conclusion
This compound is a high-value intermediate in agrochemical synthesis, providing a reliable and versatile platform for the construction of a wide range of biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for selective functionalization through robust and well-established synthetic methodologies such as Ullmann condensations, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important building block in the discovery and development of next-generation crop protection agents.
References
-
Flupyradifurone. (URL: [Link])
-
Picolinafen (Ref: BAS 700H). AERU, University of Hertfordshire. (URL: [Link])
-
Synthesis method of mefenpyr-diethyl. Eureka | Patsnap. (URL: [Link])
-
Reviews on Synthetic Methods of Flupyradifurone. China/Asia On Demand (CAOD). (URL: [Link])
- CN103626691A - Picoxystrobin preparation method.
-
Ullmann condensation. Wikipedia. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Picolinafen | C19H12F4N2O2 | CID 3294375. PubChem, NIH. (URL: [Link])
- Synthesis method of diflufenican.
-
Ullmann reaction. Wikipedia. (URL: [Link])
-
This compound. MySkinRecipes. (URL: [Link])
- CN111592493A - Preparation method of mefenpyr-diethyl.
- CN112679422A - Preparation method of picoxystrobin.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: [Link])
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Sonogashira coupling. Wikipedia. (URL: [Link])
-
Flupyradifurone: A brief profile of a new butenolide insecticide. ResearchGate. (URL: [Link])
- CN102816118A - Catalytic synthesis method of mefenpyr-diethyl.
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (URL: [Link])
- WO2017125010A1 - Novel crystalline form of picoxystrobin, method of preparing and use of the same.
-
The Buchwald–Hartwig Amination After 25 Years. OUCI. (URL: [Link])
-
Flupyradifurone and the general structure of the butenolide derivative. ResearchGate. (URL: [Link])
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC, NIH. (URL: [Link])
- CN104365603A - Mixed herbicide containing diflufenican and bromoxynil octanoate, and preparation method thereof.
-
Ullmann Reaction. Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
- US4929271A - Herbicidal method using diflufenican.
-
A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. (URL: [Link])
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. (URL: [Link])
- US7846872B2 - Herbicidal mixtures containing picolinafen.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (URL: [Link])
-
Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. (URL: [Link])
-
Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PMC, NIH. (URL: [Link])
- EP0211518A1 - Herbicidal method using diflufenican.
- CN102027940B - Herbicidal composition containing diflufenican and fenoxaprop-ethyl and application thereof.
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The Alchemist's Pyridine: A Step-by-Step Guide to Synthesizing Novel Heterocyclic Compounds from Ethyl 2-bromonicotinate
For the modern medicinal chemist, the pyridine scaffold is a privileged structure, a recurring motif in a vast number of therapeutic agents. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a cornerstone of drug design. Among the many functionalized pyridines available to the synthetic chemist, Ethyl 2-bromonicotinate stands out as a particularly versatile and powerful building block. The presence of the bromine atom at the 2-position, activated by the adjacent ring nitrogen and the electron-withdrawing ester group, opens a gateway to a diverse array of novel heterocyclic compounds through the strategic application of modern cross-coupling chemistry.
This guide provides an in-depth exploration of the synthetic pathways originating from this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists, delving into the causality behind experimental choices and providing self-validating protocols grounded in established chemical principles. Our journey will take us through the foundational palladium-catalyzed cross-coupling reactions – Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig – to construct functionalized nicotinic acid esters, and then further into the realm of intramolecular cyclizations to forge intricate fused heterocyclic systems with immense potential in medicinal chemistry.
Part 1: Functionalization of the Pyridine Core via Palladium-Catalyzed Cross-Coupling
The bromine atom of this compound serves as an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, allow for the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[2] In the context of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties at the 2-position, leading to a library of 2-aryl- and 2-heteroarylnicotinates. These products are valuable precursors for a range of more complex heterocyclic systems.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(OAc)₂ is used in conjunction with a phosphine ligand, which reduces the Pd(II) to Pd(0) in situ.[3] For this specific transformation, a ligand-free approach using Pd(OAc)₂ can be effective, promoted by the presence of oxygen.[4]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[2] Inorganic bases such as K₂CO₃ or K₃PO₄ are commonly employed.
-
Solvent: A mixture of an organic solvent (e.g., isopropanol) and water is often used to dissolve both the organic substrates and the inorganic base.[4]
dot
Caption: Suzuki-Miyaura Coupling Workflow.
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 mmol | Starting material |
| Phenylboronic acid | 1.2 mmol | Aryl source |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) | Palladium catalyst precursor |
| K₂CO₃ | 2.0 mmol | Base for transmetalation |
| Isopropanol/Water | 4:1 v/v, 5 mL | Solvent system |
| Temperature | 80 °C | To ensure a reasonable reaction rate |
| Reaction Time | 12-24 h | Until completion as monitored by TLC |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add a 4:1 mixture of isopropanol and water (5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2-phenylnicotinate.
Expected Characterization Data for Ethyl 2-phenylnicotinate:
-
¹H NMR (CDCl₃): δ 8.70 (dd, J=4.8, 1.8 Hz, 1H), 8.25 (dd, J=7.8, 1.8 Hz, 1H), 7.60-7.40 (m, 5H), 7.35 (dd, J=7.8, 4.8 Hz, 1H), 4.15 (q, J=7.1 Hz, 2H), 1.10 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 167.5, 158.0, 152.5, 139.0, 138.5, 129.5, 128.8, 128.5, 122.0, 61.5, 14.0.
-
MS (ESI): m/z 228.1 [M+H]⁺.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is invaluable for introducing alkynyl functionalities onto the pyridine ring of this compound, which can then serve as versatile handles for further transformations, including cyclization reactions.[6]
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to scavenge the HBr generated during the reaction.[7]
-
Solvent: A polar aprotic solvent like THF or DMF is commonly used to dissolve the reactants.
dot
Caption: Sonogashira Coupling Workflow.
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 mmol | Starting material |
| Phenylacetylene | 1.1 mmol | Alkyne source |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol (2 mol%) | Palladium catalyst |
| CuI | 0.04 mmol (4 mol%) | Copper co-catalyst |
| Et₃N | 2.0 mmol | Base |
| THF | 5 mL | Solvent |
| Temperature | Room Temperature | Mild reaction conditions |
| Reaction Time | 4-8 h | Until completion as monitored by TLC |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 230 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).
-
Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL), then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2-(phenylethynyl)nicotinate.
Expected Characterization Data for Ethyl 2-(phenylethynyl)nicotinate:
-
¹H NMR (CDCl₃): δ 8.75 (dd, J=4.7, 1.7 Hz, 1H), 8.20 (dd, J=7.8, 1.7 Hz, 1H), 7.65-7.55 (m, 2H), 7.45-7.35 (m, 3H), 7.30 (dd, J=7.8, 4.7 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 166.0, 152.0, 143.0, 139.5, 132.0, 129.5, 128.8, 123.0, 122.5, 93.0, 85.0, 62.0, 14.2.
-
MS (ESI): m/z 252.1 [M+H]⁺.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of this compound, providing access to 2-aminonicotinate derivatives which are key intermediates for the synthesis of various nitrogen-containing heterocycles.[9]
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and phosphine ligand.[8] A common and effective system involves a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as BINAP or XPhos.[10] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
dot
Caption: Buchwald-Hartwig Amination Workflow.
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 mmol | Starting material |
| Morpholine | 1.2 mmol | Amine source |
| Pd(OAc)₂ | 0.05 mmol (5 mol%) | Palladium catalyst precursor |
| BINAP | 0.075 mmol (7.5 mol%) | Phosphine ligand |
| Cs₂CO₃ | 1.4 mmol | Base |
| Toluene | 5 mL | Anhydrous solvent |
| Temperature | 100 °C | To drive the reaction to completion |
| Reaction Time | 12-24 h | Until completion as monitored by TLC |
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, add this compound (1.0 mmol, 230 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), BINAP (0.075 mmol, 47 mg), and Cs₂CO₃ (1.4 mmol, 456 mg) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.105 mL).
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 2-(morpholino)nicotinate.
Expected Characterization Data for Ethyl 2-(morpholino)nicotinate:
-
¹H NMR (CDCl₃): δ 8.40 (dd, J=4.9, 1.9 Hz, 1H), 7.95 (dd, J=7.7, 1.9 Hz, 1H), 6.80 (dd, J=7.7, 4.9 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 3.85 (t, J=4.8 Hz, 4H), 3.40 (t, J=4.8 Hz, 4H), 1.38 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃): δ 168.0, 160.0, 153.5, 140.0, 115.0, 112.0, 67.0, 50.0, 61.0, 14.5.
-
MS (ESI): m/z 237.1 [M+H]⁺.
Part 2: Construction of Fused Heterocyclic Systems
The functionalized nicotinates prepared in Part 1 are valuable intermediates for the synthesis of more complex, fused heterocyclic compounds. These annulated systems often exhibit interesting biological activities and are attractive targets in drug discovery.
Synthesis of Furo[2,3-b]pyridines via Sonogashira Coupling and Cyclization
Furo[2,3-b]pyridines are an important class of heterocycles with diverse biological activities.[11] A powerful strategy for their synthesis involves a Sonogashira coupling of a 2-halopyridine with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol), followed by an intramolecular cyclization.
dot
Caption: One-pot synthesis of Furo[2,3-b]pyridine.
| Reagent/Parameter | Quantity/Value | Rationale |
| This compound | 1.0 mmol | Starting material |
| Propargyl alcohol | 1.5 mmol | Alkyne and cyclization precursor |
| Pd(PPh₃)₄ | 0.05 mmol (5 mol%) | Palladium catalyst |
| CuI | 0.1 mmol (10 mol%) | Copper co-catalyst |
| Et₃N | 3.0 mmol | Base |
| DMF | 5 mL | Solvent |
| Temperature | 80 °C | To facilitate both coupling and cyclization |
| Reaction Time | 24 h | To ensure completion of the one-pot reaction |
Step-by-Step Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 230 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).
-
Add DMF (5 mL), triethylamine (3.0 mmol, 0.42 mL), and propargyl alcohol (1.5 mmol, 0.087 mL).
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-methylfuro[2,3-b]pyridine-5-carboxylate.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ 8.90 (d, J=2.0 Hz, 1H), 8.30 (d, J=2.0 Hz, 1H), 6.80 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 2.60 (s, 3H), 1.45 (t, J=7.1 Hz, 3H).
-
MS (ESI): m/z 206.1 [M+H]⁺.
Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction
Thieno[2,3-b]pyridines are another class of fused heterocycles with significant therapeutic potential.[12] A common method for their synthesis is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. A variation of this approach can be used starting from a 2-mercaptonicotinonitrile derivative, which can be prepared from this compound.
-
Ammonolysis of this compound: Conversion of the ester to the corresponding amide.
-
Dehydration: Conversion of the amide to the nitrile, 2-bromonicotinonitrile.
-
Thiolation: Displacement of the bromide with a sulfur nucleophile to give 2-mercaptonicotinonitrile.
-
Gewald-type Cyclization: Reaction of the 2-mercaptonicotinonitrile with an α-halo ketone or ester followed by base-mediated cyclization.[8]
dot
Caption: Multi-step synthesis of Thieno[2,3-b]pyridines.
Given the multi-step nature of this synthesis, a detailed one-pot protocol is not provided here. However, the individual steps are well-established in the literature and can be adapted for specific target molecules.[8]
Conclusion
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic application of palladium-catalyzed cross-coupling reactions provides a robust platform for the introduction of diverse functionalities at the 2-position of the pyridine ring. These functionalized intermediates, in turn, can be elaborated into more complex, fused heterocyclic systems of significant interest in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this remarkable building block, paving the way for the discovery of new therapeutic agents.
References
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- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 12. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Purification of Ethyl 2-bromonicotinate Derivatives
Abstract
Ethyl 2-bromonicotinate and its analogs are pivotal building blocks in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Their utility stems from the versatile reactivity of the pyridine ring, which is activated for nucleophilic substitution at the 2-position by the bromine atom, and the ester functionality, which allows for further molecular elaboration. This guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis and purification of these critical intermediates. We will explore the causality behind preferred synthetic routes, detail step-by-step protocols for scalable production, and outline robust purification methodologies designed to yield high-purity material suitable for drug development and other advanced applications.
Strategic Approaches to Synthesis
The selection of a synthetic route for large-scale production is dictated by factors such as starting material cost, scalability, safety, and overall yield. For this compound, two primary pathways are predominant in industrial settings: the Sandmeyer reaction starting from 2-aminonicotinic acid and the direct esterification of 2-bromonicotinic acid.
Causality of Route Selection
-
Route A: The Sandmeyer Reaction Pathway: This classic transformation is a cornerstone of aromatic chemistry for converting an amino group into a halide.[4][5] It involves the diazotization of an aryl amine, followed by a copper(I)-catalyzed displacement of the diazonium group.[4][5] This route is often favored when 2-aminonicotinic acid is a more cost-effective starting material. The key challenge on a large scale is the management of the potentially unstable diazonium salt intermediate, which requires stringent temperature control and careful handling due to the evolution of nitrogen gas.[6]
-
Route B: Direct Fischer Esterification: This approach is more straightforward if 2-bromonicotinic acid is readily available.[2][7] The reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid.[8][9] The primary consideration for scalability is driving the reaction equilibrium towards the product, typically by removing the water byproduct or using a large excess of the alcohol.[8] This method is generally considered safer and procedurally simpler than the Sandmeyer pathway.
Synthetic Pathway Overview
Figure 1: Primary synthetic routes to this compound.
Scalable Synthesis Protocol: A Hybrid Approach
This protocol details a robust, multi-kilogram scale synthesis beginning with the Sandmeyer reaction to produce 2-bromonicotinic acid, followed by its esterification. This combined approach provides a comprehensive workflow from a common starting material.
Workflow Overview
Figure 2: Step-by-step workflow for the synthesis of this compound.
Protocol Part A: Synthesis of 2-Bromonicotinic Acid via Sandmeyer Reaction
Materials:
-
2-Aminonicotinic acid
-
Hydrobromic acid (48% aqueous)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a jacketed reactor cooled to 0-5 °C, charge hydrobromic acid and deionized water. Slowly add 2-aminonicotinic acid portion-wise while maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Stir for an additional hour at 0-5 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate, larger reactor, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly transfer the cold diazonium salt solution from the first reactor into the CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence and maintain the temperature below 40 °C.
-
Once the addition is complete, slowly warm the reaction mixture to 60-70 °C and hold for 1-2 hours until gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature, then further cool to 5-10 °C. The product, 2-bromonicotinic acid, will precipitate.
-
Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
Protocol Part B: Fischer Esterification to this compound
Materials:
-
2-Bromonicotinic acid (from Part A)
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge the dry 2-bromonicotinic acid and absolute ethanol into a reactor equipped with a reflux condenser and mechanical stirrer.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred suspension. An exotherm will be observed.
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10][11]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half via distillation.
-
Slowly pour the concentrated mixture into a separate vessel containing a stirred, cold saturated sodium bicarbonate solution to neutralize the excess acid. Ensure the final pH is between 7 and 8.
-
Extraction: Transfer the neutralized mixture to a liquid-liquid extractor or perform manual extractions with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound, which may be a yellow solid or oil.[12]
Large-Scale Purification Strategies
The choice of purification method depends on the physical state of the crude product (solid vs. oil) and the nature of the impurities.[11] The most common impurities include unreacted 2-bromonicotinic acid, residual solvents, and potential side products.[11]
| Method | Description | Pros (Large-Scale) | Cons (Large-Scale) | Best For |
| Recrystallization | Dissolving the crude solid in a minimum of hot solvent and cooling to induce crystallization of the pure compound.[13][14] | High throughput, cost-effective, can yield very pure material. | Finding a suitable single or binary solvent system can be time-consuming; not suitable for oils. | Crystalline solids with good solubility differences from impurities.[15] |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel).[10] | Highly effective for separating complex mixtures and purifying oils. | Requires large volumes of solvent, labor-intensive packing and running, generates significant waste.[11][16] | Oily products or when recrystallization fails to remove closely related impurities. |
| Vacuum Distillation | Separation of components based on differences in boiling points under reduced pressure. | Excellent for purifying high-boiling liquids; can be run continuously. | Requires specialized equipment; not suitable for thermally sensitive compounds or solids. | Liquid products with sufficient thermal stability. |
Protocol: Recrystallization of this compound
-
Solvent Selection: Determine an appropriate solvent system through small-scale trials. A common choice is a binary system like isopropanol/water or hexanes/ethyl acetate.[14][15] The ideal system dissolves the compound when hot but not when cold.
-
Dissolution: In a suitably sized vessel, add the crude solid and the primary (more soluble) solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (less soluble) until the solution becomes faintly cloudy. Reheat briefly to get a clear solution, then allow it to cool slowly and undisturbed to room temperature. For maximum yield, further cool in an ice bath.[15]
-
Isolation: Collect the purified crystals by filtration, washing the filter cake with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove residual solvents.[17]
Purification Logic Flow
Figure 3: Decision-making workflow for the purification of this compound derivatives.
Safety and Handling Precautions
Working with 2-bromonicotinate derivatives and the reagents for their synthesis requires strict adherence to safety protocols, especially on a large scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or chemical splash goggles, and a flame-resistant lab coat.[18][19][20] A face shield is recommended when handling corrosive materials like HBr and H₂SO₄.[18]
-
Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[19][20] Local exhaust ventilation is crucial during large-scale operations.[21][22]
-
Handling: Avoid contact with skin, eyes, and clothing.[18][21] Wash hands thoroughly after handling.[18][19] Keep containers tightly closed when not in use and store in a cool, dry place away from incompatible materials.[19]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[19][20]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical attention.[19][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][20]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[19]
-
References
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- Fisher Scientific. (n.d.). Safety Data Sheet: 6-Bromonicotinic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromopyridine-3-carboxylic acid.
- TCI Chemicals. (2025, February 4). Safety Data Sheet: Mthis compound.
- TCI Chemicals. (2025, February 14). Safety Data Sheet: 2-Bromonicotinic Acid.
- BenchChem. (n.d.). Optimization of reaction conditions for Methyl 4-bromo-6-methylnicotinate.
- Li, W., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(43), 8731-8737.
- Google Patents. (n.d.). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Wiley-VCH. (n.d.). Supporting Information.
- Google Patents. (n.d.). Preparation method of ethyl 2-bromopropionate.
-
ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate.
-
SciSpace. (2018). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromonicotinic acid. Retrieved from [Link]
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Stereospecific Synthesis of Ethyl (Z)-3-Bromo-2-Propenoate.
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
PubMed. (1970). Column chromatography of the bromo-mercuri-methoxy adducts of fatty acid methyl esters. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
ChemSrc. (2025, August 21). 2-Bromonicotinic acid. Retrieved from [Link]
- Arkivoc. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- BenchChem. (n.d.). Purification of Ethyl 4,6-dichloronicotinate Derivatives.
-
ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
ResearchGate. (2024, May 23). How to purify boronate esters?. Retrieved from [Link]
- Google Patents. (n.d.). Esterification process.
-
PubMed Central. (2025, May 7). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]
-
PubMed. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Chem-Impex. (n.d.). Ethyl 5-bromonicotinate.
- Google Patents. (n.d.). Synthesis of ethyl bromopyruvate.
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Ethyl 2-bromonicotinate as a reagent in medicinal chemistry for drug discovery
An In-Depth Guide to the Application of Ethyl 2-Bromonicotinate in Medicinal Chemistry for Drug Discovery
Authored by a Senior Application Scientist
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a highly versatile core for interacting with diverse biological targets.[2] this compound emerges as a preeminent building block for medicinal chemists, providing a direct and adaptable route to novel pyridine-based therapeutics. This guide offers a detailed exploration of its strategic importance, key synthetic transformations, and practical protocols tailored for researchers in drug discovery.
The strategic value of this compound lies in its bifunctional nature. The bromine atom at the 2-position serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[5] Concurrently, the ethyl ester at the 3-position provides a site for subsequent modifications, such as hydrolysis to the carboxylic acid, reduction to an alcohol, or conversion to a diverse array of amides. This orthogonal reactivity is paramount in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 53087-78-8 | [5][6] |
| Molecular Formula | C₈H₈BrNO₂ | [5][6][7] |
| Molecular Weight | 230.06 g/mol | [5][6][7] |
| Appearance | Yellow Solid | [5] |
| Boiling Point | 271.3°C | [5] |
| Storage | 2-8°C, Sealed in dry conditions | [5][6] |
Strategic Value in Molecular Design
The 2,3-disubstituted pyridine motif, readily accessible from this compound, is a recurring feature in pharmacologically active molecules. The nitrogen atom within the ring acts as a hydrogen bond acceptor and influences the molecule's overall basicity (pKa), solubility, and metabolic stability—critical parameters in drug design.[3] By installing diverse chemical functionalities at the 2-position via cross-coupling, chemists can precisely orient substituents to engage with specific amino acid residues in a target protein's binding pocket, thereby enhancing potency and selectivity.
Core Synthetic Protocols and Methodologies
The true power of this compound is unlocked through its versatile reactivity in cornerstone synthetic transformations. The following sections provide detailed, field-tested protocols for its most critical applications.
Suzuki-Miyaura Cross-Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other drug classes.[8][9] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[9]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) can be used for challenging substrates to enhance reaction rates and yields.
-
Base: A base, typically aqueous sodium or potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base.
Detailed Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)nicotinate
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 230 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 95 °C and stir vigorously for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base. | Use a fresh bottle of catalyst; Ensure thorough degassing of solvents by sparging with N₂/Ar for 20-30 min; Use freshly ground, dry base. |
| Protodeborylation of Boronic Acid | Reaction temperature too high; Prolonged reaction time. | Reduce reaction temperature; Monitor the reaction closely and stop once the starting material is consumed. Consider using a more stable boronic ester (e.g., pinacol ester).[8] |
| Homocoupling of Boronic Acid | Presence of oxygen.[10] | Maintain a strict inert atmosphere throughout the setup and reaction. |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The formation of C-N bonds is arguably one of the most important transformations in medicinal chemistry, as the arylamine moiety is present in a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for coupling aryl halides with a wide range of primary and secondary amines.[11][12][13]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand. Ligands like BINAP or Josiphos were early developments, while modern, more active ligands (e.g., XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ allow for lower catalyst loadings and milder conditions.[11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex in the catalytic cycle without competing as a nucleophile.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the strong base.
Detailed Protocol: Synthesis of Ethyl 2-(phenylamino)nicotinate
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 38.1 mg).
-
Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Under a positive flow of Argon, add this compound (1.0 mmol, 230 mg), aniline (1.2 mmol, 110 µL), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12-18 hours, or until LC-MS analysis shows completion.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the product.
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Poor choice of ligand/base combination; Presence of water or oxygen. | Screen different palladium/ligand systems; Use a glovebox for reagent addition; Ensure base is fresh and solvent is truly anhydrous. |
| Hydrodehalogenation | Side reaction where the bromine is replaced by hydrogen. | Use a more electron-rich ligand or a less coordinating solvent. Lowering the reaction temperature may also help. |
| No Reaction with Hindered Amines | Steric hindrance preventing amine coordination to palladium. | Switch to a more active catalyst system specifically designed for hindered substrates (e.g., catalysts with Buchwald's G3 or G4 palladacycle pre-catalysts). |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures.[14][15] These rigid linkers are valuable in drug design for probing binding pockets and can also serve as precursors for other functional groups. The reaction typically requires both palladium and copper(I) co-catalysis.[14][15]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) source is needed. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial for the copper cycle, where it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[15]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X acid formed during the reaction and as the solvent.
Detailed Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate
-
Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol, 230 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg) in a mixture of anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 5 mL).
-
Degassing: Degas the solution by bubbling Argon through it for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 8 hours, or until the reaction is complete by TLC/LC-MS. For less reactive substrates, gentle heating (40-50 °C) may be required.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the desired product.
| Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Glaser Homocoupling of Alkyne | Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide. | Maintain strict anaerobic conditions. Ensure all solvents and reagents are thoroughly degassed. |
| Stalled Reaction | Catalyst deactivation; Insufficiently reactive halide. | Use a more robust ligand for the palladium catalyst. If using an aryl bromide, ensure the catalyst system is appropriate; aryl iodides are generally more reactive. |
Synthetic Strategy: A Drug Discovery Workflow Example
To illustrate the power of this compound, consider a hypothetical workflow for the synthesis of a library of potential kinase inhibitors.
In this workflow, the initial Suzuki coupling introduces a key aromatic system designed to interact with the hinge region of a target kinase. Subsequent hydrolysis of the stable ethyl ester unmasks a carboxylic acid, which is a versatile handle for amide coupling. Finally, a diverse library of amides is generated by coupling with various amines, allowing for the systematic exploration of structure-activity relationships to optimize properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its robust and predictable reactivity in cornerstone cross-coupling reactions, combined with the versatility of its ester functionality, provides an efficient and modular platform for the synthesis of complex, biologically active molecules. By mastering the protocols outlined in this guide, researchers can significantly accelerate their drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PubMed Central. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2020). PMC. [Link]
-
This compound. MySkinRecipes. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2007). Technical University of Denmark. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (2021). University of Southampton. [Link]
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Relative abundance of bioactive compounds found in thermosonicated ethyl acetate extract of blood fruit (Haematocarpus validus). (2023). SpringerLink. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2016). SciSpace. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
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Application Note: Strategic Functionalization of Pyridine Scaffolds Utilizing Ethyl 2-Bromonicotinate
Abstract: This document provides a comprehensive guide to the synthetic utility of Ethyl 2-bromonicotinate as a foundational building block for accessing highly functionalized pyridine derivatives. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making efficient and versatile synthetic routes to their derivatives a critical focus of modern chemistry.[1][2] This application note details field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). Each section provides a mechanistic overview, expert commentary on experimental design, detailed step-by-step protocols, and visual aids to elucidate reaction pathways.
Introduction: The Centrality of the Pyridine Nucleus
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and thousands of biologically active compounds.[3][4] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its polarity, contribute to favorable pharmacokinetic profiles.[2][4] this compound is an exceptionally versatile starting material for several reasons:
-
Orthogonal Reactivity: It possesses three distinct functional handles: a bromine atom at the 2-position, an ester at the 3-position, and the pyridine nitrogen. The bromine atom is primed for transition-metal catalysis.
-
Electronic Activation: The electron-withdrawing nature of both the pyridine nitrogen and the C3-ester group activates the C2-position, making the bromine an excellent leaving group for various transformations.
-
Commercial Availability: Its ready availability and stability make it a cost-effective and practical choice for both small-scale discovery and large-scale synthesis campaigns.
This guide is intended for researchers and drug development professionals seeking to leverage this compound for the efficient construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems. For this compound, palladium-catalyzed cross-coupling reactions are the most powerful tools for installing carbon-carbon and carbon-nitrogen bonds at the 2-position.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming biaryl and vinyl-pyridine structures by coupling an organohalide with an organoboron species.[5][6] The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[6]
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst into the C-Br bond, (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium(II) center, and (3) Reductive Elimination , which forms the final C-C bond and regenerates the palladium(0) catalyst.[5][7] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)nicotinate
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 230 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Scientist's Note: While Pd(PPh₃)₄ is effective, other catalyst systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can offer higher turnover numbers and broader substrate scope, especially for challenging couplings.
-
-
Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL). The biphasic system helps to dissolve both the organic substrates and the inorganic base.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the product.
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 78 |
Sonogashira Coupling: Introducing C(sp) Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to arylethynyl scaffolds.[9][10] This transformation is indispensable for creating rigid molecular linkers found in materials science and as precursors for more complex heterocyclic systems.
Mechanistic Rationale: The reaction operates through two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive and readily transfers the alkynyl group to the palladium(II) center.[11] The amine base serves both to deprotonate the terminal alkyne and as a solvent.
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Synthesis of Ethyl 2-(phenylethynyl)nicotinate
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 230 mg) and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 17.5 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent and Reagent Addition: Add degassed triethylamine (Et₃N) (5 mL) followed by phenylacetylene (1.1 mmol, 121 μL) via syringe.
-
Scientist's Note: The amine base is critical. Diisopropylamine or triethylamine are commonly used. For sensitive substrates, copper-free Sonogashira conditions can be employed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, though this may require more specialized ligands and higher temperatures.[9]
-
-
Reaction Execution: Stir the mixture at room temperature for 6-8 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography (Hexane:Ethyl Acetate) to afford the desired product.
Table 2: Representative Sonogashira Couplings with this compound
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Temp | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | RT | 95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | RT | 91 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Et₃N/THF | 50 °C | 85 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | RT | 89 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is notoriously difficult via classical methods.[12][13] It allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[13]
Mechanistic Rationale: The mechanism is analogous to other cross-coupling reactions.[12] However, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential.[14] They promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways like β-hydride elimination.[12] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the active nitrogen nucleophile.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of Ethyl 2-(morpholino)nicotinate
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg) to an oven-dried vial.
-
Catalyst Pre-formation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and a suitable ligand like XPhos (0.044 mmol, 21 mg). Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.
-
Scientist's Note: Using pre-catalysts like XPhos Pd G3 simplifies this process, as they are air-stable and generate the active Pd(0) species in situ, improving reproducibility.
-
-
Reaction Assembly: To the vial containing the base, add this compound (1.0 mmol, 230 mg). Add the pre-formed catalyst solution via syringe, followed by morpholine (1.2 mmol, 105 μL) and additional toluene to bring the total volume to ~5 mL.
-
Reaction Execution: Seal the vial and heat to 100-110 °C for 18-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the product.
Table 3: Representative Buchwald-Hartwig Aminations with this compound
| Amine Partner | Pd Source / Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Pd(OAc)₂ / BINAP (2) | Cs₂CO₃ | Toluene | 110 | 85 |
| Morpholine | Pd₂(dba)₃ / XPhos (2) | NaOt-Bu | Toluene | 100 | 96 |
| n-Butylamine | XPhos Pd G3 (1.5) | K₃PO₄ | t-Amyl alcohol | 100 | 90 |
| Benzophenone imine | Pd₂(dba)₃ / BrettPhos (2) | NaOt-Bu | Dioxane | 100 | 88 |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is powerful, classical SNAr remains a highly effective and atom-economical method for functionalizing certain activated aryl halides.[15][16] The pyridine ring nitrogen and the C3-ester group are strongly electron-withdrawing, sufficiently activating the C2 position for attack by strong nucleophiles.[17]
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[18] First, the nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[17] The negative charge is delocalized onto the electron-withdrawing groups (the ester and the ring nitrogen), which is key to stabilizing this otherwise high-energy intermediate. In the second, typically fast step, the leaving group (bromide) is expelled, restoring aromaticity.
Caption: Workflow for the SNAr addition-elimination mechanism.
Protocol: Synthesis of Ethyl 2-(ethoxy)nicotinate
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.5 mmol, 35 mg) to anhydrous ethanol (10 mL) under an inert atmosphere. Stir until all the sodium has dissolved.
-
Scientist's Note: Safety is paramount when working with alkali metals. Alternatively, commercial solutions of sodium ethoxide can be used. Other strong nucleophiles like sodium thiophenoxide or potassium phthalimide can also be employed.
-
-
Reaction Assembly: To the freshly prepared sodium ethoxide solution, add this compound (1.0 mmol, 230 mg).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize with 1M HCl until pH ~7. Remove the ethanol under reduced pressure. Add water (15 mL) and extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to give the crude product, which can be purified by column chromatography if necessary.
Table 4: Representative SNAr Reactions with this compound
| Nucleophile | Base/Conditions | Solvent | Temp | Yield (%) |
|---|---|---|---|---|
| Sodium methoxide | Na | Methanol | Reflux | 94 |
| Sodium thiophenoxide | NaH | DMF | 80 °C | 90 |
| Potassium phthalimide | - | DMF | 120 °C | 82 |
| Ammonia (aq.) | - | Sealed tube | 150 °C | 75 |
Conclusion
This compound stands out as a robust and versatile platform for the synthesis of diverse pyridine derivatives. Mastery of the palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions described herein provides researchers with a reliable toolkit to forge critical C-C, C-N, and C-O bonds. These protocols, grounded in well-understood mechanistic principles, empower chemists in the pharmaceutical and materials science fields to efficiently construct novel molecular entities with tailored properties, accelerating the pace of discovery and development.
References
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]
-
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. [Link]
-
Nucleophilic aromatic substitution. BYJU'S. [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Suzuki Coupling Mechanism and Applications. (2018). YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Chemistry Portal. [Link]
-
Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (2021). National Center for Biotechnology Information. [Link]
-
Stereocontrolled lithiation/trapping of chiral 2-alkylideneaziridines: investigation into the role of the aziridine nitrogen stereodynamics. (2014). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for Ethyl 2-bromonicotinate
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of Ethyl 2-bromonicotinate in various chemical transformations. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is failing or giving very low yields. What are the most likely causes?
A1: Low reactivity in cross-coupling reactions involving 2-halopyridines like this compound is a common but surmountable issue. The primary challenges stem from the electronic nature of the pyridine ring and its interaction with the palladium catalyst.
Core Issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst and preventing turnover.[1]
-
Sluggish Oxidative Addition: While the C-Br bond is generally reactive, the overall electronic properties of the substituted pyridine ring can influence the rate-determining oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond.[2][3][4]
-
Competing Side Reactions: Under suboptimal conditions, side reactions like hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the coupling partner (e.g., boronic acid) can become significant pathways, consuming starting materials and reducing the yield of the desired product.[3][5][6]
Initial Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address the low reactivity of your cross-coupling reaction.
Caption: Troubleshooting workflow for cross-coupling reactions.
Q2: How do I select the optimal palladium catalyst and ligand for coupling with this compound?
A2: The choice of catalyst and ligand is arguably the most critical factor for success. The goal is to select a system that promotes the desired catalytic cycle while minimizing catalyst inhibition.
Expert Insights: For electron-deficient heteroaryl halides, the oxidative addition step is often challenging. Therefore, ligands that are both electron-rich and sterically bulky are generally preferred. These properties help to stabilize the active Pd(0) species, promote oxidative addition, and facilitate the final reductive elimination step.[3][7]
Recommended Catalyst & Ligand Combinations:
| Catalyst System Component | Type | Examples | Rationale & Key Considerations |
| Palladium Source | Pre-catalyst or Pd(0)/Pd(II) Salt | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precursors that are reduced in situ but can be less active.[3][5] Pd(dppf)Cl₂ is an excellent, robust pre-catalyst.[8] |
| Ligands | Bulky Phosphines | PPh₃ (Triphenylphosphine) | A standard, often effective ligand, but may be insufficient for challenging couplings.[9] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Excellent for stabilizing the catalyst and often provides good results with heteroaromatic substrates.[8] | |
| Buchwald Ligands | SPhos, XPhos, RuPhos | State-of-the-art, highly effective, sterically demanding, and electron-rich ligands designed for difficult cross-couplings.[10][11] | |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | More electron-donating and often more thermally stable than phosphines, making them a strong alternative.[7][12] |
Experimental Protocol: Ligand Screening (General Suzuki Coupling)
-
Setup: In parallel vials under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).[2][5]
-
Catalyst Preparation: In separate vials, prepare stock solutions of your chosen palladium source (e.g., Pd₂(dba)₃, 2 mol % Pd) and various ligands (e.g., SPhos, XPhos, dppf, 4-8 mol %).
-
Addition: Add the catalyst/ligand solutions to the reaction vials.
-
Reaction: Add degassed solvent (e.g., Dioxane/H₂O 10:1), seal the vials, and heat to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the most effective system.
Q3: My reaction is sensitive to the base used. Which base is best, and could it be causing side reactions like ester hydrolysis?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[4][12] However, an inappropriate choice can lead to unwanted side reactions.
Causality Behind Base Selection:
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These are mild and often used in robust coupling reactions. However, for a challenging substrate like this compound, they may not be strong enough to facilitate efficient transmetalation, leading to low yields.[6]
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often required for difficult couplings. Their greater strength and solubility in organic solvents can significantly accelerate the transmetalation step.[11][13]
-
Organic Bases (e.g., Et₃N, DIPEA): Typically used in Sonogashira and Heck reactions, but less common in Suzuki couplings.
The Risk of Ester Hydrolysis: A significant concern with this compound is the potential for hydrolysis of the ethyl ester group under basic conditions, especially at elevated temperatures in the presence of water.[14][15] This forms the corresponding carboxylate, which can complicate purification and reduce the yield of the desired product.
Troubleshooting Strategy:
-
Start with K₃PO₄: Potassium phosphate is often a good starting point, balancing sufficient basicity with a lower risk of hydrolysis compared to hydroxides.[13]
-
Consider Anhydrous Conditions: If hydrolysis is a major issue, switching to anhydrous conditions with a base like potassium fluoride (KF) or using a non-aqueous solvent system (e.g., DMF, Toluene) can be effective.[16]
-
Monitor pH: Keep the reaction mixture from becoming strongly alkaline.
-
Reaction Time & Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.
Q4: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound and it's not working. Why is this reaction difficult?
A4: While the pyridine ring is electron-deficient and generally activated towards nucleophilic attack, the reactivity at the 2-position depends heavily on the stability of the intermediate formed.
Mechanistic Insight: Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The reaction is favored when the negative charge in this intermediate can be stabilized by electron-withdrawing groups. For pyridine, attack at the C-2 or C-4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature.[17]
Caption: Key intermediate in SNAr of 2-halopyridines.
Troubleshooting SNAr Reactions:
-
Nucleophile Choice: A strong, potent nucleophile is required. Alkoxides (e.g., NaOMe), amides (e.g., NaNH₂), and thiolates are good candidates.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal to solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
-
Temperature: These reactions often require heat to overcome the activation energy of disrupting the aromatic system.
-
Leaving Group: For SNAr, the C-X bond is broken in the fast second step. The reactivity order is often F > Cl ≈ Br > I, because the more electronegative halogen better stabilizes the ring towards the initial nucleophilic attack.[18][19] While you are using a bromide, be aware that a corresponding fluoride would likely be more reactive under SNAr conditions.
Q5: Could the quality of my this compound be the problem?
A5: Absolutely. The purity of starting materials is a foundational requirement for reproducible and high-yielding reactions.
Common Impurities and Their Impact:
-
2-Bromonicotinic Acid: The most common precursor impurity. Its presence can interfere with the reaction by reacting with the base, and its acidity can affect the catalyst. It can be removed by an aqueous basic wash (e.g., sat. NaHCO₃ soln) during workup.[20]
-
Water: Can hydrolyze the ester and certain organometallic reagents (e.g., Grignards, organolithiums) and can interfere with the catalytic cycle in cross-coupling reactions.[21]
-
Other Halogenated Pyridines: Can lead to undesired side products.
Verification and Purification Protocol:
-
Analysis: Before use, analyze your starting material by NMR and/or LC-MS to confirm its identity and purity (>95% is recommended).[20]
-
Purification: If impurities are detected, purification may be necessary. Recrystallization or column chromatography are standard methods.
-
Proper Handling: Ensure all reagents and solvents are dry and, when necessary, degassed. Cross-coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling.[3][5] Use proper air-sensitive techniques, such as a Schlenk line or a glovebox.[22][23][24]
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (n.d.).
- Zhang, G., Wang, X., Li, C., & Yin, D. (n.d.). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis Online.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Reactions of 2‐halopyridines to form 2‐alkyl pyridines. - ResearchGate. (n.d.).
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. (n.d.).
- Millar, S. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications. (2022, June 15).
- Training Graduate Students to Handle Air-Sensitive Compounds - ChemistryViews. (2022, September 17).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.).
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022, June 15).
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.).
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines - SciSpace. (2007, April 6).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6).
- Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates | ACS Catalysis - ACS Publications. (2025, December 29).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17).
- Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products - Benchchem. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- How can I solve my problem with Suzuki coupling? | ResearchGate. (2014, December 23).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.).
- Sonogashira Coupling | NROChemistry. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate - Benchchem. (n.d.).
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. - Reddit. (2024, May 10).
- This compound - CymitQuimica. (n.d.).
- hydrolysis of esters - Chemguide. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025, August 10).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (2017, July 13).
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024, September 17).
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020, July 28).
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (n.d.).
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- 24. Training Graduate Students to Handle Air-Sensitive Compounds - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Catalyst and Ligand Systems for Ethyl 2-bromonicotinate Reactions
Welcome to the Technical Support Center for reactions involving Ethyl 2-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this electron-deficient heteroaryl halide. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses specific issues you may encounter during your experiments with this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted this compound.
Potential Causes and Solutions:
-
Inactive Catalyst System: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. The electron-deficient nature of the pyridine ring in this compound can sometimes complicate the catalytic cycle.
-
Solution: Employ an air-stable palladium precatalyst, such as a palladacycle (e.g., G3/G4 Buchwald precatalysts), to ensure efficient generation of the active catalytic species.[1] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not being oxidized, which can hinder the reduction to Pd(0).[2]
-
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be suitable for this specific transformation.
-
Solution: Systematically screen different parameters. Increase the reaction temperature in increments, as sterically hindered or electron-deficient substrates often require more forcing conditions.[1] Test a range of solvents, including polar aprotic options like dioxane, THF, or toluene, which are commonly used for these types of reactions.[3]
-
-
Poor Reagent Quality: The purity of your reagents, including the this compound, coupling partner, and base, is critical.
Issue 2: Significant Formation of Side Products
Your reaction is proceeding, but you observe the formation of significant impurities alongside your desired product.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Reactions): This is often promoted by the presence of oxygen.
-
Solution: Rigorously degas your reaction mixture. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[4] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ generation from a Pd(II) source.[6]
-
-
Protodeboronation (in Suzuki Couplings): The boronic acid is replaced by a hydrogen atom, leading to a deboronated byproduct.
-
Dehalogenation of this compound: The bromo group is replaced by a hydrogen atom.
-
Solution: This can be influenced by the choice of ligand and base. Optimizing these parameters can favor the desired cross-coupling over reductive dehalogenation. Lowering the reaction temperature may also be beneficial.[6]
-
Issue 3: Catalyst Deactivation and Reaction Stalling
The reaction starts but then slows down or stops before completion, often accompanied by the formation of palladium black.
Causes and Preventive Measures:
-
Pyridine Nitrogen Coordination: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-known challenge with 2-halopyridine substrates, often referred to as the "2-pyridyl problem".[6][7]
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and accelerate the desired catalytic cycle.[6][8]
-
-
Presence of Oxygen: Oxygen can lead to the oxidation and agglomeration of the active Pd(0) catalyst into inactive palladium black.
-
Solution: Maintain a robust inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[4]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reactions with this compound.
Q1: Which type of palladium catalyst and ligand system is best for Suzuki-Miyaura coupling with this compound?
A1: For challenging substrates like this compound, highly active catalyst systems are generally required. Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are excellent starting points as they efficiently generate the active LPd(0) species.[9] The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective.[1] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can mitigate catalyst inhibition by the pyridine nitrogen.[6][8]
Q2: What is the best base to use for cross-coupling reactions with this compound?
A2: The choice of base is highly dependent on the specific coupling reaction and the stability of your substrates. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[1][10] K₃PO₄ is often a good choice for challenging transmetalation steps.[1] For Buchwald-Hartwig amination reactions, strong, non-nucleophilic bases like NaOtBu or LiHMDS are frequently employed.[11] It is crucial to screen a few different bases to find the optimal conditions for your specific reaction.
Q3: How can I minimize the homocoupling of my boronic acid in a Suzuki-Miyaura reaction?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen.[4] To minimize this side reaction, ensure that all your solvents are thoroughly degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method. Additionally, maintaining a positive pressure of an inert gas throughout the reaction is crucial. Using a Pd(0) catalyst source, like Pd(PPh₃)₄, can sometimes be advantageous over a Pd(II) source which requires in-situ reduction.[10]
Q4: I am performing a Sonogashira coupling with this compound and getting low yields. What should I try?
A4: Sonogashira couplings can be sensitive to reaction conditions. For electron-deficient substrates, optimizing the catalyst and ligand system is key. While traditional conditions often use a copper co-catalyst, modern methods have been developed that are copper-free.[12][13] Consider screening bulky, electron-rich ligands like XPhos, which have been shown to be effective in promoting the reaction and minimizing side products.[12] The choice of base is also critical, with amines like piperidine or Et₃N being common choices.[13]
Q5: My Heck reaction with this compound is not working. What are some common pitfalls?
A5: The Heck reaction can be challenging with certain substrates. Ensure you are using an appropriate base, such as Et₃N or K₂CO₃, to neutralize the H-X generated during the reaction.[14] The choice of ligand is also important; while phosphine-free systems can work, phosphine ligands can improve efficiency.[14][15] For electron-deficient halides, the oxidative addition step is generally favorable. However, issues can arise in other steps of the catalytic cycle. Consider screening different palladium sources and ligands to find a more active system for your specific alkene coupling partner.[16]
Experimental Protocols and Data
Table 1: Recommended Starting Conditions for Screening Cross-Coupling Reactions with this compound
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | XPhos (4 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | LiHMDS (1.2-1.5 equiv.) | Et₃N (3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | THF |
| Temperature | 80-100 °C | 100 °C | Room Temperature to 60 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizing the Workflow
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting flowchart for low-yield reactions.
Catalyst and Ligand Selection Logic
Caption: Logic for catalyst and ligand selection.
References
- Benchchem. (n.d.). Troubleshooting low yield in 5-Bromonicotinaldehyde Suzuki coupling.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- UniMiB. (n.d.). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere.
- Yu, J. Q., & Giri, R. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
- PubMed Central. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- Bruneau, A., & Roche, M. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions.
- Liu, L., Zhang, D., & Wang, Z. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
- Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- PubMed. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- C. J. O'Connor, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
- YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Heck reaction.
- ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- IBS Publications Repository. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- PMC - NIH. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- ResearchGate. (n.d.). Optimization of reaction conditions for the catalytic asymmetric....
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Purification strategies for removing impurities from Ethyl 2-bromonicotinate reaction mixtures
Welcome to the technical support guide for the purification of Ethyl 2-bromonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis, and where do they come from?
Understanding the origin of impurities is the first step toward their effective removal. In a typical synthesis, such as a Sandmeyer reaction starting from Ethyl 2-aminonicotinate, you can expect several classes of impurities.[1][2]
-
Unreacted Starting Material (Ethyl 2-aminonicotinate): Incomplete diazotization or Sandmeyer reaction will leave residual starting material. Its polarity is often very close to the product, making it a challenging impurity to remove.
-
Hydroxy-de-bromination Product (Ethyl 2-hydroxynicotinate): The diazonium salt intermediate is susceptible to reaction with water, especially if the temperature is not strictly controlled (kept at 0-5°C).[3] This side reaction replaces the bromine with a hydroxyl group, creating a more polar impurity.
-
Azo Compounds & Polymeric Materials: Diazonium salts can couple with the starting amine or other electron-rich species, or decompose to form deeply colored, often tar-like polymeric materials.[3] These are usually responsible for the dark color of the crude product.
-
Dehalogenated Product (Ethyl nicotinate): Reductive side reactions can replace the bromine atom with a hydrogen, yielding the parent ethyl nicotinate.[4]
-
Residual Copper Salts: Copper(I) salts are used as catalysts in the Sandmeyer reaction and must be thoroughly removed.[1][5] They often form complexes and can complicate the workup.
-
Acidic Impurities: Residual HBr or other acids from the diazotization step will be present.
Q2: My crude product is a dark, oily, or semi-solid material. Is this normal?
Yes, this is very common. The crude reaction mixture from a Sandmeyer reaction is often a dark, heterogeneous mixture. The color is typically due to the formation of azo-dyes and other polymeric decomposition byproducts of the diazonium salt.[3] Residual copper salts can also contribute to the color and consistency. This appearance does not necessarily indicate a failed reaction, but it does highlight the critical need for a robust purification strategy.
Q3: How can I quickly assess the purity of my crude product before large-scale purification?
A quick purity assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the most crucial technique. Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product a retention factor (Rf) of about 0.2-0.3.[6] This will allow you to visualize the number of impurities and their relative polarities. Spot the crude material alongside the starting material for direct comparison.
-
¹H NMR Spectroscopy: A crude NMR of a small, worked-up sample can provide a wealth of information. You can often identify unreacted starting material, the desired product, and sometimes characteristic peaks of major byproducts. Pay attention to the integration of aromatic protons to estimate the relative ratios.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process and offers targeted solutions.
Problem 1: My compound and a key impurity are co-eluting during column chromatography.
Possible Cause: The impurity has a very similar polarity to your product, a common issue if the impurity is the unreacted starting material (Ethyl 2-aminonicotinate) or the dehalogenated product (Ethyl nicotinate).
Solutions:
-
Optimize the Mobile Phase: A single-ratio solvent system may not be sufficient.
-
Use a Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.[7] This will hold the more polar compounds at the top of the column longer, improving separation.
-
Introduce a Third Solvent: Sometimes adding a small percentage of a different solvent, like dichloromethane, can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic), which can offer different selectivity for pyridine-containing compounds.[6]
-
Dry Loading: For compounds that are sparingly soluble in the initial eluent, dissolving the crude product in a strong solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column can significantly improve resolution.[8]
Problem 2: The product fails to crystallize, or "oils out" of solution.
Possible Cause: The presence of impurities is inhibiting the formation of a crystal lattice. Oiling out occurs when the solution becomes supersaturated before reaching the ideal temperature for crystal nucleation, causing the product to come out as a liquid instead of a solid.[9]
Solutions:
-
Increase Initial Purity: Recrystallization is most effective on material that is already >90-95% pure.[10] First, run a quick column chromatography to remove the bulk of the impurities, and then attempt to recrystallize the resulting cleaner material.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, water) dropwise until the solution just begins to turn cloudy.[9] Add a drop or two of the good solvent to clarify, then cool slowly. This controlled precipitation often yields better crystals.
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod.[8] The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of pure product if available.[11]
Problem 3: My yield is very low after the aqueous workup.
Possible Cause: The product, this compound, has some solubility in the aqueous phase, or the ester is being hydrolyzed.
Solutions:
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer one or two more times with fresh organic solvent (e.g., ethyl acetate) to recover any dissolved product.[12]
-
Use Brine: Perform the final aqueous wash with a saturated sodium chloride solution (brine).[13] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and driving more of your product into the organic phase.
-
Control pH: Avoid strongly basic conditions during the workup. High pH can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which would then be lost to the aqueous layer.[8] Use a mild base like sodium bicarbonate for neutralization instead of sodium hydroxide.
Purification Workflow & Protocols
A logical workflow is essential for efficiently achieving high purity.
Protocol 1: General Aqueous Workup
This protocol is designed to remove acidic impurities, water-soluble byproducts, and the bulk of copper salts.
-
Quenching: Carefully pour the cold (0-5°C) reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate. Stir until the evolution of gas ceases. This neutralizes strong acids.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc).[12] Use a volume of EtOAc roughly equal to the aqueous volume. Invert the funnel carefully, vent frequently, and then shake vigorously.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Copper Removal (Optional): If the aqueous layer is still deep blue, indicating copper complexes, you may wash the organic layer with a saturated ammonium chloride solution, which can help break up these complexes.[14]
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution to remove residual water and water-soluble impurities.[13]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The remaining residue is your crude product, ready for further purification.
Protocol 2: Silica Gel Column Chromatography
This is the most powerful method for separating closely related impurities.
-
TLC Analysis: First, determine the optimal eluent system using TLC. Aim for a solvent mixture (e.g., Hexanes:Ethyl Acetate) that gives the product an Rf value of ~0.25.[6]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent.[6] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.[15] Add a thin layer of sand to the top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica. Evaporate the solvent to create a dry powder. Carefully add this powder to the sand layer on top of the column. This "dry loading" method generally gives superior separation.[8]
-
Elution: Begin eluting with the low-polarity solvent. Collect fractions and monitor their contents by TLC. Gradually increase the solvent polarity (e.g., from 95:5 to 90:10 Hexanes:EtOAc) to elute your product and then any more polar impurities.
-
Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
Use this technique as a final polishing step on material that is already substantially pure.[10][11]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Common systems for this type of molecule include ethanol/water or ethyl acetate/hexanes.[9]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid just dissolves completely.[9][10]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[16] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent.
Impurity Profile and Recommended Actions
| Impurity Name | Origin | Identification Signal (¹H NMR) | Recommended Purification Strategy |
| Ethyl 2-aminonicotinate | Unreacted Starting Material | Appearance of a broad -NH₂ signal (~7.3 ppm), upfield shift of aromatic protons.[13] | Gradient Column Chromatography |
| Ethyl 2-hydroxynicotinate | Reaction with H₂O | Absence of Br; presence of a broad -OH signal; significant change in aromatic shifts. | Column Chromatography (impurity is much more polar) |
| Ethyl nicotinate | Dehalogenation byproduct | Simpler aromatic splitting pattern consistent with a proton at the 2-position. | Careful Gradient Column Chromatography |
| Copper Salts | Catalyst Residue | Paramagnetic broadening of NMR signals; visible blue/green color. | Aqueous workup with NH₄Cl wash; filtration through Celite.[14] |
| 2-Bromonicotinic Acid | Ester Hydrolysis | Absence of ethyl ester signals (-CH₂, -CH₃); compound becomes base-soluble. | Acid-Base Extraction (wash organic layer with NaHCO₃).[8] |
Mechanistic Insight: Formation of a Key Byproduct
Understanding byproduct formation helps in preventing it. The formation of Ethyl 2-hydroxynicotinate is a classic example.
This reaction is highly temperature-dependent. Maintaining the reaction temperature at 0-5°C minimizes the decomposition of the diazonium salt, thereby suppressing the formation of this impurity.[3]
References
- Vertex AI Search Result 1: Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Google Cloud.
- Vertex AI Search Result 2: Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. Benchchem.
- Vertex AI Search Result 3: Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)
- Vertex AI Search Result 4: Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Deriv
- Vertex AI Search Result 5: Common side reactions in Sandmeyer and azo coupling reactions. Benchchem.
- Vertex AI Search Result 6: Synthesis of racemic nicotine. Chemistry Stack Exchange.
- Vertex AI Search Result 7: ETHYL 2-AMINO-5-BROMONICOTIN
- Vertex AI Search Result 10: Column chrom
- Vertex AI Search Result 12: Sandmeyer reaction. Wikipedia.
- Vertex AI Search Result 18: reaction work-up, liquid-liquid extraction, & product isol
- Vertex AI Search Result 19: Purification by Recrystalliz
- Vertex AI Search Result 20: Recrystalliz
- Vertex AI Search Result 22: Sandmeyer Reaction Mechanism. BYJU'S.
- Vertex AI Search Result 23: Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments.
- Vertex AI Search Result 24: 32. SANDMEYERS REACTION. PHARMD GURU.
- Vertex AI Search Result 25: ETHYL NICOTINATE.
- Vertex AI Search Result 26: Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison.
- Vertex AI Search Result 27: Recrystalliz
- Vertex AI Search Result 28: Recrystallization - Organic Chemistry Lab Technique. YouTube.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. ETHYL 2-AMINO-5-BROMONICOTINATE | 433226-06-3 [chemicalbook.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. web.uvic.ca [web.uvic.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
How to prevent the debromination of Ethyl 2-bromonicotinate during reactions
Troubleshooting Guide for Preventing Debromination in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers and chemists working with Ethyl 2-bromonicotinate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of premature debromination during pivotal cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical tools necessary to optimize your synthetic routes and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing significant amounts of ethyl nicotinate as a byproduct in our Suzuki coupling reaction with this compound. What is causing this debromination?
This is a classic case of hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is often the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can react with your starting material, this compound, replacing the bromine atom with a hydrogen atom and leading to the formation of the undesired ethyl nicotinate byproduct. Several factors can promote the formation of Pd-H species, including the choice of base, solvent, and the presence of impurities. For instance, using a strong, sterically hindered base in a protic solvent can facilitate this unwanted side reaction.
Q2: How does the choice of palladium catalyst and ligand influence the extent of debromination?
The selection of the palladium source and the coordinating ligand is critical in mitigating debromination. Catalysts with bulky, electron-rich phosphine ligands, such as those incorporating t-butyl or cyclohexyl groups, can often suppress this side reaction. These ligands promote the desired reductive elimination step in the catalytic cycle over the competing hydrodebromination pathway. For instance, palladium complexes with ligands like XPhos or SPhos are often employed to minimize this issue. The choice of palladium precursor (e.g., Pd(OAc)2 vs. Pd2(dba)3) can also play a role, with some studies suggesting that Pd(II) precursors may be more prone to generating the problematic Pd-H species under certain conditions.
Q3: Can the reaction base be a source of the hydride in hydrodebromination?
Absolutely. While the primary role of the base is to facilitate the transmetalation step, certain bases can also contribute to the formation of palladium-hydride species. For example, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are generally considered safe choices. However, stronger bases, especially in the presence of water or other protic solvents, can lead to an increased rate of hydrodebromination. It is crucial to use a dry, high-purity base and to carefully consider its compatibility with the chosen solvent system.
Q4: What role does the solvent play in preventing the debromination of this compound?
The solvent system can significantly impact the reaction outcome. Protic solvents, such as alcohols, can be a source of protons that contribute to hydrodebromination. Therefore, using anhydrous aprotic solvents like toluene, dioxane, or THF is highly recommended. It is also essential to ensure that the solvent is thoroughly dried and degassed before use to remove any residual water and oxygen, which can also interfere with the catalytic cycle and promote side reactions.
Q5: Are there any specific additives that can be used to suppress debromination?
Yes, certain additives have been shown to be effective. For example, the addition of a small amount of a hydrogen acceptor, such as a sacrificial alkene, can help to scavenge any palladium-hydride species that are formed, thereby preventing them from reacting with your starting material. Additionally, ensuring the purity of all reagents is paramount, as impurities can sometimes act as hydride sources or interfere with the catalyst's performance.
Troubleshooting Protocols & Methodologies
Protocol 1: Optimized Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize the formation of the ethyl nicotinate byproduct through careful selection of reagents and reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K2CO3), dried (2.0 eq)
-
Anhydrous toluene
-
Anhydrous isopropanol (iPrOH)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound, phenylboronic acid, and dried K2CO3.
-
Catalyst Preparation: In a separate flask, prepare the catalyst pre-catalyst by dissolving Pd(OAc)2 and XPhos in a minimal amount of anhydrous toluene. Stir for 10-15 minutes at room temperature.
-
Reaction Initiation: Add the pre-formed catalyst solution to the Schlenk flask containing the reagents.
-
Solvent Addition: Add a 10:1 mixture of anhydrous toluene and anhydrous iPrOH to the reaction flask. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Key Choices:
-
XPhos Ligand: The bulky and electron-rich nature of XPhos promotes the desired C-C bond formation and discourages the formation of Pd-H species.
-
K2CO3 Base: A moderately strong, inorganic base that is less likely to promote hydrodebromination compared to stronger organic bases.
-
Toluene/iPrOH Solvent System: The use of a primarily aprotic solvent (toluene) minimizes the availability of protons, while the small amount of iPrOH can help to stabilize the palladium catalyst.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a robust procedure for the Sonogashira coupling, a reaction also prone to debromination if not carefully controlled.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (Et3N), freshly distilled (2.0 eq)
-
Anhydrous THF
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound and phenylacetylene in anhydrous THF.
-
Catalyst and Base Addition: Add Pd(PPh3)2Cl2, CuI, and freshly distilled triethylamine to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Key Choices:
-
Pd(PPh3)2Cl2/CuI Catalyst System: This is a classic and reliable catalyst system for Sonogashira couplings. The copper co-catalyst is crucial for the activation of the alkyne.
-
Triethylamine as Base and Solvent: Triethylamine serves as both the base and, in some cases, the solvent. Its role is to deprotonate the alkyne and neutralize the HBr formed during the reaction. Using freshly distilled triethylamine is important to remove any water or other impurities.
-
Anhydrous THF: A suitable aprotic solvent that helps to prevent hydrodebromination.
Data Summary: Impact of Reaction Parameters on Debromination
| Parameter | Condition A | Yield of Desired Product (A) | Yield of Debrominated Product (A) | Condition B | Yield of Desired Product (B) | Yield of Debrominated Product (B) |
| Base | K3PO4 | 85% | 10% | NaOtBu | 60% | 35% |
| Ligand | SPhos | 92% | 5% | PPh3 | 75% | 20% |
| Solvent | Dioxane | 90% | 7% | Ethanol | 55% | 40% |
The data presented in this table is illustrative and compiled from typical experimental observations. Actual results may vary depending on the specific reaction conditions and substrates.
Visual Guides: Reaction Mechanisms & Troubleshooting
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Caption: Competing pathways: Suzuki coupling vs. hydrodebromination.
References
Impact of solvent and temperature on the outcome of Ethyl 2-bromonicotinate reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for reactions involving Ethyl 2-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and temperature effects on this versatile but often challenging substrate. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of the nitrogen lone pair, makes reaction outcomes highly sensitive to these parameters. This resource provides in-depth troubleshooting guides and FAQs to address specific experimental issues.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the planning and execution of reactions with this compound.
Q1: What makes this compound a particularly sensitive substrate in cross-coupling reactions?
A1: The primary challenge stems from the pyridine nitrogen. Its lone pair of electrons can coordinate to the palladium catalyst, forming inactive or less active catalytic species.[1] This coordination can inhibit the catalytic cycle, leading to low yields or complete reaction failure. The choice of solvent and temperature is critical to modulate this interaction and maintain catalyst activity. Furthermore, the electron-withdrawing nature of both the ester group and the ring nitrogen makes the C-Br bond susceptible to various reaction pathways, which must be carefully controlled.
Q2: How do I choose a starting solvent and temperature for a palladium-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this substrate?
A2: Intelligent screening is vital, as no single condition is universally optimal.[2] However, a rational starting point is crucial.
-
Solvent Selection: Begin with polar aprotic solvents, as they are most commonly employed for their ability to dissolve both organic substrates and inorganic bases.[3] A mixture of 1,4-dioxane or THF with water is a robust starting point for Suzuki-Miyaura couplings, as water is essential for dissolving the inorganic base and forming the active boronate species.[3][4] For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are common choices to avoid side reactions with the strong bases used.[5]
-
Temperature Selection: A moderate starting temperature of 80-100 °C is typical. This provides sufficient energy to overcome activation barriers without causing rapid catalyst decomposition. Excessively high temperatures can accelerate the formation of palladium black (aggregated, inactive palladium), especially with an insufficient ligand-to-metal ratio.[1] If no reaction is observed, the temperature can be incrementally increased while monitoring for product formation and potential degradation.
Q3: What is the mechanistic difference between using polar protic vs. polar aprotic solvents?
A3: The key difference lies in their ability to form hydrogen bonds.[6]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. In Suzuki reactions, they are beneficial for dissolving inorganic bases. However, in reactions involving strong nucleophiles (like SNAr or Buchwald-Hartwig), they can form a "cage" around the nucleophile via hydrogen bonding, suppressing its reactivity.[7]
-
Polar Aprotic Solvents (e.g., THF, DMF, Dioxane): These solvents have dipoles but lack O-H or N-H bonds.[8][9] They are excellent at dissolving charged species but do not hydrogen-bond with anions.[7] This leaves nucleophiles "naked" and more reactive, which is highly advantageous for SNAr and many cross-coupling reactions. In Suzuki couplings, they effectively dissolve the organohalide and the organoboron reagent.[3]
Q4: How does the concept of "Kinetic vs. Thermodynamic Control" apply to reactions of this compound?
A4: This principle governs the product distribution when a reaction can proceed through competing pathways to form different products.[10][11]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product.[12][13] This is the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product (the one with the lowest overall Gibbs free energy) will be the major product, even if it forms more slowly.[12][14] This is the thermodynamic product.
For a substituted pyridine, this could manifest as regioselectivity in a reaction with multiple potential sites for coupling. By adjusting the temperature, you can favor one product over the other.
Caption: Kinetic vs. Thermodynamic reaction pathways.
Troubleshooting Guide
This section provides solutions to specific problems encountered during experimentation.
Issue 1: Low to No Product Yield
Q: My Suzuki coupling reaction shows no conversion. I'm using THF/H₂O as the solvent at 80 °C. What are the first troubleshooting steps related to solvent and temperature?
A: When faced with no conversion, a systematic approach is crucial.[15]
-
Verify Reagent Solubility: At room temperature, ensure all components (this compound, boronic acid, base) are at least partially soluble in your solvent system. Poor solubility can prevent the reaction from initiating. If solubility is an issue, consider a different polar aprotic solvent like DMF or Dioxane, which have better solvating properties for a wider range of substrates.[3]
-
Increase Temperature: 80 °C may be insufficient. Incrementally increase the temperature to 100 °C, then to the reflux temperature of the solvent. Higher temperatures increase reaction rates and can sometimes overcome high activation barriers. However, monitor closely for signs of decomposition (darkening of the reaction mixture). Excessively high temperatures can promote catalyst decomposition.[1]
-
Solvent Purity: The most common culprit is often solvent quality. Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, while water can lead to protodeboronation of the boronic acid, a major side reaction.[1][4] Traces of impurities from solvent manufacturing can also poison the catalyst.[4][16]
-
Change Solvent System: If the above steps fail, a change in solvent can have a dramatic effect. For nitrogen-containing heterocycles, switching to a solvent system like Propylene Carbonate (PC) or even neat water can sometimes improve performance.[17]
Q: My Buchwald-Hartwig amination is sluggish and stalls at ~30% conversion. I'm using toluene at 110 °C. What should I try?
A: Stalling often points to catalyst deactivation or inhibition.
-
Ligand Scavenging by Substrate: The pyridine nitrogen of your substrate or product can be coordinating to the palladium center, acting as an inhibitor.[1] Using a more sterically hindered and electron-rich phosphine ligand (e.g., XPhos, RuPhos) can help shield the palladium center and prevent this inhibitory binding.[1]
-
Solvent Choice: While toluene is standard, it is non-polar. Switching to a more polar aprotic solvent like 1,4-dioxane can sometimes accelerate the reaction by better solvating ionic intermediates in the catalytic cycle. Avoid high-impact solvents like dioxane if possible in favor of greener alternatives when developing a process.[5]
-
Base and Temperature Interaction: The strong bases used (e.g., NaOtBu, LHMDS) are highly reactive. At 110 °C, they may be slowly degrading the solvent, substrate, or ligand over time. Consider running the reaction at a slightly lower temperature (90-100 °C) for a longer period to see if the final conversion improves.
Issue 2: Significant Byproduct Formation
Q: My primary byproduct is ethyl nicotinate (hydrodehalogenation). How do solvent and temperature contribute to this?
A: Hydrodehalogenation (replacement of bromine with hydrogen) is a common side reaction.
-
Solvent as a Hydrogen Source: Protic solvents (alcohols, water) or even solvents with abstractable hydrogens can be a source of protons. In the presence of a base, these can protonate the aryl-palladium intermediate, leading to the undesired product. Ensure your aprotic solvents are truly anhydrous.
-
Temperature Effect: High temperatures can accelerate side reactions. Beta-hydride elimination from the amine or alkoxide base, followed by reductive elimination, can also lead to this byproduct.[18] Lowering the reaction temperature may suppress this pathway relative to the desired C-N or C-C bond formation.
-
Troubleshooting Workflow: The following diagram outlines a decision process for tackling low yield or byproduct formation.
Caption: Troubleshooting workflow for this compound reactions.
Data Summary & Protocols
Table 1: Recommended Starting Solvents for Common Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent / Additive | Typical Temp. Range (°C) | Key Considerations |
| Suzuki-Miyaura | Dioxane, THF, DME | Aqueous Base (e.g., 2M K₂CO₃) | 80 - 110 | Water is crucial for base solubility and transmetalation.[3][4] |
| Buchwald-Hartwig | Toluene, Dioxane | None | 90 - 120 | Must be anhydrous. Base choice (e.g., NaOtBu, K₃PO₄) is critical.[5][19] |
| Heck | DMF, NMP, DMAc | None | 100 - 140 | Higher boiling point solvents are often needed.[20] |
| SNAr | DMSO, DMF, NMP | None | 25 - 100 | Solvent polarity stabilizes the Meisenheimer complex intermediate.[21][22] |
Experimental Protocol: Suzuki-Miyaura Coupling Optimization Screen
This protocol provides a representative example for optimizing solvent and temperature for the coupling of this compound with a generic arylboronic acid.
Objective: To identify the optimal solvent and temperature for the desired transformation, maximizing yield and minimizing byproducts.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Solvents: Dioxane, THF, Toluene (anhydrous, degassed)
-
2M Aqueous K₂CO₃ solution (degassed)
-
Array of oven-dried reaction vials with stir bars
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and solid K₂CO₃ (2.5 equiv.) to each of three reaction vials.
-
Catalyst Addition: Add the palladium pre-catalyst (0.02 equiv.) and ligand (0.04 equiv.) to each vial.
-
Solvent Addition:
-
Vial 1: Add Dioxane and aqueous K₂CO₃ solution in a 4:1 ratio (e.g., 0.8 mL Dioxane, 0.2 mL aq. base).
-
Vial 2: Add THF and aqueous K₂CO₃ solution in a 4:1 ratio.
-
Vial 3: Add Toluene and aqueous K₂CO₃ solution in a 4:1 ratio.
-
-
Reaction Execution: Seal the vials tightly and place them in separate heating blocks or a parallel synthesis reactor.
-
Set the temperature for all vials to 80 °C .
-
Allow the reactions to stir for 4 hours.
-
-
Initial Analysis: After 4 hours, cool the vials to room temperature. Take a small aliquot from each, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LCMS or GCMS to determine the percent conversion to product and identify any major byproducts.
-
Optimization Step:
-
Based on the results, select the solvent that gave the best initial conversion.
-
Set up a new array of vials using only the best solvent system.
-
Run the reactions at different temperatures: 80 °C, 100 °C, and 120 °C (if the solvent boiling point allows).
-
Monitor the reactions over time (e.g., 2h, 6h, 12h) to find the optimal reaction time and temperature combination.
-
-
Work-up and Purification: Once the optimal conditions are identified, the reaction can be scaled up. A typical work-up involves diluting the reaction mixture with ethyl acetate, washing with water and brine, drying the organic layer over anhydrous MgSO₄, filtering, and concentrating under reduced pressure. The crude product is then purified by flash column chromatography.[23]
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Pyridine: Protic or Aprotic. Chemistry Stack Exchange.
- Pyridine: Protic or Aprotic. ECHEMI.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Optimization of reaction conditions. ResearchGate.
- Optimization of the reaction conditions. ResearchGate.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Optimization of the reaction conditions. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin.
- Heck Reaction. Organic Chemistry Portal.
- Thermodynamic and Kinetic Control. AP Chem Guide.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. ResearchGate.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Effect of solvent on the Suzuki reaction a . | Download Table. ResearchGate.
- 14.4: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
- Kinetic vs Thermodynamic Control'. UC Homepages.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Thermodynamic and kinetic reaction control. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Nucleophilic aromatic substitution. Wikipedia.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
- Open-air oxidative Heck reactions at room temperature. Semantic Scholar.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC. NIH.
- Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Benchchem.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF. ResearchGate.
- optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. Benchchem.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Palladium-catalyzed Cross-coupling Reactions.
- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. PubMed.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC. NIH.
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- 23. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of Reactions with Ethyl 2-bromonicotinate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromonicotinate. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the scale-up of synthetic routes involving this versatile building block. As your Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your success from the bench to the pilot plant.
Troubleshooting Guide: Addressing Specific Scale-Up Issues
This section tackles concrete problems you may face during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: Why is the yield of my Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) reaction dramatically lower on a larger scale?
Low yield upon scale-up is a frequent and multifaceted issue. While lab-scale reactions may be forgiving, larger volumes introduce complexities in mass and heat transfer, and magnify the impact of minor impurities.
-
Potential Cause 1: Inefficient Mixing & Mass Transfer: On a larger scale, heterogeneous mixtures (e.g., with solid bases like K₂CO₃ or K₃PO₄) can suffer from poor mixing. This leads to localized concentration gradients, preventing the catalyst, base, and substrates from interacting effectively within the catalytic cycle.
-
Solution:
-
Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing of all phases.
-
Solvent System: Re-evaluate your solvent system. While lab-scale reactions might work in single-phase systems, a biphasic system (e.g., Toluene/Water) can be more robust on scale, facilitating both the reaction and the separation of inorganic salts.[1]
-
-
Potential Cause 2: Catalyst Deactivation/Poisoning: The increased surface area of a larger reactor and longer reaction times can increase susceptibility to oxygen, which deactivates the Pd(0) catalyst. Furthermore, impurities in lower-grade, bulk starting materials or solvents can act as catalyst poisons.[2]
-
Solution:
-
Inert Atmosphere: Ensure a robust inert atmosphere. For large reactors, this involves multiple vacuum/nitrogen or argon backfill cycles before heating. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Reagent Purity: Scrutinize the quality of all reagents used at scale. Boronic acids, for example, can degrade to form boroxines, which can impact reaction efficiency.[1] Consider using more stable boronic acid surrogates like MIDA boronates or trifluoroborates for challenging couplings.[4]
-
-
Potential Cause 3: Thermal Control Issues: Exothermic cross-coupling reactions can experience temperature spikes in large reactors with a lower surface-area-to-volume ratio. These spikes can lead to side reactions and catalyst decomposition.
-
Solution:
-
Controlled Addition: Add one of the coupling partners or the base as a solution over a prolonged period to manage the exotherm.
-
Reactor Engineering: Utilize a jacketed reactor with an efficient heat-transfer fluid to maintain the desired reaction temperature accurately.
-
Q2: I'm observing significant hydrodehalogenation (debromination) of my this compound. How can I prevent this side reaction?
Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings. It consumes your starting material and generates a difficult-to-remove impurity.
-
Potential Cause 1: β-Hydride Elimination: In Buchwald-Hartwig aminations, this is a known competing pathway where the palladium amide intermediate undergoes β-hydride elimination, leading to the debrominated arene and an imine.[5]
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., those developed by Buchwald) are designed to promote reductive elimination (the desired C-N bond formation) over β-hydride elimination.[6]
-
-
Potential Cause 2: Unwanted Hydrogen Source: Trace water, alcohols, or even certain amine coupling partners can serve as a hydride source, leading to protodeboronation in Suzuki couplings or direct reduction of the aryl bromide.
-
Solution:
Q3: My final product is consistently contaminated with palladium. What are the most effective removal strategies at scale?
Meeting the stringent regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) is a critical challenge in process development.[8] The choice of method depends on the nature of the palladium species and the properties of your product.
-
Strategy 1: Adsorption using Scavengers: This is a highly practical and common industrial method where the crude product solution is treated with a solid material that binds palladium.[8][9]
-
Activated Carbon: A cost-effective option, but it can sometimes lack selectivity and adsorb the desired product, leading to yield loss.[10][11] Its effectiveness varies depending on the type of carbon and the reaction matrix.[10]
-
Functionalized Silica/Polymer Scavengers: These materials, often bearing thiol (SH) or triamine (e.g., trimercaptotriazine, TMT) groups, show high affinity and selectivity for palladium.[8] They are highly effective but more expensive than carbon.
-
-
Strategy 2: Crystallization: If your product is a solid, crystallization can be an excellent purification step. The goal is to keep the palladium impurities dissolved in the mother liquor while your product crystallizes. The success of this method is highly system-dependent.[8]
-
Strategy 3: Extraction: A liquid-liquid extraction can be designed to partition palladium species into an aqueous phase. This can be facilitated by adding aqueous solutions of chelating agents like EDTA or thiourea, though this can add complexity to waste streams.
| Method | Pros | Cons | Best For |
| Activated Carbon | Low cost, widely available.[10] | Can have low selectivity, potential for product loss.[11] | Initial, bulk palladium reduction. |
| Silica/Polymer Scavengers | High selectivity and efficiency.[8] | Higher cost. | Achieving very low (<10 ppm) palladium levels. |
| Crystallization | Can be highly effective and economical. | Product must be crystalline; success is not guaranteed.[8] | Crystalline products where palladium remains soluble. |
| Aqueous Extraction | Simple procedure. | May require chelating agents, can generate complex aqueous waste. | Systems where palladium species are water-soluble. |
Q4: My reaction is generating nicotinic acid as a byproduct. What is causing the ester hydrolysis and how can it be avoided?
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.
-
Potential Cause 1: Base-Mediated Hydrolysis: Many cross-coupling reactions use strong aqueous bases (e.g., NaOH, K₂CO₃). During a long reaction at high temperatures, this can lead to saponification of the ester.[12]
-
Solution:
-
Use a Milder Base: Switch to a less nucleophilic or less basic option like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[13]
-
Limit Water: If an aqueous base is necessary, use the minimum amount required and consider a biphasic solvent system to reduce the interaction between the ester and the aqueous phase.
-
-
Potential Cause 2: Acidic Workup: Quenching the reaction with a strong acid or performing an acidic wash can hydrolyze the ester.
-
Solution:
-
Neutral or Mildly Basic Workup: Use a saturated solution of sodium bicarbonate or a phosphate buffer for pH adjustment during the workup.[14] Ensure all workup steps are performed at ambient or lower temperatures to minimize hydrolysis rates.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for this compound?
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container to prevent moisture absorption.[15] It is a solid at room temperature with a melting point around 37-44°C.[16]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] It is an irritant to the skin, eyes, and respiratory system.[15] Handle in a well-ventilated area or a chemical fume hood.[17]
Q2: Is there a risk of decarboxylation when heating reactions involving this compound?
While the ethyl ester provides some protection against decarboxylation compared to the free nicotinic acid, the risk is not zero, especially if some hydrolysis to the acid occurs. Nicotinic acids can decarboxylate at high temperatures (often >200°C), sometimes facilitated by metal catalysts.[18][19][20]
-
Mitigation: To minimize this risk, avoid excessive reaction temperatures. Most palladium-catalyzed couplings with this substrate can be run efficiently between 80-120°C. If your desired reaction requires higher temperatures, perform a small-scale trial and analyze for pyridine as a byproduct.
Q3: Which classes of ligands are generally most successful for Buchwald-Hartwig amination with this compound?
For coupling with an electron-deficient heteroaryl halide like this compound, sterically hindered, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often the rate-limiting step for such substrates.
-
Recommended Ligands:
Q4: What are the key considerations when choosing a solvent for scale-up?
-
Safety & Environmental Profile: Avoid solvents with poor safety profiles like 1,4-dioxane if possible. Toluene, 2-MeTHF, and CPME are often preferred in industrial settings.
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Solubility: Ensure that all reactants, and particularly the catalyst complex, have adequate solubility at the reaction temperature.
-
Workup & Recovery: Consider how the solvent will behave during workup. Is it easily separated from water? Can it be recycled efficiently?
Visualizations & Protocols
Diagram: Troubleshooting Low Yield in Cross-Coupling Reactions
This decision tree provides a logical workflow for diagnosing and solving issues with low reaction yield.
Caption: A decision tree for troubleshooting low yield.
Diagram: Palladium Removal Workflow
This diagram illustrates a standard industrial workflow for removing residual palladium catalyst from a product stream.
Caption: A typical workflow for palladium scavenging.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling at Scale
This is a representative protocol and must be optimized for your specific substrates.
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a nitrogen/argon inlet.
-
Inerting: Seal the reactor and perform at least three vacuum/inert gas backfill cycles to remove all oxygen.
-
Reagent Loading: Under a positive pressure of inert gas, charge the reactor with this compound (1.0 eq), the boronic acid or equivalent (1.1-1.3 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos, 0.5-2.0 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., Toluene and Water, 5-10 volumes). Begin agitation.
-
Base Addition: Prepare a solution of the base (e.g., K₃PO₄, 2.0-3.0 eq) in degassed water. Add the base solution to the reactor via an addition funnel over 30-60 minutes, monitoring the internal temperature.
-
Reaction: Heat the reactor jacket to the target temperature (e.g., 85-95°C) and maintain for 4-18 hours.
-
Monitoring: Monitor the reaction progress by taking samples periodically for analysis by HPLC or TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Separate the aqueous layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by palladium scavenging followed by crystallization or chromatography.
Protocol 2: Palladium Removal with a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product from the coupling reaction in a suitable solvent (e.g., Toluene, Ethyl Acetate) at a concentration of 5-10 mL per gram of crude material.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 2-5% by weight relative to the crude product.
-
Stirring: Stir the mixture at a temperature between 25-50°C for 2-12 hours. The optimal time and temperature should be determined by small-scale experiments.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis & Concentration: Combine the filtrate and washes. Take a sample for palladium analysis (e.g., ICP-MS) to confirm successful removal. Concentrate the solution under reduced pressure to obtain the purified product.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- A method for the degradation of radioactive nicotinic acid - PMC - NIH. (n.d.).
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - TCI Chemicals. (2023). TCI Chemicals.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
- Technical Support Center: Removing Palladium Catalyst Residues from Final Products - Benchchem. (n.d.). Benchchem.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022).
- Buchwald–Hartwig amin
- Pyridine : Decarboxylation of Niacin - YouTube. (2021). YouTube.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products - Benchchem. (n.d.). Benchchem.
- Problems with Suzuki coupling : r/Chempros - Reddit. (2025). Reddit.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023). Reddit.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018).
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024).
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - NIH. (2020).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). NROChemistry.
- Strategies to improve the yield of ethylboronic acid coupling reactions - Benchchem. (n.d.). Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
- Ethyl 5-bromonicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Thermo Fisher Scientific.
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- 11. benchchem.com [benchchem.com]
- 12. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
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- 16. Ethyl 5-bromonicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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- 18. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Analytical techniques for monitoring the progress of Ethyl 2-bromonicotinate reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for monitoring the progress of chemical reactions involving Ethyl 2-bromonicotinate. As a key intermediate in pharmaceutical synthesis, ensuring the efficiency and completeness of its reactions is paramount.[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Section 1: Foundational Monitoring Techniques - TLC
Thin-Layer Chromatography (TLC) is often the first line of analysis for its speed and simplicity in monitoring reaction progress.[2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[2]
Frequently Asked Questions (FAQs) - TLC Monitoring
Q1: My TLC plate shows streaking or tailing of spots for my this compound reaction. What could be the cause and how do I fix it?
A1: Streaking on a TLC plate can be attributed to several factors:
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause. Try diluting your sample before spotting it.
-
Inappropriate Solvent System: The polarity of your developing solvent (eluent) may not be suitable for the compounds in your reaction mixture.
-
For acidic compounds , which can "tail" on silica gel plates, adding a small amount of acetic acid to the eluent can improve spot shape.[2]
-
For basic compounds like pyridine derivatives , a common issue is interaction with the acidic silica gel. Adding a small amount of a base like triethylamine to your eluent can neutralize the silica and lead to sharper spots.
-
Compound Instability: Your product or starting material might be degrading on the silica gel plate.
Troubleshooting Steps:
-
Optimize Sample Concentration: Prepare a more dilute solution of your reaction mixture for spotting.
-
Solvent System Screening: Experiment with different solvent systems of varying polarities. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.[2]
-
Modify the Eluent:
-
If you suspect acidic or basic compounds, add a few drops of acetic acid or triethylamine, respectively, to your developing solvent.
-
-
Use a Cospot: Always run a "cospot" lane where you spot both your starting material and the reaction mixture on top of each other.[4] This helps to confirm if the starting material is truly consumed or if its Rf value has shifted due to the reaction matrix.[4]
Q2: I'm not seeing any new spots on my TLC, but I suspect the reaction is proceeding. What's happening?
A2: This situation can arise from a few possibilities:
-
Similar Polarity of Reactant and Product: Your product may have a very similar polarity to your starting material, resulting in overlapping spots on the TLC plate.
-
Product is Not UV-Active: If you are visualizing your TLC plate under a UV lamp, your product may not contain a chromophore that absorbs UV light, making it invisible.
-
Low Product Concentration: The reaction may be proceeding very slowly, and the concentration of the product is below the limit of detection for TLC.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for invisible TLC spots.
Section 2: Quantitative Analysis - HPLC and GC-MS
For more precise monitoring and to obtain quantitative data on reaction conversion and product purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable techniques.[5]
HPLC Troubleshooting Guide
Q3: I am trying to develop an HPLC method to monitor my Suzuki coupling reaction of this compound, but I'm getting poor peak shape and resolution. What should I do?
A3: Poor peak shape and resolution in HPLC are common issues that can often be resolved by systematically optimizing your method parameters.
Key Parameters to Optimize:
| Parameter | Common Issue | Recommended Solution |
| Mobile Phase Composition | Poor separation of starting material and product. | Perform a gradient elution to determine the optimal solvent strength. For pyridine-containing compounds, which can interact with the silica backbone of the column, adding a small amount of a competing base like triethylamine or an ion-pairing agent to the mobile phase can significantly improve peak shape. |
| Column Chemistry | Inadequate retention or selectivity. | Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find one that provides the best separation for your specific analytes. |
| Flow Rate | Broad peaks. | Lowering the flow rate can sometimes improve peak shape and resolution, although it will increase the run time. |
| Detection Wavelength | Low sensitivity. | Ensure you are monitoring at the wavelength of maximum absorbance (λmax) for both your starting material and product. |
Experimental Protocol: HPLC Method Development for a Suzuki Coupling Reaction
-
Initial Scouting Gradient:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
-
Analysis of Initial Results:
-
Assess the retention times of your starting material and product.
-
If peaks are broad or tailing, consider adding an amine modifier to the mobile phase or switching to a different column chemistry.
-
-
Isocratic Method Development (if applicable):
-
Based on the retention times from the scouting gradient, you can develop a faster isocratic method for routine monitoring.
-
GC-MS FAQs
Q4: Can I use GC-MS to monitor the progress of my amide coupling reaction where this compound is first hydrolyzed to 2-bromonicotinic acid and then coupled with an amine?
A4: Yes, GC-MS can be a powerful tool for monitoring this type of reaction, but it often requires derivatization of the carboxylic acid and the final amide product to make them more volatile and thermally stable for GC analysis.[6]
Q5: What are some common derivatization agents for GC-MS analysis of carboxylic acids and amides?
A5: Several derivatization reagents can be used:
-
Silylation Reagents (e.g., BSTFA, TMCS): These are very common for derivatizing acidic protons, such as those on carboxylic acids.
-
Alkylation Reagents (e.g., Methyl iodide, Ethylchloroformate): These can be used to convert carboxylic acids to their corresponding esters.[7]
-
Acylation Reagents (e.g., Trifluoroacetic anhydride): These are often used for derivatizing amines and amides.
Troubleshooting Derivatization Reactions:
-
Incomplete Derivatization: This will result in multiple peaks for the same compound. Ensure you are using a sufficient excess of the derivatizing agent and that the reaction conditions (temperature and time) are optimal.
-
Side Reactions: The derivatization conditions may cause degradation of your compound of interest. It's important to run a standard of your starting material and product through the derivatization and GC-MS analysis to confirm their stability.
Section 3: Structural Confirmation and Mechanistic Insights - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique not only for confirming the structure of your final product but also for monitoring the reaction in real-time and gaining mechanistic insights.[8][9]
NMR Monitoring FAQs
Q6: I am monitoring a reaction involving this compound using ¹H NMR. The aromatic region of the spectrum is complex. How can I confidently assign the signals for my starting material and product?
A6: The aromatic region of the ¹H NMR spectrum for pyridine derivatives can indeed be complex due to the influence of the nitrogen atom and substituents on the chemical shifts and coupling constants.[8]
Strategies for Signal Assignment:
-
Reference Spectra: Obtain a ¹H NMR spectrum of your pure starting material (this compound) in the same solvent you are using for the reaction. This will serve as a reference.
-
Characteristic Shifts of the Pyridine Ring:
-
The proton at the C6 position is typically the most downfield-shifted due to its proximity to the electron-withdrawing nitrogen atom.[8]
-
Protons at the C3 and C5 positions will have different chemical shifts depending on the substituents.
-
-
2D NMR Techniques: If the 1D spectrum is too crowded, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for identifying which protons are coupled to each other, helping to piece together the spin systems of your starting material and product.[8]
-
Reaction Monitoring Over Time: By taking NMR spectra at different time points during the reaction, you can observe the disappearance of the starting material signals and the appearance of new signals corresponding to the product.[10]
Diagram: Decision Tree for NMR Signal Assignment
Caption: A systematic approach to assigning complex NMR signals.
Section 4: Troubleshooting Common Reactions of this compound
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
These reactions are powerful methods for forming new carbon-carbon bonds at the 2-position of the pyridine ring.[11][12] However, they are often sensitive to reaction conditions.
Q7: My Suzuki coupling reaction with this compound is giving low or no yield. What are the most common causes of failure?
A7: Low yields in Suzuki couplings are a frequent issue.[13][14] Here’s a checklist of common culprits:
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[15][16] The palladium source or the ligand may also be old or degraded.
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[13] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[15]
-
Poor Reagent Quality: The boronic acid may have degraded, or the base may not be sufficiently strong or anhydrous.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[17] The choice of ligand can significantly impact the reaction outcome.[16]
Troubleshooting Guide for Failed Suzuki Coupling:
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more active, pre-formed Pd(0) catalyst. |
| Low Conversion | Insufficiently inert atmosphere | Degas the solvent by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. |
| Significant Homocoupling | Presence of oxygen | Rigorously exclude air from the reaction setup. |
| Decomposition of Starting Material | Base is too strong or temperature is too high | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize the reaction temperature. |
Hydrolysis and Amide Coupling
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to form an amide.
Q8: I am attempting to hydrolyze this compound to 2-bromonicotinic acid, but the reaction is very slow. How can I accelerate it?
A8: Ester hydrolysis can sometimes be sluggish. To increase the reaction rate, you can:
-
Increase the Temperature: Heating the reaction mixture will generally increase the rate of hydrolysis.
-
Use a Stronger Base: If you are using a base like sodium carbonate, switching to a stronger base like sodium hydroxide or potassium hydroxide will accelerate the reaction.
-
Use a Co-solvent: Adding a co-solvent like THF or dioxane can help to increase the solubility of the starting material in the aqueous base.
Q9: My subsequent amide coupling reaction is giving a low yield. What are the key factors for a successful amide coupling?
A9: Successful amide bond formation relies on the effective activation of the carboxylic acid.[18]
Key Considerations for Amide Coupling:
-
Coupling Reagents: A wide variety of coupling reagents are available, such as carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, PyBOP).[18][19] The choice of reagent can significantly impact the reaction efficiency.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction.
-
Anhydrous Conditions: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Ensure that your solvents and reagents are anhydrous.
References
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Thin layer chromatography (TLC). Khan Academy. [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Iowa State University. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar. [Link]
-
This compound. MySkinRecipes. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. PubMed. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. National Institutes of Health. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Increasing Productivity of IVT Reaction Using At-Line Monitoring by HPLC Chromatography. BioProcess International. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Physics: Conference Series. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. MDPI. [Link]
-
Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. [Link]
-
Analytical techniques used in therapeutic drug monitoring. ResearchGate. [Link]
-
ANALYSIS OF PHARMACEUTICALS AND BIOMOLECULES USING HPLC COUPLED TO ICP-MS AND ESI-MS. Semantic Scholar. [Link]
-
Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. National Institutes of Health. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. ResearchGate. [Link]
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- 18. hepatochem.com [hepatochem.com]
- 19. Amide Synthesis [fishersci.co.uk]
Best practices for the storage and handling of Ethyl 2-bromonicotinate to maintain purity
Welcome to the technical support guide for Ethyl 2-bromonicotinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this critical reagent. Here, we address common challenges and provide field-proven solutions based on established chemical principles and safety protocols.
Troubleshooting Guide: Maintaining Purity
This section addresses specific issues you may encounter during the storage and handling of this compound, providing direct causes and actionable solutions.
Question 1: My previously colorless or off-white this compound has developed a yellow or brown tint. What is the cause, and can it be salvaged?
Probable Cause: Discoloration is a common indicator of chemical degradation. The primary culprits are typically oxidation from atmospheric oxygen and/or decomposition initiated by exposure to light (photodecomposition). The pyridine ring and the bromo-substituent can be susceptible to subtle oxidative processes that generate colored impurities over time.
Solution & Protocol:
-
Confirm Purity: Before use, assess the purity of the discolored material using an appropriate analytical method such as ¹H NMR, LC-MS, or GC-MS. Compare the results to the certificate of analysis for a pure sample.
-
Purification (If Necessary): If minor colored impurities are detected and the bulk material is otherwise intact, purification via silica gel column chromatography can be effective. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is a common choice for purifying similar compounds[1].
-
Implement Preventative Storage: To prevent recurrence, future storage must rigorously exclude air and light. Always store this compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber glass vial.[2]
Question 2: I'm observing the presence of 2-Hydroxynicotinic acid ethyl ester as an impurity in my sample. How did this happen and how can I prevent it?
Probable Cause: The presence of 2-Hydroxynicotinic acid ethyl ester is a classic sign of hydrolysis. The ester functional group in this compound can react with water, leading to the substitution of the bromine atom. This process can be accelerated by the presence of trace amounts of acid or base. Esters are generally stable at neutral pH but can hydrolyze under harsh conditions[3][4].
Solution & Protocol:
-
Moisture Control is Critical: This reagent must be handled in a dry environment.
-
Handling: Whenever possible, handle the compound inside a glovebox or under a positive pressure of inert gas.
-
Solvents: Use anhydrous solvents for all reactions and dilutions.
-
Storage: Ensure the container is sealed tightly immediately after use. Storing the vial inside a desiccator provides an additional layer of protection against ambient moisture.
-
-
Aqueous Workup Precautions: During reaction workups, minimize the contact time with aqueous layers, especially if they are basic. Use a saturated sodium bicarbonate solution for washes to neutralize any acid without introducing a strong base that could promote hydrolysis[1].
Question 3: My this compound is a persistent oil and will not solidify, even though it is reported as a solid. Why is this happening?
Probable Cause: Failure to crystallize is almost always due to the presence of impurities, most commonly residual solvent from a previous reaction or purification step. Impurities act to depress the melting point and can inhibit the formation of a crystal lattice[1].
Solution & Protocol:
-
Thorough Drying: Place the oily product under a high vacuum for several hours to remove any volatile impurities or residual solvents. Gentle heating (e.g., 30-40 °C) can facilitate this process, but be cautious of potential thermal degradation.
-
Re-purification: If the product remains an oil after drying, further purification is required. Silica gel column chromatography is the most effective method to remove non-volatile impurities[1].
-
Inducing Crystallization:
-
After purification, dissolve the pure oil in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Slowly add a non-polar "anti-solvent" (e.g., hexane) until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (0-8 °C)[5].
-
If available, "seeding" with a tiny crystal of pure product can initiate crystallization[1].
-
Purity Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving purity issues with this compound.
Caption: Troubleshooting workflow for this compound purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the absolute best-practice storage conditions for this compound to ensure maximum long-term stability?
For optimal long-term stability, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[2] The following table summarizes the key parameters.
| Parameter | Recommendation | Rationale & Scientific Basis |
| Temperature | 0-8 °C (Refrigerated) | Reduces the rate of potential decomposition reactions. While stable at room temperature for short periods, cooler temperatures inhibit degradation pathways over months or years. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich pyridine ring, which is a primary cause of discoloration and impurity formation. |
| Light | Amber Glass Vial / Protection from Light | Prevents photodecomposition, where UV light can provide the energy to break chemical bonds, initiating degradation. |
| Moisture | Tightly Sealed Container | Prevents hydrolysis of the ester functional group, which would lead to the formation of 2-bromonicotinic acid or other related impurities. |
| Container | Borosilicate Glass (Type 1) | Provides a non-reactive surface, preventing leaching or reaction with the container material. |
Q2: What personal protective equipment (PPE) is required when handling this compound?
Standard laboratory PPE is required. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]
-
Body Protection: A lab coat should be worn to prevent skin contact.[6]
All handling should be performed inside a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[8]
Q3: Is this compound compatible with common laboratory plastics and metals?
While specific compatibility data is limited, general principles for halogenated organic esters apply.
-
Recommended: Borosilicate glass is the preferred material for storage and handling.
-
Generally Compatible for Short-Term Use: Stainless steel and PTFE (Teflon) are typically resistant to this class of compounds for spatulas and reaction vessel components.
-
Avoid: Prolonged contact with plastics like polyethylene and polypropylene should be avoided, as organic esters can sometimes act as plasticizers or be absorbed into the material over time. Strong bases and oxidizing agents are chemically incompatible.[9]
Q4: How should I dispose of waste this compound and contaminated materials?
All waste must be treated as hazardous chemical waste.
-
Collect Waste: Collect surplus material and any contaminated consumables (e.g., gloves, weighing paper, silica gel) in a designated, sealed, and clearly labeled hazardous waste container.
-
Professional Disposal: Disposal must be handled by a licensed waste disposal company in strict accordance with all local, state, and national environmental regulations.[8] Do not dispose of this chemical down the drain or in regular trash.
References
- SAFETY DATA SHEET. (2024).
-
Chemical Compatibility Guidelines. (2024). UCSD Blink. [Link]
- Compatibility Table for Chemical Storage. (N.D.).
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC. (2020). NCBI. [Link]
-
Ethyl 5-bromonicotinate - Chem-Impex. (N.D.). Chem-Impex. [Link]
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- 9. Chemical Compatibility Guidelines [blink.ucsd.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-Bromonicotinate and Other Bromopyridines
Introduction: The Central Role of Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. As one of the most common nitrogen heterocycles found in FDA-approved drugs, its derivatives are integral to the development of novel therapeutics, functional materials, and advanced ligands for catalysis.[1] The strategic functionalization of the pyridine ring is therefore a critical task for synthetic chemists. Bromopyridines serve as exceptionally versatile precursors, enabling the introduction of a wide array of substituents through various chemical transformations.[2][3]
This guide provides an in-depth comparison of the reactivity of Ethyl 2-bromonicotinate against other foundational bromopyridines, namely 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. We will explore their performance in key synthetic reactions, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic endeavors.
Understanding the Fundamentals of Bromopyridine Reactivity
The reactivity of a C-Br bond on a pyridine ring is not uniform; it is profoundly influenced by the position of the bromine atom relative to the ring nitrogen and the electronic nature of other substituents.
The Inherent Electronic Landscape of the Pyridine Ring
The nitrogen atom in pyridine is more electronegative than carbon, resulting in an electron-deficient (π-deficient) aromatic system. This has two major consequences:
-
The ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[4]
-
The carbon atoms at the 2- (ortho) and 4- (para) positions are rendered significantly more electrophilic, making them susceptible to nucleophilic attack.[4][5][6]
This intrinsic electronic property is the primary determinant of the differential reactivity observed among bromopyridine isomers.
Positional Isomerism and its Impact on Reactivity
-
2- and 4-Bromopyridines: The bromine atom is located at an electron-deficient carbon. This polarization of the C-Br bond facilitates two key reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): These isomers are highly activated towards SNAr because the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5][6]
-
Palladium-Catalyzed Cross-Coupling: The electron-deficient nature of the carbon center lowers the activation energy for the rate-determining oxidative addition step of the palladium(0) catalyst into the C-Br bond.[7][8]
-
-
3-Bromopyridines: The bromine atom is at the C3 position, which is less electronically perturbed by the ring nitrogen. Its reactivity profile is more analogous to that of bromobenzene. It is significantly less reactive in SNAr reactions because the anionic intermediate cannot be effectively stabilized by the nitrogen atom.[5] While still a viable substrate for cross-coupling, it often requires more forcing conditions than its 2- and 4-isomers.
The Influence of Substituents: The Case of this compound
This compound is a 2-bromopyridine bearing a potent electron-withdrawing ethyl ester group at the 3-position. This substituent dramatically amplifies the inherent electronic properties of the 2-bromopyridine core. The ester group, through both inductive and resonance effects, further withdraws electron density from the ring, making the C2 position exceptionally electrophilic. This heightened electrophilicity makes this compound a premier substrate for both cross-coupling and nucleophilic substitution reactions.[9][10]
Caption: Key factors influencing the reactivity of bromopyridines.
Comparative Analysis in Key Chemical Transformations
We will now examine the relative performance of this compound and its isomeric counterparts in the most common and synthetically valuable reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern synthesis, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[11][12] The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[13][14] For bromopyridines, the initial oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-limiting step.[8]
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling method.[13][15]
Reactivity Insights: The reactivity order generally follows This compound > 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine . The electron-withdrawing ester group in this compound significantly facilitates the oxidative addition step, often allowing the reaction to proceed under milder conditions or with lower catalyst loadings compared to unsubstituted 2-bromopyridine.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromopyridine Substrate | Typical Yield (%) | Relative Reactivity |
| 1 | This compound | 90-98% | Very High |
| 2 | 2-Bromopyridine | 85-95% | High |
| 3 | 4-Bromopyridine | 80-90% | High |
| 4 | 3-Bromopyridine | 70-85% | Moderate |
| Yields are representative and can vary based on specific conditions (catalyst, ligand, base, solvent). |
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in pharmaceutical synthesis.[16]
Reactivity Insights: The trend mirrors that of the Suzuki coupling. 2- and 4-bromopyridines are excellent substrates. This compound is particularly effective due to its enhanced electrophilicity. The choice of ligand is critical in these reactions to overcome potential catalyst inhibition by the pyridine nitrogen.[17] Bulky, electron-rich phosphine ligands are often employed.[11]
Table 2: Comparative Yields in Buchwald-Hartwig Amination with Aniline
| Entry | Bromopyridine Substrate | Typical Yield (%) | Relative Reactivity |
| 1 | This compound | 88-96% | Very High |
| 2 | 2-Bromopyridine | 80-92% | High |
| 3 | 4-Bromopyridine | 75-88% | High |
| 4 | 3-Bromopyridine | 65-80% | Moderate |
| Yields are representative and depend heavily on the amine coupling partner and catalyst system. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[6] The stability of this intermediate is the key to the reaction's success.
Reactivity Insights: Here, the difference between isomers is stark.
-
This compound, 2-bromopyridine, and 4-bromopyridine are highly reactive. The negative charge of the Meisenheimer complex is stabilized by delocalization onto the ring nitrogen.[5] The additional ester group in this compound provides further resonance stabilization, making it the most reactive substrate in this class.
-
3-Bromopyridine is largely unreactive under standard SNAr conditions because the negative charge in its intermediate cannot be delocalized onto the nitrogen.
Caption: Stabilization of intermediates in SNAr of bromopyridines.
Table 3: Comparative Reactivity in SNAr with Sodium Methoxide
| Entry | Bromopyridine Substrate | Typical Conditions | Outcome |
| 1 | This compound | NaOMe, MeOH, RT, <1h | Fast, High Yield |
| 2 | 2-Bromopyridine | NaOMe, MeOH, Reflux, several h | Complete Reaction |
| 3 | 4-Bromopyridine | NaOMe, MeOH, Reflux, several h | Complete Reaction |
| 4 | 3-Bromopyridine | NaOMe, MeOH, High Temp/Pressure | No reaction / very slow |
Experimental Protocols
The following protocols are provided as validated starting points for optimization. Causality: All reactions involving organometallics must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and quenching of reactive intermediates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the bromopyridine substrate, arylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the anhydrous dioxane/water solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of the catalyst and ligand if running multiple reactions, or add them directly to the flask under a positive flow of argon. Rationale: Adding the catalyst last to the degassed mixture ensures it enters an oxygen-free environment, preserving its active Pd(0) state once formed.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[16][18]
-
XPhos (4 mol%)[16]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[16]
-
Anhydrous Toluene[16]
Procedure:
-
In a glovebox or under a positive flow of argon, add the bromopyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask. Rationale: NaOtBu is a strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle; it is also highly hygroscopic and must be handled in an inert environment.[16]
-
Seal the flask, remove from the glovebox (if used), and add anhydrous toluene and the amine coupling partner via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Conclusion
The reactivity of bromopyridines is a nuanced interplay of positional electronics and substituent effects. This compound consistently emerges as a superior substrate in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Its reactivity is driven by the synergistic electron-withdrawing properties of the ring nitrogen and the C3-ester group, which activate the C2-Br bond towards oxidative addition and nucleophilic attack. While 2- and 4-bromopyridines are also highly effective synthons, 3-bromopyridine remains a more challenging substrate requiring tailored conditions. This comparative understanding allows chemists to make informed decisions in reaction design, optimizing conditions to achieve efficient and high-yielding syntheses of complex pyridine-containing molecules.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry, 2020.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. PubMed, 2004.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society, 2007.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 2007.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table.
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- Which conditions are favorable for the efficient Suzuki coupling?
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A Senior Application Scientist’s Guide to the Structural Validation of Novel Compounds Synthesized from Ethyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ethyl 2-bromonicotinate as a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of starting materials, this compound has emerged as a particularly versatile and valuable building block. Its strategic placement of a bromine atom, an ester functional group, and the pyridine nitrogen allows for a diverse range of chemical transformations. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[1][2][3][4][5] This reactivity enables the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, generating vast libraries of novel compounds.
However, the synthesis of a novel molecule is merely the first step. The unambiguous determination of its chemical structure is a prerequisite for its advancement as a drug candidate. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program.[6] This guide provides a comprehensive comparison of the essential analytical techniques required to rigorously validate the structures of novel compounds derived from this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating workflow for ensuring scientific integrity.
Synthetic Avenues: Context for Structural Diversity
To appreciate the structural validation challenges, one must first understand the molecular complexity that can arise from this compound. Palladium-catalyzed cross-coupling reactions are the workhorses in this context.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon single bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[5][7] It is widely used to synthesize substituted biphenyls and polyolefins.[5]
-
Sonogashira Coupling: This reaction joins the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a key linkage in many organic materials and pharmaceuticals.[4][8]
These reactions, among others, can generate a diverse portfolio of molecules with varying steric and electronic properties, each requiring a tailored approach for structural confirmation.
Caption: General synthetic routes from this compound.
A Comparative Analysis of Core Spectroscopic Techniques
The initial characterization of a novel compound relies on a suite of spectroscopic techniques. Each provides a unique piece of the structural puzzle, and their combined data builds a comprehensive and validated picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules in solution.[9][10] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of nuclei.
Causality in NMR: The choice of NMR experiment is dictated by the complexity of the molecule. A simple 1D proton spectrum may suffice for a straightforward product, but more complex derivatives, especially those with overlapping signals, necessitate 2D experiments to unambiguously assign every signal.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: This is the first experiment performed.[9] For pyridine derivatives, the aromatic protons resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the ring's electron-deficient nature.[9] The proton adjacent to the nitrogen (at C6) is the most deshielded. Substituents dramatically influence these chemical shifts; electron-donating groups shift signals upfield, while electron-withdrawing groups cause downfield shifts.[9][11]
-
¹³C NMR: This experiment provides information on the carbon skeleton.[9] The pyridine ring carbons appear in the aromatic region (δ 120-155 ppm), with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure by revealing correlations between nuclei.[9][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically adjacent to each other), allowing for the mapping of proton-proton networks within the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the position of substituents that lack protons (e.g., quaternary carbons).
-
| Technique | Information Provided | Best For |
| ¹H NMR | Chemical environment of protons, proton count (integration), connectivity (coupling). | Initial structural assessment, purity analysis. |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons. | Determining the carbon skeleton. |
| COSY | ¹H-¹H coupling correlations. | Tracing out spin systems (e.g., protons on the pyridine ring). |
| HSQC | Direct ¹H-¹³C correlations. | Assigning protons to their attached carbons. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Assembling the complete molecular structure, positioning substituents. |
| Caption: Comparison of common NMR experiments for structural validation. |
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high precision.[12][13] It is a cornerstone of pharmaceutical analysis for identification, quantification, and structural elucidation.[12][13]
Causality in MS: The choice of mass spectrometer and ionization method depends on the information required. For initial confirmation of the product, a simple quadrupole detector may be sufficient. However, to propose a molecular formula with confidence, high-resolution mass spectrometry (HRMS) is essential.
-
Ionization Techniques: Electrospray Ionization (ESI) is most common for the polar, functionalized molecules often synthesized in drug discovery programs.[12]
-
Mass Analyzers:
-
Quadrupole: A lower-resolution mass filter, excellent for quantitative analysis and as part of tandem MS systems.[12]
-
Time-of-Flight (TOF): Provides high mass accuracy, making it suitable for determining elemental composition.[12][13]
-
Orbitrap: Offers the highest resolution and mass accuracy, providing unambiguous elemental composition data.[12]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which allows for the determination of the molecular formula. This is a critical step in validating a novel compound, as it distinguishes between isomers and confirms that the expected atoms are present.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific m/z (the parent ion) are selected and fragmented.[12][14] The resulting fragment ions provide valuable information about the molecule's structure, acting as a "fingerprint" and helping to confirm the connectivity of different parts of the molecule.[13]
| Technique | Information Provided | Alternative/Complementary Methods |
| Low-Resolution MS | Nominal molecular weight. | Elemental Analysis (less common now). |
| High-Resolution MS | Exact mass, elemental formula. | None for this level of precision. |
| Tandem MS (MS/MS) | Structural fragments, connectivity. | NMR (HMBC). |
| Caption: Comparison of mass spectrometry techniques. |
Complementary Spectroscopic Methods
While NMR and MS are the primary tools, other spectroscopic methods provide rapid, valuable, albeit less detailed, structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[10][15] For derivatives of this compound, it is particularly useful for confirming the presence of the ester carbonyl (C=O) group (strong absorption around 1700-1730 cm⁻¹), C=C bonds of the aromatic ring, and any new functional groups introduced during synthesis.[16]
-
UV-Visible Spectroscopy: This technique provides information about electronic transitions within a molecule and is most useful for analyzing compounds with conjugated π-systems.[17][18] While not a primary tool for detailed structural elucidation, it can confirm the presence of the aromatic system and any changes to the conjugation upon substitution.[6]
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, particularly for molecules with stereocenters, single-crystal X-ray crystallography is the definitive method.[19][20] It is the only technique that can directly determine the spatial arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[19][21]
Causality and Limitations: The primary prerequisite and major bottleneck for this technique is the need to grow a high-quality single crystal of the compound, which is not always feasible.[21] The decision to pursue crystallography is often driven by the need to confirm the absolute stereochemistry of a chiral drug candidate, as different enantiomers can have drastically different biological activities, with one being therapeutic and the other inactive or even toxic.[20]
A Validated Workflow for Structural Elucidation
A logical, stepwise approach ensures that the structure of a novel compound is validated efficiently and rigorously. The following workflow represents a self-validating system, where the results from each step inform the next.
Caption: A decision workflow for rigorous structural validation.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified novel compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure important analyte signals.
-
Mixing: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If structural assignment is not straightforward from 1D spectra, proceed to acquire 2D experiments (e.g., COSY, HSQC, HMBC) using standard instrument parameters. The causality here is clear: ambiguity in 1D spectra necessitates higher-order experiments to establish connectivity.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. Further dilute the stock solution to a final concentration of ~1-10 µg/mL.
-
Chromatography:
-
Equilibrate the HPLC system (e.g., a C18 column) with the initial mobile phase conditions.
-
Inject a small volume (1-5 µL) of the sample.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any potential impurities.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer source (typically ESI).
-
Acquire data in both positive and negative ion modes to determine which provides a better signal for the compound of interest.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).
-
If fragmentation data is needed, perform an MS/MS experiment by selecting the m/z of the parent ion.
-
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step): This is often a process of trial and error. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screen a variety of solvents and solvent mixtures. The goal is a single, well-formed crystal without cracks or defects.
-
Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size).[21] Carefully mount the crystal on a cryo-loop.
-
Data Collection:
-
Mount the loop on the goniometer head of the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density map.
-
Refine the structural model against the experimental data, locating all atoms and refining their positions and thermal parameters to achieve the best fit. For chiral molecules in non-centrosymmetric space groups, the refinement will yield the absolute structure.[22]
-
References
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A Senior Application Scientist's Guide to Palladium Catalysts for Ethyl 2-bromonicotinate Cross-Coupling
For researchers, scientists, and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Ethyl 2-bromonicotinate is a valuable building block, and its efficient cross-coupling is pivotal for the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions of this compound, offering insights grounded in mechanistic principles and supported by experimental data from analogous systems.
The Strategic Importance of this compound Cross-Coupling
The nicotinate core is a prevalent motif in numerous biologically active molecules. The ability to introduce diverse aryl, heteroaryl, amino, and olefinic substituents at the 2-position of the pyridine ring via palladium-catalyzed cross-coupling reactions opens up a vast chemical space for lead optimization and the development of novel therapeutics. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the palladium catalyst present unique challenges.[1] Therefore, a careful selection of the catalyst system—comprising a palladium precursor and a supporting ligand—is paramount for achieving high efficiency and reproducibility.
Comparative Analysis of Palladium Catalysts
This section provides a comparative overview of commonly employed palladium catalysts for three key cross-coupling reactions of substrates similar to this compound. The data presented is collated from studies on structurally related 2-halopyridines and serves as a strong predictive guide for catalyst performance with the target substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 | A classic, readily available catalyst. May require longer reaction times and higher temperatures.[2] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80-90 | 2-8 | 85-95 | Dppf is a robust ligand, often providing good yields with a broad range of boronic acids.[2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-4 | >95 | Bulky, electron-rich biarylphosphine ligands like SPhos are highly effective for challenging substrates.[3] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2-6 | >95 | XPhos is another highly active Buchwald ligand, often interchangeable with SPhos.[3] |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | N-Heterocyclic Carbene (NHC) ligated precatalysts offer high stability and activity.[4] |
Expertise & Experience: The "Why" Behind the Choice
The evolution from first-generation catalysts like Pd(PPh₃)₄ to modern systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is driven by the need to overcome the challenges associated with electron-deficient heteroaryl halides.[3] The electron-rich nature of these ligands facilitates the rate-limiting oxidative addition step of the catalytic cycle.[5] Furthermore, their steric bulk promotes the reductive elimination step and prevents catalyst deactivation, leading to higher turnover numbers and faster reaction rates.[6] For a substrate like this compound, where the pyridine nitrogen can act as a potential catalyst poison, the use of bulky ligands that create a sterically hindered palladium center is particularly advantageous.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Catalyst Performance Comparison for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 75-90 | A second-generation catalyst system, effective for many amine-aryl bromide couplings.[8] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 4-12 | 80-95 | Xantphos is a versatile ligand for C-N coupling, often tolerant of various functional groups.[9] |
| Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 80-100 | 2-8 | >95 | RuPhos is a highly active ligand for the amination of heteroaryl halides.[10] |
| Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 80-100 | 1-6 | >95 | BrettPhos is particularly effective for the coupling of primary amines and challenging substrates.[8] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >95 | Third-generation precatalysts offer enhanced stability and ease of use.[3] |
Expertise & Experience: The "Why" Behind the Choice
Similar to Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination of electron-deficient 2-bromopyridines relies heavily on the use of sterically hindered and electron-rich phosphine ligands.[6][11] These ligands accelerate the rate-determining reductive elimination step and prevent the formation of inactive palladium-amine complexes.[12] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[13] For substrates prone to side reactions, milder carbonate bases can be employed with highly active catalyst systems.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[14] This reaction can be used to introduce vinyl groups at the 2-position of the nicotinate ring.
Catalyst Performance Comparison for Heck Reaction of Aryl Bromides
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 100-120 | 12-24 | 60-80 | The classical Jeffery conditions are often effective for activated alkenes.[15] |
| Pd(OAc)₂ (ligandless) | K₂CO₃ | NMP | 120-140 | 8-16 | 70-85 | Ligandless conditions can be effective, particularly with electron-deficient aryl halides.[16] |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 6-12 | 80-90 | The use of a slightly bulkier phosphine can improve yields and reaction times.[17] |
| Herrmann's Catalyst (Palladacycle) | NaOAc | NMP | 120-140 | 1-4 | >90 | Palladacycles are highly stable and active precatalysts for Heck reactions.[17] |
| Pd/C | Et₃N | DMF/H₂O | 100-120 | 12-24 | 70-85 | Heterogeneous catalysts offer ease of separation, but may suffer from leaching.[5] |
Expertise & Experience: The "Why" Behind the Choice
The Heck reaction mechanism involves a migratory insertion of the alkene into a palladium-aryl bond.[18] The regioselectivity of this insertion is influenced by both steric and electronic factors. For electron-deficient substrates like this compound, the reaction is generally expected to proceed efficiently. The choice of base is crucial for regenerating the active Pd(0) catalyst.[19] Organic bases like triethylamine or inorganic bases like potassium carbonate are commonly used. For challenging substrates, the use of highly active and thermally stable catalysts, such as palladacycles, can be beneficial.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocols
The following are generalized, step-by-step methodologies for the cross-coupling of this compound. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific coupling partners.
General Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Solvent and Sealing: Add anhydrous, degassed toluene (5 mL). Seal the Schlenk tube with a Teflon screw cap.
-
Reaction: Remove the tube from the glovebox and heat in an oil bath at 100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: After cooling to room temperature, carefully open the tube and dilute the reaction mixture with ethyl acetate (20 mL). Filter through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Heck Reaction
-
Reaction Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally provide superior results, offering high yields under milder conditions and shorter reaction times. For the Heck reaction, a range of catalyst systems can be effective, with palladacycles often providing the highest activity. The provided protocols and mechanistic insights serve as a valuable resource for researchers and drug development professionals to navigate the complexities of these powerful synthetic transformations and accelerate the discovery of new chemical entities.
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MDPI. (2022). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 27(15), 389. Available from: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from: [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-bromonicotinate Derivatives
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. Ethyl 2-bromonicotinate, a versatile pyridine derivative, stands out as a privileged starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring and a reactive bromine atom, make it an ideal precursor for generating novel molecular entities. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from this compound, offering researchers and drug development professionals a technical overview supported by experimental data and protocols.
The Versatility of the Nicotinate Scaffold
The pyridine ring, a core component of nicotinamide adenine dinucleotide (NAD) and numerous pharmaceuticals, is a well-established pharmacophore. The introduction of a bromine atom at the 2-position of the ethyl nicotinate structure provides a reactive handle for a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This reactivity allows for the systematic modification of the core scaffold, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.
Synthesis of Bioactive Derivatives: A Modular Approach
The journey from this compound to a library of biologically active compounds involves a series of strategic synthetic transformations. The ester functionality and the bromo substituent are the primary sites for chemical modification, allowing for the introduction of diverse pharmacophoric groups.
Figure 1: Synthetic pathways from this compound to key derivative classes.
Protocol 1: Synthesis of Nicotinamides
The direct amidation of this compound with various primary and secondary amines is a straightforward approach to generate a library of nicotinamide derivatives.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.2 eq).
-
The reaction can be heated or catalyzed by a base (e.g., triethylamine) to facilitate the reaction.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the corresponding nicotinamide.[1][2]
Protocol 2: Synthesis of Nicotinic Acid Hydrazide
Hydrazinolysis of the ester group provides the nicotinic acid hydrazide, a key intermediate for the synthesis of various heterocyclic systems.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.[3][4]
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, and the precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the nicotinic acid hydrazide.[3][4]
Protocol 3: Synthesis of Pyrazolyl-Nicotinates
The nicotinic acid hydrazide intermediate can be further cyclized with 1,3-dicarbonyl compounds to yield pyrazole-containing derivatives.
Experimental Protocol:
-
A mixture of nicotinic acid hydrazide (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 eq) in glacial acetic acid is refluxed for several hours.[5]
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pyrazolyl-nicotinate derivative.[5]
Comparative Biological Activity Screening
The synthesized derivatives of this compound exhibit a wide spectrum of biological activities. A comparative analysis of their performance in antimicrobial, anticancer, and anti-inflammatory assays reveals structure-activity relationships that can guide further drug development efforts.
Antimicrobial Activity
Nicotinamide and its derivatives are known to possess antimicrobial properties.[6][7][8][9][10] The introduction of various substituents on the amide nitrogen can significantly modulate this activity.
| Derivative Class | Target Organism | Activity (MIC/Zone of Inhibition) | Reference Compound | Citation |
| Nicotinamides | Staphylococcus aureus | MIC: 0.03 mM | Ciprofloxacin | [6][9] |
| Pseudomonas aeruginosa | MIC: 0.016 mM | Ciprofloxacin | [6][9] | |
| Candida albicans | MIC: < 1 mM | Fluconazole | [6] | |
| Nicotinic Acid Hydrazides | Mycobacterium tuberculosis | MIC: 6.25 - 12.5 µg/mL | Isoniazid | [11] |
Key Insights:
-
Nicotinamide derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria.[6][9]
-
The presence of specific substituents, such as phenolic and quinolone rings, on the nicotinamide scaffold can enhance antibacterial and antifungal activity.[6]
-
Nicotinic acid hydrazides, particularly those incorporating an isatin moiety, have demonstrated potent antitubercular activity.[11]
Figure 2: General workflow for antimicrobial activity screening.
Anticancer Activity
Derivatives of nicotinic acid have been investigated for their potential as anticancer agents, with some compounds exhibiting significant cytotoxicity against various cancer cell lines.[12][13][14][15]
| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference Compound | Citation |
| Nicotinic Acid Hydrazones | A549 (Lung), BGC823 (Gastric), Eca109 (Esophageal) | Concentration-dependent decrease in proliferation | Uncomplexed ligand | [12] |
| Pyrazole Derivatives | K562 (Leukemia), A549 (Lung) | Potent inhibition | ABT-751 | [16] |
| Nicotinic Acid Derivatives | HCT-15 (Colon), PC-3 (Prostate) | High cytotoxic potential | Doxorubicin | [13] |
Key Insights:
-
Transition metal complexes of nicotinohydrazones have shown a marked decrease in the proliferation of various tumor cell types.[12]
-
Pyrazole derivatives synthesized from hydrazide intermediates have demonstrated high potency against leukemia and lung cancer cells, with some being significantly more potent than the reference drug.[16]
-
Certain nicotinic acid derivatives have exhibited superior cytotoxic potential against colon and prostate cancer cell lines compared to doxorubicin.[13]
Figure 4: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.
Conclusion
This compound serves as an exceptional starting platform for the synthesis of a wide range of heterocyclic derivatives with promising biological activities. The strategic derivatization of its core structure allows for the generation of potent antimicrobial, anticancer, and anti-inflammatory agents. The comparative data presented in this guide highlight the potential of these compounds and provide a foundation for the rational design of new and more effective therapeutic agents. Further exploration of the structure-activity relationships within these derivative classes is warranted to optimize their pharmacological profiles and advance them through the drug discovery pipeline.
References
Click to expand
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A Senior Scientist's Guide to Pyridine Ring Synthesis: Exploring Alternatives to Pre-Functionalized Scaffolds
The pyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique electronic properties, ability to act as a hydrogen bond acceptor, and its capacity to serve as a ligand for various biological targets. A common strategy in drug development involves the use of pre-functionalized building blocks like Ethyl 2-bromonicotinate, which allow for late-stage diversification through cross-coupling reactions. However, this approach can be limiting, depending on the availability of starting materials and the desired substitution patterns.
This guide provides an in-depth comparison of alternative, de novo synthetic methods for constructing the pyridine ring. We will explore the mechanistic underpinnings, practical applications, and comparative advantages of several classical and modern synthetic strategies, offering researchers a broader toolkit for accessing novel pyridine-based chemical entities.
The Hantzsch Pyridine Synthesis: A Classic and Versatile Approach
First reported by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most reliable and straightforward methods for synthesizing dihydropyridines, which can then be oxidized to the corresponding pyridines. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.
Mechanistic Insights
The reaction proceeds through a series of condensations and cyclizations. Initially, one equivalent of the β-ketoester and ammonia form an enamine. Concurrently, a second equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde. The resulting Michael acceptor then reacts with the enamine, and a final cyclization and dehydration yield the dihydropyridine ring.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 50 mL of ethanol.
-
Reagent Addition: While stirring, add 25% aqueous ammonia (10 mL) dropwise to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Workup and Purification: Allow the reaction to cool to room temperature, during which a yellow solid should precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine product.
-
Aromatization: The resulting dihydropyridine can be aromatized to the corresponding pyridine by treatment with an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide.
Data Summary & Comparison
| Synthesis Method | Key Reactants | Complexity | Regiocontrol | Aromatization Step | Typical Yields |
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Low | High (symmetrical) | Required | 70-95% (DHP) |
| Guareschi-Thorpe | Cyanoacetamide, β-ketoester | Moderate | High | Not Required | 60-80% |
| Bohlmann-Rahtz | Enamine, Propargyl Ketone | Moderate | High | Not Required | 50-70% |
Workflow for Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch synthesis leading to a dihydropyridine and its subsequent aromatization.
Guareschi-Thorpe Condensation: Accessing Functionalized Pyridones
The Guareschi-Thorpe condensation provides a route to 2,6-dihydroxypyridines (which exist as the tautomeric 2,6-pyridinediones or pyridones). This method involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base like piperidine.
Mechanistic Insights
The reaction is initiated by the base-catalyzed condensation of the β-ketoester and cyanoacetamide to form a cyanodienamide intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization to yield the stable pyridone ring.
Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
-
Reaction Setup: Combine ethyl acetoacetate (13.0 g, 100 mmol) and cyanoacetamide (8.4 g, 100 mmol) in a round-bottom flask.
-
Catalyst Addition: Add piperidine (1 mL) as a catalyst.
-
Reaction Conditions: Heat the mixture at 100 °C for 2 hours. The mixture will become a solid mass.
-
Workup and Purification: Allow the reaction to cool, then recrystallize the solid from ethanol to yield the pure 3-cyano-4,6-dimethyl-2-pyridone.
Bohlmann-Rahtz Pyridine Synthesis: A Route to Polysubstituted Pyridines
The Bohlmann-Rahtz synthesis is a powerful method for preparing polysubstituted pyridines. It involves the condensation of an enamine with a propargyl ketone. The choice of enamine and propargyl ketone allows for a high degree of control over the final substitution pattern of the pyridine ring.
Mechanistic Insights
The reaction proceeds via a Michael addition of the enamine to the activated alkyne of the propargyl ketone. This is followed by a series of isomerizations and an intramolecular cyclization, which, after elimination of the amine, yields the aromatic pyridine ring.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Enamine Formation: In a flask fitted with a Dean-Stark trap, dissolve ethyl acetoacetate (13.0 g, 100 mmol) in toluene (100 mL). Add 3-aminocrotononitrile (8.2 g, 100 mmol) and a catalytic amount of p-toluenesulfonic acid. Reflux until water is no longer collected.
-
Condensation: To the cooled enamine solution, add the propargyl ketone (e.g., 1-phenyl-2-propyn-1-one, 13.0 g, 100 mmol).
-
Reaction Conditions: Heat the mixture at 80 °C for 12 hours.
-
Workup and Purification: Remove the toluene under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyridine product.
Modern Approaches: Transition-Metal-Catalyzed [2+2+2] Cycloadditions
In recent years, transition-metal catalysis has emerged as a powerful tool for pyridine synthesis. Cobalt- and rhodium-catalyzed [2+2+2] cycloadditions of alkynes and nitriles offer an elegant and atom-economical route to highly substituted pyridines. This method allows for the rapid assembly of complex pyridine structures from simple, readily available starting materials.
Mechanistic Insights
The general mechanism involves the oxidative coupling of two alkyne molecules to a low-valent metal center (e.g., Co(I) or Rh(I)) to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile into the metal-carbon bond, followed by reductive elimination, releases the pyridine product and regenerates the active catalyst.
Experimental Protocol: Cobalt-Catalyzed Synthesis of a Substituted Pyridine
-
Catalyst Preparation: In a glovebox, charge a Schlenk tube with CoBr₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand, 5 mol%), and a reducing agent (e.g., zinc powder, 10 mol%).
-
Reaction Setup: Add the alkyne (2.2 equivalents) and the nitrile (1.0 equivalent) in a suitable solvent like THF.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Workup and Purification: After cooling, the reaction is quenched, filtered to remove metal residues, and the solvent is evaporated. The crude product is then purified by column chromatography.
Comparative Analysis: De Novo Synthesis vs. Functionalization of this compound
| Feature | De Novo Synthesis (e.g., Hantzsch, Bohlmann-Rahtz) | Functionalization of this compound |
| Convergence | Convergent; builds complexity rapidly. | Linear; relies on sequential modifications. |
| Substitution Pattern | Highly flexible; determined by starting materials. | Limited to derivatization at the 2-position and ester group. |
| Atom Economy | Can be high (e.g., cycloadditions). | Often involves protecting groups and stoichiometric reagents. |
| Starting Materials | Simple, acyclic, and often inexpensive. | Requires a pre-functionalized, potentially costly starting material. |
| Scalability | Can be challenging for some multicomponent reactions. | Generally scalable, leveraging well-established cross-coupling chemistry. |
Logical Relationship of Synthesis Strategies
Caption: Comparison of convergent de novo synthesis pathways versus linear functionalization approaches.
Conclusion
While the functionalization of existing pyridine scaffolds like this compound is a valuable and widely used strategy, a thorough understanding of de novo synthesis methods is essential for the modern medicinal chemist. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses offer reliable and predictable routes to specific substitution patterns. Furthermore, the advent of transition-metal-catalyzed cycloadditions has opened new avenues for the rapid and efficient construction of highly complex and novel pyridine derivatives. The choice of synthetic strategy should be guided by the specific target molecule, desired substitution pattern, scalability requirements, and the availability of starting materials. By leveraging this diverse synthetic toolkit, researchers can significantly expand the accessible chemical space for pyridine-based drug discovery.
References
Quantitative analysis of reaction kinetics for Ethyl 2-bromonicotinate transformations
The quantitative analysis of reaction kinetics for this compound is not merely an academic exercise; it is a critical tool for practical and impactful chemical development. By understanding the relative reaction rates of iodo-, bromo-, and chloro-substrates, researchers can make data-driven decisions. For instance, while an iodo-derivative might be ideal for a delicate, low-temperature synthesis, the more economical chloro-analog, coupled with a highly active catalyst system, could be the optimal choice for large-scale manufacturing. [2] The methodologies outlined in this guide provide a robust framework for generating reliable kinetic data. This data empowers scientists to optimize reaction conditions, select the most efficient catalyst systems, and ultimately accelerate the development of novel pharmaceuticals and materials. The continued evolution of analytical techniques, including in-situ monitoring and automated flow chemistry platforms, will only further enhance our ability to decode and control these vital chemical transformations. [17][18]
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Comparing the cost-effectiveness of different synthetic pathways utilizing Ethyl 2-bromonicotinate
Introduction: The Value of a Versatile Pyridine Building Block
Ethyl 2-bromonicotinate is a pivotal starting material in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors. Its pyridine core, substituted with both an electron-withdrawing ester and a reactive bromine handle, makes it an ideal substrate for a variety of cross-coupling reactions. The strategic functionalization at the 2-position is crucial for building molecular complexity and accessing novel chemical entities.
However, the path from this building block to a target molecule is not singular. Researchers and process chemists are often faced with a choice between multiple synthetic pathways, each with its own set of advantages and disadvantages. This guide provides an in-depth, comparative analysis of the most common palladium-catalyzed cross-coupling reactions utilizing this compound. We will move beyond simple yield comparisons to dissect the true cost-effectiveness of each pathway, considering reagent costs, operational complexity, reaction efficiency, and waste generation. This analysis is designed to empower researchers, scientists, and drug development professionals to make more informed, economically sound decisions in their synthetic endeavors.
The Landscape of Cross-Coupling: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] For a substrate like this compound, the primary options include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Heck reactions. The choice among them is a critical decision that impacts not only the scientific outcome but also the project's budget and timeline.[2][3]
Below, we explore the mechanistic underpinnings, practical considerations, and cost implications of each of these key transformations.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, owing to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5] The relatively low toxicity of the boron-based reagents compared to alternatives like organotins or organozincs is a significant advantage, particularly for pharmaceutical applications.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4][6] The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[6][7]
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A Senior Application Scientist's Guide to the Spectroscopic and Crystallographic Validation of Ethyl 2-bromonicotinate Derivatives
This guide provides an in-depth comparison and validation framework for Ethyl 2-bromonicotinate derivatives, essential scaffolds in modern medicinal chemistry. We will explore the nuances of their characterization through spectroscopic and crystallographic techniques, offering field-proven insights and robust experimental protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of Halogenated Nicotinates in Drug Discovery
This compound and its analogs, such as Ethyl 2-chloronicotinate, are highly versatile intermediates in organic synthesis.[1][2] The pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of a halogen at the 2-position provides a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions.[2][3] This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR). However, the success of any SAR campaign hinges on the unambiguous structural confirmation of each new analog. An error in structural assignment can derail a project, wasting valuable time and resources. Therefore, a multi-faceted analytical approach combining spectroscopy and crystallography is not just best practice; it is a mandatory quality control checkpoint.
Establishing the Baseline: The Spectroscopic Signature of the Parent Scaffold
Before delving into derivatives, it is crucial to understand the analytical fingerprint of the starting material. While this compound (CAS 53087-78-8) data is available, its close analog, Ethyl 2-chloronicotinate (CAS 1452-94-4), is also widely used and serves as an excellent reference point.[4][5]
The key to validation is understanding how functional group transformations manifest in different analytical techniques. The conversion of the 2-halo position is a dramatic chemical change that should produce clear, predictable shifts in the resulting spectra.
Comparative Analysis: Key Derivatives and Alternative Scaffolds
A robust validation strategy involves not only confirming the desired structure but also ensuring that it is distinct from potential isomers or alternative scaffolds.
Case Study 1: Transformation to Ethyl 2-aminonicotinate
A common derivatization is the substitution of the 2-halo group with an amine. This transformation from a halo-pyridine to an amino-pyridine introduces significant electronic and structural changes.
-
Synthesis Rationale: The reaction proceeds via nucleophilic aromatic substitution, where an amine displaces the halogen. This is a foundational reaction for building diversity from the parent scaffold.[6]
-
Spectroscopic Impact: The introduction of the -NH2 group causes predictable upfield shifts in the ¹H and ¹³C NMR spectra of the pyridine ring protons and carbons due to the electron-donating nature of the amino group. In IR spectroscopy, the appearance of N-H stretching bands around 3300-3500 cm⁻¹ is a key diagnostic marker.
-
Crystallographic Impact: The amino group provides a strong hydrogen bond donor, which can significantly alter the crystal packing compared to the parent halo-compound. This often leads to the formation of hydrogen-bonded dimers or chains, influencing properties like solubility and melting point.[7][8]
Case Study 2: A Positional Isomer - Ethyl 5-bromonicotinate
Comparing a derivative with a positional isomer, such as Ethyl 5-bromonicotinate, underscores the diagnostic power of spectroscopy.[9][10]
-
Spectroscopic Distinction: While the mass spectrum would be identical to a 2-bromo isomer, the ¹H NMR coupling patterns of the aromatic protons would be distinctly different, allowing for unambiguous assignment. The electronic environment of the carbonyl group is also altered, potentially leading to a small but measurable shift in the C=O stretching frequency in the IR spectrum.
Alternative Scaffolds: Pyrazolopyridines
In drug discovery, researchers often evaluate entirely different core structures. Pyrazolopyridines, for example, are another class of nitrogen-containing heterocycles with significant therapeutic potential, often explored as kinase inhibitors.[11]
-
Comparative Rationale: A pyrazolopyridine might be chosen over a nicotinate ester for its different shape, hydrogen bonding capabilities, and metabolic stability.
-
Validation Differences: While the same analytical techniques are used, the expected spectral signatures are entirely different. For instance, the ¹H NMR of a pyrazolopyridine will feature signals corresponding to the pyrazole ring protons, and its crystal structure will be dictated by the unique geometry and hydrogen bonding patterns of the fused ring system.[11]
Table 1: Comparative Spectroscopic and Physical Data
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (Anticipated) | Key IR Bands (cm⁻¹) | Melting Point (°C) |
| This compound | C₈H₈BrNO₂ | 230.06 | Aromatic protons (~7.5-8.5 ppm) | ~1720 (C=O), ~1250 (C-O) | N/A |
| Ethyl 2-aminonicotinate | C₈H₁₀N₂O₂ | 166.18 | Aromatic protons (shifted upfield), NH₂ protons (~5-6 ppm) | ~3400 & 3300 (N-H), ~1680 (C=O) | 90-98[12][13] |
| Ethyl 5-bromonicotinate | C₈H₈BrNO₂ | 230.06 | Distinct aromatic coupling pattern | ~1725 (C=O), ~1245 (C-O) | 38-42[9] |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of your results is directly tied to the rigor of your experimental methods. The following protocols are designed to be self-validating, with clear checkpoints for success.
Workflow for Structural Validation
Caption: A comprehensive workflow for the validation of novel chemical entities.
Protocol 1: Synthesis of Ethyl 2-aminonicotinate from Ethyl 2-chloronicotinate
Causality: This protocol demonstrates a typical nucleophilic aromatic substitution. The choice of a sealed vessel and heating is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.
-
To a sealed pressure vessel, add Ethyl 2-chloronicotinate (1.0 eq), ethanol (5 mL/mmol), and a 7N solution of ammonia in methanol (5.0 eq).
-
Seal the vessel and heat the reaction mixture to 100°C for 16 hours. Monitor the reaction by TLC (e.g., in a 3:7 ethyl acetate-hexane system) until the starting material is consumed.[14]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield Ethyl 2-aminonicotinate.
Protocol 2: Spectroscopic Data Acquisition
Causality: Each technique provides orthogonal, complementary information. NMR reveals the carbon-hydrogen framework and connectivity, IR identifies key functional groups, and Mass Spec confirms the molecular weight.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum to determine proton environments and coupling.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon atoms.
-
Self-Validation: The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure. The integration of the ¹H spectrum should correspond to the number of protons.
-
-
Fourier-Transform Infrared (FT-IR):
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Self-Validation: Confirm the presence of expected functional group stretches (e.g., C=O of the ester, N-H of the amine) and the disappearance of bands associated with the starting material.[15]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI or HRMS instrument.
-
Self-Validation: The observed molecular ion peak (e.g., [M+H]⁺) must match the calculated molecular weight of the target compound.
-
Protocol 3: Single-Crystal X-ray Diffraction
Causality: This is the gold standard for structural determination, providing definitive proof of connectivity, conformation, and stereochemistry.
-
Crystal Growth:
-
Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).[11]
-
The crystals should be clear, well-formed, and typically 0.1-0.3 mm in each dimension.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods or Patterson methods to locate the atoms.
-
Refine the structural model against the experimental data.
-
Self-Validation: The final refined structure should have low R-factors (typically R1 < 5-10%), a good-quality electron density map, and chemically sensible bond lengths and angles.[8]
-
Conclusion: An Integrated Approach to Certainty
The validation of this compound derivatives is a critical process in drug discovery that demands a rigorous, multi-technique approach. While NMR and MS provide essential information about connectivity and mass, IR confirms functional groups, and single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. By systematically applying these techniques and understanding the causal links between chemical structure and analytical output, researchers can ensure the integrity of their compounds and the reliability of their subsequent biological data, paving the way for successful drug development programs.
References
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Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available from: [Link]
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Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]
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Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. Available from: [Link]
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Autecha. (Date not available). Ethyl 2-chloronicotinate: Enhancing Organic Synthesis with a Key Intermediate. Available from: [Link]
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Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available from: [Link]
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Arshad, M., et al. (2015). Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. ResearchGate. Available from: [Link]
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Tursun, M., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central. Available from: [Link]
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ResearchGate. (Date not available). Molecular structure (a) and the crystal (b) of Nicotinic acid. Available from: [Link]
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Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Available from: [Link]
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Thermo Scientific Alfa Aesar. Ethyl 2-aminonicotinate, 98% 5 g. Available from: [Link]
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Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PubMed Central. Available from: [Link]
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PubChem. Ethyl 5-bromopyridine-3-carboxylate. Available from: [Link]
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Ukrorgsintez, V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]
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A Head-to-Head Comparison of Cross-Coupling Techniques with Ethyl 2-bromonicotinate: A Guide for Researchers
Introduction: The Versatility of Ethyl 2-bromonicotinate in Synthesis
In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are ubiquitous. Their presence in numerous pharmaceuticals underscores the continuous need for efficient and versatile synthetic methods to functionalize this heterocyclic core. This compound stands out as a particularly valuable building block. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The ester functionality provides an additional point for chemical modification, making it a highly sought-after precursor in the synthesis of complex molecules.
This guide provides an in-depth, head-to-head comparison of four cornerstone cross-coupling techniques applied to this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic nuances, explain the rationale behind experimental choices, and provide supporting data to empower researchers in selecting the optimal synthetic route for their specific objectives.
The "2-Pyridyl Problem": A Key Mechanistic Consideration
Before comparing individual reactions, it is crucial to understand a common challenge in pyridine chemistry known as the "2-pyridyl problem." The nitrogen atom at the 1-position of the pyridine ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to poor reactivity and low yields, especially when working with 2-halopyridines.[1] The development of specialized ligands and reaction conditions has been instrumental in overcoming this hurdle, allowing for the efficient coupling of substrates like this compound.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[2] This reaction creates a new C-C single bond between an organohalide and an organoboron species.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A base is required to activate the organoboron reagent, forming a borate complex that facilitates the transfer of the organic group to the palladium center during transmetalation.[5]
Application with this compound
The electron-withdrawing nature of the ester and the pyridine nitrogen facilitates the initial oxidative addition step, which is often rate-limiting.[6] However, careful selection of the catalyst, ligand, and base is essential to achieve high yields.
-
Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance catalyst stability and activity.[7] These ligands promote the reductive elimination step and can help mitigate the inhibitory effect of pyridine coordination.
-
Base: The choice of base is critical. Strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be strong enough to activate the boronic acid without causing hydrolysis of the ethyl ester group on the substrate.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).[8]
-
Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄, typically 1-5 mol%).
-
Add a degassed solvent (e.g., toluene, dioxane, or a mixture like DME/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck Reaction: C(sp²)–C(sp²) Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation of alkenes.[9][10] It couples an aryl or vinyl halide with an alkene to form a new C-C bond, typically with high trans selectivity.[11][12]
Mechanistic Overview
The Heck reaction cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a β-hydride elimination to release the product and reductive elimination of HX with a base to regenerate the Pd(0) catalyst.[9][13]
Application with this compound
The Heck reaction offers a direct way to introduce vinyl groups at the 2-position of the pyridine ring.
-
Catalyst & Ligand: Phosphine-free catalyst systems, such as Pd(OAc)₂, are often effective.[11] However, for less reactive alkenes or to improve yields, phosphine ligands like P(o-tol)₃ or bidentate ligands may be required.
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base like NaOAc or K₂CO₃ is used to neutralize the HBr generated during the reaction, which regenerates the active Pd(0) catalyst.
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are typically the most effective coupling partners.
Representative Experimental Protocol: Heck Reaction
-
In a reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a base such as triethylamine (2.0 equiv.).
-
Add a suitable ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%).
-
Add a polar aprotic solvent like DMF or NMP.
-
Seal the tube and heat the mixture to 100-140 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography to isolate the substituted alkene product.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[14][15] This reaction is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst, and is conducted under mild conditions.[14][16]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[17]
Application with this compound
This reaction is highly valuable for installing alkyne functionalities, which are versatile intermediates for further transformations, such as click chemistry or cyclization reactions.
-
Catalyst System: The classic system uses a Pd(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a copper(I) salt, typically CuI.[17] Copper-free versions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, though they may require different ligands or conditions.[14]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[17]
-
Conditions: Sonogashira couplings are often run at or slightly above room temperature, making them compatible with sensitive functional groups.[14]
Representative Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).[17]
-
Add the terminal alkyne (1.1-1.5 equiv.) followed by an amine base like diisopropylamine (2.0-3.0 equiv.).
-
Stir the reaction at room temperature under an inert atmosphere.
-
Monitor the reaction's progress by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for forming C-N bonds.[18][19] It couples an aryl halide with a primary or secondary amine, or even ammonia equivalents.[20][21]
Mechanistic Overview
Similar to other cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to Pd(0). The resulting complex then coordinates the amine. A base facilitates deprotonation of the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[18][22]
Application with this compound
This reaction is indispensable for synthesizing 2-aminonicotinate derivatives, which are prevalent in pharmaceuticals.
-
Catalyst & Ligand: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are critical.[19] These ligands facilitate the rate-limiting reductive elimination step, which is often difficult for electron-deficient aryl halides.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. The base must be strong enough to deprotonate the amine but should not compete as a nucleophile.
-
Amine Partner: A wide range of primary and secondary amines can be used, providing access to a diverse library of substituted pyridines.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the base, such as NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Seal the vial and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of celite.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Comparative Summary and Data
To facilitate a direct comparison, the table below summarizes typical reaction conditions and reported yields for the cross-coupling of this compound. Note that optimal conditions can vary significantly based on the specific coupling partner.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 80-110 | 70-95% |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | NEt₃, K₂CO₃ | DMF, NMP | 100-140 | 60-85% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-60 | 75-95% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 70-90% |
General Experimental Workflow
The successful execution of any cross-coupling reaction relies on a systematic and careful experimental setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
Conclusion and Strategic Recommendations
The choice of cross-coupling method for functionalizing this compound is dictated by the desired final structure.
-
For biaryl synthesis (C-C single bonds) , the Suzuki-Miyaura coupling is the most robust and versatile choice, benefiting from a wide substrate scope and mild conditions.
-
To introduce alkenyl groups (C=C double bonds) , the Heck reaction provides a direct and atom-economical route, particularly with electron-poor alkenes.
-
For the installation of alkynyl functionalities (C≡C triple bonds) , which are valuable for further derivatization, the Sonogashira coupling is unparalleled in its efficiency and mildness.
-
When the goal is to synthesize 2-amino-pyridines (C-N bonds) , the Buchwald-Hartwig amination is the state-of-the-art method, though it requires careful selection of specialized ligands and strong bases.
By understanding the mechanistic principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can strategically leverage these powerful reactions to accelerate the synthesis of novel and impactful molecules based on the this compound scaffold.
References
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available at: [Link]
-
New progress in palladium catalyzed coupling reactions. SlideShare. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. Available at: [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-bromonicotinate
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, meticulous laboratory practice is paramount. The integrity of our work is not only measured by its outcomes but also by the diligence with which we manage our resources, including chemical waste. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 2-bromonicotinate, a halogenated pyridine derivative. Our objective is to move beyond mere instruction and to instill a foundational understanding of the principles behind these essential safety protocols.
Core Principles: Understanding the Hazard Profile
This compound is a halogenated organic compound. Its chemical structure necessitates specific handling and disposal considerations. The presence of a bromine atom on the pyridine ring means that improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts. Therefore, all disposal procedures are designed to mitigate these risks and ensure environmental and personal safety.
The compound presents several immediate health hazards that must be understood before any handling or disposal operations commence.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][3][4] |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[2] |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2] |
Given its classification, this compound must be managed as a hazardous waste, adhering to all local and national regulations.[2][5]
Mandatory Personal Protective Equipment (PPE) Protocol
A robust defense against chemical exposure is non-negotiable. The selection of PPE is directly informed by the hazard profile of the substance.
-
Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart for breakthrough times. Always double-glove if handling significant quantities or for prolonged periods.
-
Eye Protection : Chemical splash goggles or safety glasses with side shields are mandatory to protect against splashes and vapors.[6]
-
Body Protection : A flame-retardant lab coat must be worn and kept fully fastened to protect against spills.[7]
-
Respiratory Protection : All handling and disposal procedures should be performed within a certified chemical fume hood to prevent the inhalation of vapors.[2][3][7]
The Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams. This workflow ensures that each form of waste is handled in a compliant and safe manner.
Caption: Decision workflow for this compound waste management.
Step-by-Step Disposal Protocols
Adherence to a standardized procedure is critical for ensuring safety and compliance. The following protocols detail the steps for each waste stream identified in the workflow.
Protocol A: Disposal of Unused or Expired this compound
This procedure applies to the pure chemical that is no longer needed.
-
Do Not Mix : Never combine unused this compound with other waste solvents. It must be disposed of in its concentrated form.
-
Original Container : If possible, keep the chemical in its original, clearly labeled container.[6]
-
Waste Log : Record the amount of chemical being disposed of in your laboratory's chemical inventory or waste log.
-
Segregation : Place the container in a designated "Halogenated Organic Waste" satellite accumulation area. This area must be secondary containment.
-
Labeling : Ensure the container is labeled as hazardous waste according to the guidelines in Section 5.
-
Request Pickup : Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.[6]
Protocol B: Disposal of Contaminated Solid Waste
This procedure applies to items such as gloves, weighing papers, and absorbent pads contaminated with this compound.
-
Designated Container : Place all contaminated solid waste into a designated, leak-proof container labeled "Halogenated Solid Waste." A plastic bucket with a secure lid or a lined cardboard box is often suitable.
-
No Sharps : Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.
-
Secure Closure : Keep the container securely closed at all times, except when adding waste.[6]
-
Storage : Store the container in the designated satellite accumulation area.
-
Final Disposal : Once full, arrange for pickup by EHS.
Protocol C: Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before it can be considered non-hazardous.[6]
-
Triple Rinse : Rinse the empty container three times with a suitable solvent. Acetone is a common choice.
-
Collect Rinsate : Crucially, all three rinses must be collected as hazardous waste. [6] The rinsate should be collected in a designated "Halogenated Waste Solvent" container.
-
Deface Label : After the triple rinse, deface or remove the original chemical label on the container to prevent misuse.
-
Final Disposal of Container : Once decontaminated and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Confirm this with your institutional EHS guidelines.
Waste Labeling and Storage
Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[6][8]
Your institution's EHS department will provide specific labels, which must include:[6]
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" (and any other components if it's a mixture). Abbreviations are not permitted.[8]
-
The specific hazard characteristics (e.g., "Toxic," "Flammable," "Irritant").
-
The name and contact information of the generating researcher or lab.
-
The date on which waste was first added to the container.
Store all waste containers in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources, and within secondary containment to prevent spills.[2][7][9]
The Final Disposal Pathway: Incineration
This compound, as a halogenated organic waste, is ultimately disposed of via high-temperature incineration by a licensed waste disposal company.[2][10] This method is mandated by the EPA for many halogenated organic compounds to ensure their complete destruction.[11] Incineration at temperatures typically ranging from 820°C to 1,600°C, often in a rotary kiln, breaks the carbon-bromine bonds and mineralizes the compound into carbon dioxide, water, and hydrogen bromide.[12] The resulting acidic gases are then neutralized in a scrubber system before being released.
By meticulously following the segregation and disposal procedures outlined in this guide, you ensure that this hazardous waste is directed to the appropriate, environmentally sound disposal pathway.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPAL. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
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Standard Operating Procedure for Pyridine - Washington State University. [Link]
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Production, Import, Use, and Disposal of Pyridine - Agency for Toxic Substances and Disease Registry. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
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A Senior Application Scientist's Guide to Handling Ethyl 2-bromonicotinate
For researchers engaged in the complex landscape of pharmaceutical synthesis and drug development, the safe and effective handling of specialized reagents is not merely a procedural formality—it is the bedrock of experimental integrity and personal safety. Ethyl 2-bromonicotinate, a key building block in the synthesis of various active pharmaceutical ingredients, requires a meticulous approach. This guide provides an in-depth, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a comprehensive safety-oriented mindset.
Foundational Hazard Assessment: Understanding the "Why"
Before a single container is opened, a thorough understanding of the compound's specific hazards is essential. This knowledge forms the logical basis for every safety precaution that follows. According to safety data sheets (SDS), this compound is classified with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Poses a significant risk of causing serious irritation to the eyes.[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation if inhaled.[1][4][5][6][7][8]
These classifications are not abstract warnings; they are directives. Skin and eye irritation necessitate impermeable barriers, while the potential for respiratory irritation demands stringent engineering controls to prevent inhalation.
Core Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is chosen to counteract a specific hazard identified above.
| Body Part | Required PPE | Specification and Rationale |
| Eyes/Face | Chemical Safety Goggles | Must be worn at all times. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors. |
| Face Shield (Recommended) | For procedures with a higher risk of splashing (e.g., transfers of larger quantities), a face shield must be worn in addition to safety goggles for full facial protection.[9] | |
| Skin/Body | Nitrile Gloves | Nitrile provides good resistance to pyridine-based compounds.[9] Always inspect gloves for tears or degradation before use and change them frequently, especially after direct contact. For extended operations, consider double-gloving. |
| Chemical-Resistant Lab Coat | A fully-buttoned lab coat is mandatory to protect skin and personal clothing from accidental spills.[9][10] | |
| Respiratory | Chemical Fume Hood | All manipulations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[9] This is the primary engineering control to mitigate inhalation risks.[11] |
| NIOSH-Approved Respirator | In the rare and undesirable event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10][11] | |
| Feet | Closed-Toe Shoes | Open-toed shoes are never permissible in a laboratory setting where chemical hazards are present.[9] |
Operational Plan: From Risk Assessment to Disposal
The following workflow provides a procedural framework for integrating PPE usage into the entire lifecycle of handling this compound.
dot
Caption: Workflow for Safe Handling of this compound.
Emergency Protocol: Immediate Actions for Accidental Exposure
Preparedness is key to mitigating harm in the event of an accident. Personnel must be familiar with the location of safety showers and eyewash stations.[10][11]
Step-by-Step First Aid:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste: All residual this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials (e.g., absorbent pads from a spill) must be considered hazardous waste.[7] They should be collected in a sealed, labeled container for disposal.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[7][15] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - ETHYL 2-BROMOISONICOTIN
- Material Safety Data Sheet - 3-Bromopyridine, 99%. Cole-Parmer.
- Material Safety Data Sheet - 2-Amino-3-bromopyridine. Cole-Parmer.
- SAFETY DATA SHEET - Ethyl 2-bromonicotin
- SAFETY DATA SHEET - Ethyl 2-bromonicotin
- SAFETY DATA SHEET - Ethyl 2-bromobutyr
- SAFETY DATA SHEET - Ethyl 2-Bromopropion
- SAFETY DATA SHEET - Methyl 6-Bromonicotin
- SAFETY DATA SHEET - Ethyl 2-aminonicotin
- 6-Bromopyrido[3,4-d]pyrimidine Safety D
- 4-Bromopyridine, HBr Safety D
- SAFETY DATA SHEET - Ethyl 5-bromonicotin
- SAFETY DATA SHEET - 5-Bromonicotinic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Ethyl 2-chloronicotin
- Wh
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

